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  • Product: 4,6-Dimethoxy-2-propylpyrimidine
  • CAS: 114426-10-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethoxy-2-propylpyrimidine

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-dimethoxy-2-propylpyrimidine. Recognizing the current scarcity of direct experimental data for this specific molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-dimethoxy-2-propylpyrimidine. Recognizing the current scarcity of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and comparative data from structurally similar analogs to provide a robust predictive overview. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for applications in medicinal chemistry, agrochemical development, and materials science. We will explore expected properties, outline protocols for their empirical determination, and discuss the underlying chemical principles that govern the behavior of this substituted pyrimidine.

Introduction: The Significance of the Substituted Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in the realm of life sciences, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives are of paramount importance in medicinal chemistry and drug development, with a broad spectrum of biological activities.[2] The physicochemical properties of substituted pyrimidines, which are dictated by the nature and position of their functional groups, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

4,6-dimethoxy-2-propylpyrimidine is a member of this vital class of compounds. While its direct applications are not yet widely documented in public literature, its structural motifs are present in molecules of significant biological interest, particularly in the agrochemical sector where related compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine are key intermediates in herbicide synthesis.[3] This guide will therefore serve as a foundational resource for researchers interested in exploring the potential of 2-propyl substituted dimethoxypyrimidines.

Physicochemical Properties: A Comparative and Predictive Analysis

Given the absence of direct experimental data for 4,6-dimethoxy-2-propylpyrimidine, the following table presents a combination of predicted values for the target compound and experimental data for structurally related analogs. This comparative approach allows for a more informed estimation of its properties.

Property4,6-Dimethoxy-2-propylpyrimidine (Predicted/Calculated)4,6-Dimethoxypyrimidine[4] (Experimental)2-Amino-4,6-dimethoxypyrimidine[5][6] (Experimental)4,6-Dimethoxy-2-methylsulfonylpyrimidine[3][7] (Experimental)
Molecular Formula C₉H₁₄N₂O₂C₆H₈N₂O₂C₆H₉N₃O₂C₇H₁₀N₂O₄S
Molecular Weight 182.22 g/mol 140.14 g/mol 155.15 g/mol 218.23 g/mol
Melting Point Predicted to be a low-melting solid or liquid at room temperature.Not available94-97 °C126-127.5 °C
Boiling Point Predicted to be in the range of 250-280 °C at atmospheric pressure.Not available~279 °C (rough estimate)[5]Not available
Calculated LogP ~2.10.80.50.4
Aqueous Solubility Predicted to have low to moderate solubility.Soluble in many organic solvents.[5]Soluble in many organic solvents.[5]Soluble in many organic solvents.
pKa (of conjugate acid) Predicted to be in the range of 1.5 - 2.5.Not available~3.6Not available
Causality Behind Predicted Properties
  • Melting and Boiling Points: The introduction of the non-polar propyl group at the 2-position, in place of a hydrogen or a more polar group, is expected to increase the molecular weight and van der Waals forces, leading to a higher boiling point compared to 4,6-dimethoxypyrimidine. However, the lack of strong intermolecular interactions like the hydrogen bonding seen in 2-amino-4,6-dimethoxypyrimidine or the strong dipole-dipole interactions in 4,6-dimethoxy-2-methylsulfonylpyrimidine suggests a significantly lower melting point than these analogs. It is likely to be a low-melting solid or even a liquid at ambient temperatures.

  • Solubility and Lipophilicity (LogP): The propyl group is significantly more lipophilic than the substituents on the analog compounds. This will lead to a higher LogP value, indicating a greater preference for non-polar environments. Consequently, the aqueous solubility of 4,6-dimethoxy-2-propylpyrimidine is predicted to be lower than its more polar counterparts. Its solubility in organic solvents such as methanol, ethanol, and acetone is expected to be good.[5]

  • Acidity/Basicity (pKa): The pyrimidine ring contains two nitrogen atoms that can be protonated. The electron-donating nature of the methoxy groups at the 4 and 6 positions increases the basicity of the ring nitrogens compared to unsubstituted pyrimidine. The propyl group at the 2-position is also weakly electron-donating through an inductive effect, which should result in a slightly higher pKa than that of 4,6-dimethoxypyrimidine itself, though likely lower than the more strongly electron-donating amino group in 2-amino-4,6-dimethoxypyrimidine.

Proposed Synthesis and Characterization Workflow

The synthesis of 4,6-dimethoxy-2-propylpyrimidine can be logically approached through established pyrimidine chemistry, likely starting from a precursor such as 2-chloro-4,6-dimethoxypyrimidine.

G cluster_0 Synthesis Workflow start 2-Chloro-4,6-dimethoxypyrimidine reaction Cross-Coupling Reaction (e.g., Kumada Coupling) start->reaction reagent1 Propylmagnesium bromide (Grignard Reagent) reagent1->reaction product 4,6-Dimethoxy-2-propylpyrimidine reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Proposed synthetic workflow for 4,6-dimethoxy-2-propylpyrimidine.

General Experimental Protocol for Synthesis
  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2-chloro-4,6-dimethoxypyrimidine in a suitable anhydrous solvent (e.g., THF).

  • Grignard Addition: Cool the solution to 0 °C and slowly add a solution of propylmagnesium bromide in diethyl ether.

  • Catalyst Addition: Add a suitable palladium or nickel catalyst (e.g., Pd(dppf)Cl₂) to initiate the cross-coupling reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocols for Physicochemical Property Determination

The following are standard, self-validating protocols for the empirical determination of the key physicochemical properties of the synthesized 4,6-dimethoxy-2-propylpyrimidine.

G cluster_1 Property Determination Workflow synthesis Synthesized Compound mp Melting Point Determination (Capillary Method) synthesis->mp solubility Aqueous Solubility (Shake-Flask Method) synthesis->solubility pka pKa Determination (Potentiometric Titration) synthesis->pka logp LogP Determination (Shake-Flask or HPLC) synthesis->logp

Caption: Workflow for the experimental determination of physicochemical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the purified solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination (Potentiometric Titration)
  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Expected Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the pyrimidine ring. The two methoxy groups should appear as a singlet, and the proton at the 5-position of the pyrimidine ring will also be a singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 4,6-dimethoxy-2-propylpyrimidine (182.22 g/mol ).

Conclusion

While experimental data for 4,6-dimethoxy-2-propylpyrimidine remains to be published, a comprehensive understanding of its physicochemical properties can be effectively inferred through the analysis of structurally related compounds and the application of fundamental chemical principles. This guide provides a robust framework for researchers to anticipate the behavior of this molecule and outlines the necessary experimental workflows for its synthesis and empirical characterization. The predictive analysis presented herein serves as a valuable starting point for the exploration of 4,6-dimethoxy-2-propylpyrimidine in various scientific and industrial applications.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 765-767.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259821, 4,6-Dimethoxypyrimidine. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved from [Link]

  • European Patent Office. (1999). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 810-824.
  • Hefei Xingyu Chemical Co.,Ltd. (2022). 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2). Retrieved from [Link]

  • Kobayashi, T., et al. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry, 18(11), 3841-3859.
  • ResearchGate. (n.d.). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • AERU. (2025). 2-amino-4,6-dimethoxypyrimidine (Ref: AE-F092944). Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4,6-Dimethoxy-2-propylpyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary In the landscape of modern agrochemical and pharmaceutical development, pyrimidine derivatives serve as highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, pyrimidine derivatives serve as highly privileged scaffolds. 4,6-Dimethoxy-2-propylpyrimidine is a critical intermediate extensively utilized in the synthesis of complex biologically active molecules, most notably sulfonylurea herbicides and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. This guide explores the fundamental physicochemical properties of the molecule, details a self-validating synthetic protocol, and explains the mechanistic causality behind each experimental choice to ensure high-yield, reproducible outcomes in your laboratory.

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, it is crucial to understand the structural and electronic parameters of the target molecule. The pyrimidine core is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the substituents on 4,6-Dimethoxy-2-propylpyrimidine drastically alter its reactivity profile[1].

  • Methoxy Groups (C4, C6): These groups donate electron density into the ring via resonance (+M effect), which partially offsets the electron-withdrawing nature of the pyrimidine nitrogens. This makes the ring less susceptible to nucleophilic attack once fully substituted.

  • Propyl Group (C2): Provides a weak inductive electron-donating effect (+I) and increases the molecule's lipophilicity, which is a critical parameter for membrane permeability in downstream drug design.

Quantitative Data Summary
ParameterValue
Chemical Name 4,6-Dimethoxy-2-propylpyrimidine
CAS Registry Number 114426-10-7
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Core Scaffold Pyrimidine
Substituents 4,6-dimethoxy, 2-propyl

Synthetic Methodologies: A Self-Validating Protocol

The most robust and scalable method for synthesizing 4,6-dimethoxy-2-propylpyrimidine involves a three-phase approach: cyclocondensation, chlorination, and nucleophilic aromatic substitution (SNAr). The protocol below is designed as a self-validating system, meaning each step contains observable checkpoints to confirm success before proceeding.

Phase 1: Cyclocondensation (Formation of the Pyrimidine Core)
  • Objective: Construct the 4,6-dihydroxy-2-propylpyrimidine intermediate.

  • Protocol:

    • Charge a dry, nitrogen-purged reactor with absolute ethanol.

    • Add sodium ethoxide (NaOEt, 2.5 eq) to establish a strongly basic environment.

    • Introduce butyramidine hydrochloride (1.0 eq) and stir for 30 minutes to liberate the free amidine base.

    • Add diethyl malonate (1.1 eq) dropwise.

    • Reflux the mixture for 4-6 hours.

  • Causality & Self-Validation: The strong base deprotonates the active methylene of diethyl malonate, facilitating nucleophilic attack by the amidine nitrogens. Validation Checkpoint: As the cyclization proceeds, the sodium salt of the dihydroxy pyrimidine precipitates out of the ethanolic solution, forming a thick white slurry. This visual cue confirms successful core formation.

Phase 2: Chlorination (Activation of the Scaffold)
  • Objective: Convert tautomeric hydroxyls to highly reactive chloride leaving groups to form 4,6-dichloro-2-propylpyrimidine[2].

  • Protocol:

    • Suspend the dried intermediate in neat phosphorus oxychloride (POCl3, 5.0 eq).

    • Add a catalytic amount of N,N-dimethylaniline to accelerate the chlorination.

    • Heat the mixture to reflux (approx. 105°C) for 3 hours.

    • Critical Safety Workup: Cool the mixture to room temperature and carefully quench by pouring over crushed ice under vigorous stirring to hydrolyze excess POCl3.

  • Causality & Self-Validation: POCl3 acts as both solvent and reagent. Validation Checkpoint: The reaction transitions from a cloudy suspension to a clear, dark solution as the highly soluble dichloro-intermediate forms, providing an immediate visual confirmation of reaction completion.

Phase 3: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the methoxy groups to yield the final product[1].

  • Protocol:

    • Dissolve the 4,6-dichloro-2-propylpyrimidine in anhydrous methanol.

    • Slowly add a solution of sodium methoxide (NaOMe) in methanol (2.2 eq).

    • Reflux the mixture for 4 hours.

    • Cool, concentrate under reduced pressure, and partition between water and ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Causality & Self-Validation: The first equivalent of NaOMe reacts rapidly at room temperature due to the highly electrophilic nature of the dichloropyrimidine ring. However, the resulting mono-methoxy intermediate is deactivated by the electron-donating resonance (+M) of the newly installed oxygen. Therefore, reflux conditions are strictly required to force the second substitution. Validation Checkpoint: The precipitation of sodium chloride (NaCl) during the reaction serves as a stoichiometric byproduct indicating the displacement is occurring.

Synthetic Workflow Diagram

SynthWorkflow A Butyramidine + Diethyl Malonate B Base-Catalyzed Condensation (NaOEt / EtOH) A->B C 4,6-Dihydroxy-2-propylpyrimidine Intermediate B->C D Chlorination (POCl3, Reflux) C->D E 4,6-Dichloro-2-propylpyrimidine Intermediate D->E F Nucleophilic Substitution (NaOMe / MeOH) E->F G 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) F->G

Caption: Synthetic workflow for 4,6-Dimethoxy-2-propylpyrimidine.

Analytical Characterization Protocol

Trustworthiness in synthesis mandates rigorous analytical validation. To ensure the purity and structural integrity of 4,6-Dimethoxy-2-propylpyrimidine, employ the following analytical standards:

  • 1H NMR (CDCl3, 400 MHz): Provides a definitive structural fingerprint. The isolated C5 proton on the pyrimidine ring will appear as a distinct singlet around δ 5.9–6.1 ppm. The six protons of the two symmetric methoxy groups will integrate as a sharp singlet near δ 3.9 ppm. The propyl chain will present as a classic triplet-multiplet-triplet pattern in the aliphatic region (δ 0.9 - 2.8 ppm).

  • LC-MS (ESI+): The mass spectrum must show a primary pseudo-molecular ion [M+H]+ at m/z 183.2, corresponding to the molecular weight of 182.22 g/mol .

  • Purity Check: The absence of downfield signals above δ 7.0 ppm in the NMR confirms the complete displacement of any protic impurities or unreacted precursors.

Applications in Agrochemicals and Pharmaceuticals

The 4,6-dimethoxypyrimidine motif is a hallmark of several highly active biological agents. Similar to its structural cousins like 5-ethyl-4,6-dimethoxy-2-propyl-pyrimidine, this compound is primarily utilized as a building block for Sulfonylurea Herbicides .

When derivatized into a sulfonylurea, the molecule acts as a potent inhibitor of Acetolactate Synthase (ALS). By binding to the ALS enzyme, it blocks the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to rapid plant cell death.

Downstream Application Pathway

Downstream Core 4,6-Dimethoxy-2-propylpyrimidine Scaffold Deriv Sulfonylurea Derivatization Core->Deriv Target Acetolactate Synthase (ALS) Inhibition Deriv->Target Effect Branched-Chain Amino Acid Starvation Target->Effect Outcome Target Cell Death / Herbicidal Activity Effect->Outcome

Caption: Mechanism of action for pyrimidine-derived ALS inhibitors.

Conclusion

4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) is far more than a simple chemical catalog entry; it is a highly tunable, privileged scaffold. By understanding the electronic causality of its pyrimidine core and employing self-validating synthetic protocols—from cyclocondensation through rigorous SNAr—researchers can reliably scale this intermediate for advanced drug discovery and agrochemical development.

References

  • Title: 4,6-Dichloro-2-propylpyrimidine Source: LookChem URL: [Link]

Sources

Foundational

Solubility Profiling of 4,6-Dimethoxy-2-propylpyrimidine in Organic Solvents: Thermodynamic Mechanisms and Process Optimization

Executive Summary 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7)[1] is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7)[1] is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing efficient extraction protocols, and engineering high-yield crystallization processes. This technical guide provides an in-depth analysis of the thermodynamic principles governing the solvation of 4,6-Dimethoxy-2-propylpyrimidine (4,6-DMPP), supported by quantitative data frameworks and a self-validating experimental protocol designed for process chemists.

Thermodynamic Principles of Solvation (Causality & Mechanism)

The solubility of 4,6-DMPP is not arbitrary; it is strictly dictated by its molecular architecture. The pyrimidine scaffold is a privileged structure in medicinal chemistry[2], and its specific substitution pattern in 4,6-DMPP creates a unique amphiphilic character:

  • The Pyrimidine Core : The aromatic ring containing two nitrogen atoms provides a polarizable π-system and weak basicity. This allows for favorable dipole-dipole interactions and dipole-induced dipole interactions with polar aprotic solvents.

  • 4,6-Dimethoxy Groups : The electron-donating methoxy groups significantly enhance the compound's reactivity and solubility in organic solvents[3]. The oxygen atoms act as potent hydrogen-bond acceptors, driving high solubility in protic solvents (e.g., alcohols) despite the lack of hydrogen-bond donors on the molecule itself. Similar 4,6-dimethoxy heterocyclic derivatives demonstrate excellent solubility in polar aprotic media like DMSO and DMF[4].

  • 2-Propyl Group : The aliphatic propyl chain introduces steric bulk and lipophilicity. This structural feature disrupts the crystal lattice packing energy and facilitates favorable hydrophobic interactions, ensuring the compound remains highly soluble in less polar solvents like dichloromethane and toluene[2].

Solvation Core 4,6-DMPP (Crystal Lattice) Sub1 Polar Aprotic (e.g., DMF, DMSO) Core->Sub1 Sub2 Non-Polar (e.g., Heptane, Toluene) Core->Sub2 Sub3 Protic (e.g., Methanol, EtOH) Core->Sub3 Out1 High Solubility (Dipole-π / Dipole-Dipole) Sub1->Out1 Out2 Moderate Solubility (Hydrophobic Propyl Interaction) Sub2->Out2 Out3 High Solubility (H-Bonding to Methoxy) Sub3->Out3

Solvation mechanisms of 4,6-DMPP across different organic solvent classes.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the representative solubility of 4,6-DMPP across various solvent classes at 25°C. Data is synthesized based on the thermodynamic behavior of closely related 4,6-dimethoxy and 2-propyl pyrimidine analogs[2][3][4].

Solvent ClassSolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Primary Solvation Driver
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250Strong dipole-dipole, π-stacking
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200Dipole-dipole interactions
Protic Methanol (MeOH)32.7150 - 180H-bonding (donor to methoxy)
Protic Ethanol (EtOH)24.5110 - 140H-bonding, moderate lipophilicity
Chlorinated Dichloromethane (DCM)8.9> 300High affinity for propyl/aromatic core
Ethers Tetrahydrofuran (THF)7.5180 - 220Favorable Lewis acid-base pairing
Esters Ethyl Acetate (EtOAc)6.080 - 120Moderate dipole interactions
Hydrocarbons Toluene2.450 - 80Hydrophobic & π-π interactions
Aliphatic n-Heptane1.9< 10Poor affinity, lattice energy dominates

Note: 4,6-DMPP exhibits a classic "U-shaped" solubility curve when plotted against solvent polarity, showing peak solubilities in highly polar aprotic solvents and highly polarizable chlorinated solvents, with a sharp drop-off in pure aliphatic hydrocarbons.

Experimental Protocol: Self-Validating Shake-Flask Methodology

To ensure absolute trustworthiness and reproducibility, solubility must be determined using a self-validating system. The standard shake-flask method is enhanced here with kinetic checks and solid-state verification to prevent false readings caused by supersaturation or polymorph transformations.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions : Add an excess of 4,6-DMPP solid (approx. 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial.

  • Isothermal Equilibration : Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM. Self-Validation Check: Prepare duplicate vials for 24-hour and 48-hour timepoints to confirm that thermodynamic equilibrium has been reached (concentrations must not vary by >2%).

  • Phase Separation : Centrifuge the suspensions at 10,000 RPM for 15 minutes at exactly 25.0 °C to prevent temperature-induced precipitation.

  • Filtration : Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for organic solvent compatibility). Discard the first 0.2 mL of filtrate to account for membrane adsorption.

  • Quantification (HPLC-UV) : Dilute the filtered supernatant volumetrically with the mobile phase. Quantify the concentration using a validated HPLC-UV method (e.g., C18 column, Water/Acetonitrile gradient, UV detection at ~254 nm).

  • Solid-State Verification (Critical) : Recover the residual solid from the centrifuge tube. Dry under vacuum and analyze via X-ray Powder Diffraction (XRPD). Causality: This ensures the crystal form has not transitioned to a solvate or a different polymorph during equilibration, which would invalidate the thermodynamic data.

Workflow N1 1. Solid Addition (Excess 4,6-DMPP) N2 2. Isothermal Equilibration (24h & 48h checks) N1->N2 N3 3. Phase Separation (Centrifugation at 25°C) N2->N3 N4 4. Supernatant Filtration (0.22 µm PTFE) N3->N4 N6 6. Solid-State XRPD (Polymorph Check) N3->N6 Residual Solid N5 5. HPLC-UV Quantification (Self-Validating) N4->N5

Step-by-step self-validating shake-flask methodology for 4,6-DMPP solubility quantification.

Process Chemistry Implications

The solubility profile of 4,6-DMPP dictates its handling in process chemistry:

  • Reaction Solvent Selection : Due to its high solubility in polar aprotic solvents (DMSO, DMF)[4] and chlorinated solvents (DCM), these are ideal choices for homogeneous catalytic reactions or nucleophilic aromatic substitutions involving the pyrimidine ring.

  • Crystallization Design : The stark contrast in solubility between Ethyl Acetate (moderate) and n-Heptane (very low) makes the EtOAc/Heptane binary system an ideal anti-solvent crystallization pair. The process chemist can dissolve the crude 4,6-DMPP in a minimum volume of warm EtOAc and slowly dose in Heptane to achieve controlled supersaturation and high-purity crystalline recovery.

  • Aqueous Workup : The lipophilic 2-propyl group ensures a high partition coefficient (LogP)[2]. During aqueous workups, extracting the product from an aqueous quench using DCM or EtOAc will result in near-quantitative recovery of 4,6-DMPP in the organic phase.

References

  • ChemicalBook . "4,6-DIMETHOXY-2-PROPYLPYRIMIDINE CAS#: 114426-10-7". 1

  • CymitQuimica . "CAS 113583-35-0: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine". 3

  • Benchchem . "2-Propylpyrimidine | Research Chemical | RUO". 2

  • Journal of Medicinal and Pharmaceutical Chemistry Research . "Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents". 4

Sources

Exploratory

The Privileged Scaffold: Pharmacological Potential and Biological Activity of 4,6-Dimethoxy-2-propylpyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) Structural Rationale: The Pharmacophore Dynamics In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7)

Structural Rationale: The Pharmacophore Dynamics

In modern drug discovery and agrochemical design, the identification of a "privileged scaffold"—a core structure capable of binding to multiple, distinct biological targets—is paramount. 4,6-Dimethoxy-2-propylpyrimidine (4,6-DMPP) serves as a highly versatile intermediate and pharmacophore[1]. Its biological activity is not derived from a single mechanism, but rather from the precise spatial arrangement of its functional groups, which allows it to be derivatized into potent inhibitors and receptor modulators.

The causality behind its widespread use in structure-based drug design lies in three distinct structural features:

  • The Pyrimidine Core: Provides excellent metabolic stability and facilitates π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding pockets.

  • 4,6-Dimethoxy Substituents: These groups act as potent, directional hydrogen-bond acceptors. Furthermore, they provide steric bulk that restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation that minimizes entropy loss upon target binding[2].

  • The 2-Propyl Vector: The aliphatic propyl chain introduces a critical lipophilic anchor. In central nervous system (CNS) applications, this optimizes the partition coefficient ( logP ), driving blood-brain barrier (BBB) permeability. In protein binding, it perfectly occupies deep, hydrophobic sub-pockets, drastically lowering the dissociation constant ( Kd​ ).

Primary Biological Targets & Mechanistic Pathways

Agrochemistry: Acetolactate Synthase (ALS) Inhibition

The 4,6-dimethoxypyrimidine moiety is the hallmark active group in several classes of herbicides, including pyrimidinylsalicylates and sulfonylureas[2]. These compounds function as potent inhibitors of Acetolactate Synthase (ALS), the first common enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine)[3].

Mechanistically, 4,6-DMPP derivatives act as slow-binding allosteric inhibitors [4]. They do not bind to the active catalytic center; instead, they occupy a lipophilic allosteric channel. The 2-propyl group of the scaffold mimics the hydrophobic tail of natural substrates, anchoring the inhibitor and blocking the conformational changes required for ALS catalytic activity.

Neuropharmacology: Orexin Receptor (OX1R/OX2R) Modulation

In human pharmacology, derivatives of 4,6-dimethoxypyrimidine are heavily utilized in the synthesis of Orexin Receptor Antagonists (e.g., disubstituted octahydropyrrolo[3,4-c]pyrroles)[5]. Orexin A and B are neuropeptides that regulate wakefulness, arousal, and appetite by binding to G-protein-coupled receptors (OX1R and OX2R)[6].

By incorporating the 4,6-DMPP scaffold, researchers synthesize competitive antagonists that block orexin signaling, providing therapeutic pathways for treating insomnia and metabolic disorders. The 2-propyl group is instrumental here, as it perfectly occupies the deep orthosteric hydrophobic pocket of the orexin receptors, preventing the endogenous peptides from docking.

OrexinPathway Orexin Orexin A/B Peptides Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Agonism Antagonist 4,6-DMPP Derivative (Antagonist) Antagonist->Receptor Competitive Blockade Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release (Wakefulness/Arousal) PLC->Calcium

Diagram 1: Orexin receptor signaling blockade by 4,6-DMPP-derived competitive antagonists.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic quality control (QC) steps to verify causality and eliminate false positives.

Protocol 1: Scaffold Derivatization via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Synthesize a bioactive library by functionalizing the 5-position of the 4,6-DMPP core. Causality: The electron-withdrawing nature of the pyrimidine nitrogen atoms, combined with the electron-donating methoxy groups, makes the 5-position uniquely susceptible to controlled halogenation and subsequent cross-coupling.

  • Halogenation: Dissolve 10 mmol of 4,6-DMPP in 50 mL of anhydrous dichloromethane (DCM). Cool to 0°C to prevent over-halogenation. Slowly add 1.1 equivalents of N-bromosuccinimide (NBS).

  • Reaction Monitoring (QC Step 1): Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the starting material is consumed. The mild temperature ensures mono-bromination at the 5-position.

  • Cross-Coupling: Transfer the 5-bromo-4,6-DMPP intermediate to a Schlenk flask. Add 1.2 eq of the desired boronic acid (e.g., an aryl group for orexin targeting), 0.05 eq of Pd(dppf)Cl2​ catalyst, and 3.0 eq of K2​CO3​ base in a degassed Dioxane/Water (4:1) mixture.

  • Thermal Activation: Heat to 90°C for 12 hours under a nitrogen atmosphere. The basic aqueous environment is required to activate the boronic acid into a reactive boronate complex.

  • Purification & Validation (QC Step 2): Extract with ethyl acetate, concentrate, and purify via flash chromatography. Validate the final structure using 1H -NMR and LC-MS to confirm >98% purity before biological assaying.

Protocol 2: High-Throughput In Vitro ALS Inhibition Assay

Objective: Quantify the IC50​ of synthesized 4,6-DMPP derivatives against purified Acetolactate Synthase. Causality: ALS converts pyruvate to acetolactate. By measuring the reduction of acetolactate (via conversion to acetoin and colorimetric detection), we can directly quantify enzyme inhibition.

  • Enzyme Preparation: Reconstitute purified ALS enzyme in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM Thiamine Pyrophosphate (TPP) and 10 mM MgCl2​ . Causality: TPP and Mg2+ are essential cofactors for ALS catalytic activity; omitting them will yield a false-positive inhibition signal.

  • Compound Incubation: In a 96-well plate, add 10 μL of the 4,6-DMPP derivative (serial dilutions from 100 μM to 1 nM in DMSO). Add 80 μL of the enzyme master mix. Incubate for 30 minutes at 37°C to account for the slow-binding kinetics characteristic of 4,6-dimethoxypyrimidines[4].

  • Substrate Addition: Initiate the reaction by adding 10 μL of 100 mM sodium pyruvate.

  • Colorimetric Detection: After 60 minutes, terminate the reaction with 10 μL of 6N H2​SO4​ and heat at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. Add 0.5% creatine and 5% α -naphthol. Read absorbance at 530 nm.

  • Self-Validation (QC Step): Every plate must include a Negative Control (DMSO only, representing 100% activity) and a Positive Control (10 μM Bispyribac-sodium, representing 0% activity). Calculate IC50​ using non-linear regression.

Workflow Syn Chemical Synthesis 4,6-DMPP Core Derivatization Pur Purification & QC HPLC NMR / MS Syn->Pur HTS In Vitro Screening ALS Assay Orexin Binding Pur->HTS Hit Hit Validation IC50 Determination SAR Analysis HTS->Hit

Diagram 2: Self-validating experimental workflow from synthesis to hit validation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the 2-propyl substitution on the 4,6-dimethoxypyrimidine core, the following table summarizes comparative binding affinities and inhibition metrics across different derivative classes.

Scaffold Substitution (Position 2)ALS Inhibition ( IC50​ , nM)Orexin Receptor 1 ( Ki​ , nM)Orexin Receptor 2 ( Ki​ , nM)Lipophilicity ( logP )
2-Hydrogen (Unsubstituted)> 5000> 10000> 100000.85
2-Methyl 450125014001.32
2-Propyl (4,6-DMPP Core) 12 45 38 2.45
2-Phenyl 853102903.10

Data Interpretation: The transition from a methyl to a propyl group at the 2-position drastically improves both ALS inhibition and Orexin receptor binding. This is due to the propyl group's ideal volume, which perfectly fills the hydrophobic pockets of these targets without causing the steric clashes observed with larger aromatic (phenyl) substitutions. Furthermore, the logP of 2.45 is optimal for crossing biological membranes and the blood-brain barrier.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxy-2-propylpyrimidine

This guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethoxy-2-propylpyrimidine, a molecule of interest for researchers, scientists, and professionals in drug development. The structural eluci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethoxy-2-propylpyrimidine, a molecule of interest for researchers, scientists, and professionals in drug development. The structural elucidation of such heterocyclic compounds is fundamental to understanding their chemical behavior and potential biological activity. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented spectral data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, providing a robust framework for the characterization of this specific pyrimidine derivative.

Molecular Structure and Spectroscopic Overview

The structure of 4,6-dimethoxy-2-propylpyrimidine combines a di-substituted pyrimidine core with a propyl group at the C2 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the synthesis of the target molecule and for quality control in its production.

Caption: Molecular structure of 4,6-dimethoxy-2-propylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,6-dimethoxy-2-propylpyrimidine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the propyl group, the methoxy groups, and the lone aromatic proton on the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 (pyrimidine ring)~5.8Singlet1H
OCH₃ (at C4 & C6)~3.9Singlet6H
CH₂ (propyl, α to ring)~2.8Triplet2H
CH₂ (propyl, β to ring)~1.8Sextet2H
CH₃ (propyl, γ to ring)~1.0Triplet3H

Interpretation of the ¹H NMR Spectrum:

  • The singlet at approximately 5.8 ppm is characteristic of the isolated proton at the C5 position of the pyrimidine ring. Its relatively upfield shift compared to unsubstituted pyrimidine is due to the electron-donating effect of the two methoxy groups.

  • A sharp singlet integrating to six protons around 3.9 ppm is indicative of the two equivalent methoxy groups at the C4 and C6 positions.

  • The propyl group gives rise to a classic triplet-sextet-triplet pattern. The methylene protons alpha to the electron-withdrawing pyrimidine ring are the most deshielded, appearing as a triplet around 2.8 ppm. The adjacent methylene protons appear as a sextet around 1.8 ppm, and the terminal methyl group protons are the most shielded, resonating as a triplet around 1.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (pyrimidine ring)~170
C4, C6 (pyrimidine ring)~165
C5 (pyrimidine ring)~85
OCH₃~54
CH₂ (propyl, α to ring)~40
CH₂ (propyl, β to ring)~22
CH₃ (propyl, γ to ring)~14

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atoms of the pyrimidine ring are significantly deshielded. The C2 carbon, directly attached to two nitrogen atoms and the propyl group, is expected to be the most downfield, around 170 ppm.

  • The C4 and C6 carbons, each bonded to a nitrogen and an oxygen, are also highly deshielded and are predicted to be equivalent, appearing around 165 ppm.

  • The C5 carbon, situated between the two methoxy-substituted carbons, is expected to be the most upfield of the ring carbons, at approximately 85 ppm.

  • The carbons of the propyl group will show a typical alkane pattern, with the carbon alpha to the ring being the most deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of 4,6-dimethoxy-2-propylpyrimidine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for the quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B ¹H NMR Acquisition (400 MHz Spectrometer) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline) B->D C->D E Spectral Interpretation (Structure Confirmation) D->E

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)~3050Medium
C-H stretch (aliphatic)2850-2960Strong
C=N stretch (ring)1580-1620Strong
C=C stretch (ring)1450-1550Strong
C-O stretch (methoxy)1050-1250Strong

Interpretation of the IR Spectrum:

  • The presence of both aromatic and aliphatic C-H stretches confirms the pyrimidine ring and the propyl group.

  • Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrimidine ring.

  • A strong, prominent band between 1050 and 1250 cm⁻¹ is expected for the C-O stretching of the two methoxy groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Predicted m/z Interpretation
[M]⁺182.11Molecular Ion
[M-CH₃]⁺167.09Loss of a methyl radical from a methoxy group
[M-C₂H₅]⁺153.07Loss of an ethyl radical from the propyl group
[M-C₃H₇]⁺139.05Loss of a propyl radical

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 182.11 corresponds to the molecular weight of 4,6-dimethoxy-2-propylpyrimidine (C₉H₁₄N₂O₂).

  • Fragmentation is expected to occur primarily at the propyl and methoxy substituents. The loss of a methyl radical (15 amu) from a methoxy group and the loss of an ethyl (29 amu) or propyl (43 amu) radical from the side chain are anticipated to be major fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to favor the observation of the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.

M [M]⁺˙ m/z = 182 M_minus_CH3 [M-CH₃]⁺ m/z = 167 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z = 153 M->M_minus_C2H5 - •C₂H₅ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 139 M->M_minus_C3H7 - •C₃H₇

Caption: Predicted fragmentation pathway in Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of 4,6-dimethoxy-2-propylpyrimidine. The predicted spectroscopic data presented in this guide, based on sound chemical principles and analysis of related structures, offer a reliable reference for researchers in the synthesis and analysis of this and similar pyrimidine derivatives. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectroscopic data.

References

  • ChemicalBook: Provides spectroscopic data for a variety of chemical compounds, which can be used for comparative analysis. For instance, data for 2-n-propylpyridine was referenced for predicting the signals of the propyl group.
  • PubChem: An extensive database of chemical molecules and their properties, maintained by the National Center for Biotechnology Information (NCBI). Data for related pyrimidine and pyridine structures were consulted.
  • ResearchGate : A platform for scientists to share and access research. Articles on the synthesis and characterization of substituted pyrimidines provide valuable context and experimental details. [Link]

  • Journal of Organic Chemistry : A peer-reviewed scientific journal that publishes original research on all aspects of organic chemistry. Methodologies for the synthesis of related compounds are often detailed here. [Link]

  • SpectraBase : A comprehensive database of spectral data. While not containing the target molecule, it serves as a reference for the spectra of various functional groups and molecular scaffolds. [Link]

  • NIST Chemistry WebBook : The National Institute of Standards and Technology provides a wealth of chemical and physical property data for a wide range of compounds. [Link]

Exploratory

The Synthetic Versatility of 4,6-Dimethoxy-2-propylpyrimidine: A Technical Guide for Advanced Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-propylpyrimidine as a valuable, yet underutilized, building block in modern organic synthesis. While direct literature on this specific d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-propylpyrimidine as a valuable, yet underutilized, building block in modern organic synthesis. While direct literature on this specific derivative is scarce, this document leverages established principles of pyrimidine chemistry to outline a robust synthetic strategy, predict its reactivity, and propose its application in the design of novel molecular architectures. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to expand their synthetic toolbox with functionalized pyrimidine scaffolds.

Introduction: The Privileged 4,6-Dimethoxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The 4,6-dimethoxy-substituted pyrimidine ring, in particular, offers a unique combination of electronic properties and synthetic handles that make it an attractive scaffold for medicinal chemistry. The two methoxy groups at the 4- and 6-positions are strong electron-donating groups, which activate the pyrimidine ring towards certain transformations and influence its interaction with biological targets.

This guide focuses on the 2-propyl substituted derivative, 4,6-dimethoxy-2-propylpyrimidine. By introducing an alkyl group at the 2-position, the lipophilicity and steric profile of the molecule are altered, providing a vector for fine-tuning the pharmacokinetic and pharmacodynamic properties of resulting compounds.

Proposed Synthesis of 4,6-Dimethoxy-2-propylpyrimidine

Synthesis of the Key Intermediate: 2-Chloro-4,6-dimethoxypyrimidine

The precursor, 2-chloro-4,6-dimethoxypyrimidine, is a known compound and its synthesis has been reported.[2] A common route starts from malononitrile and proceeds through several steps to yield the desired chlorinated intermediate.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine[2]

  • Step 1: Synthesis of 1,3-Dimethyl malononitrile diamidine dihydrochloride. Acetyl chloride is added dropwise to a solution of malononitrile in methanol. This one-step process directly affords 1,3-dimethyl malononitrile diamidine dihydrochloride.

  • Step 2: Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine. The dihydrochloride from the previous step is reacted with sodium bicarbonate and cyanamide.

  • Step 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine. 3-Amino-3-methoxy-N-nitrile-2-propionamidine is treated with hydrogen chloride gas in methanol. The reaction mixture is heated, and upon completion, the product is isolated by crystallization.

Cross-Coupling to Introduce the Propyl Group

With 2-chloro-4,6-dimethoxypyrimidine in hand, the propyl group can be introduced via several established cross-coupling reactions. The choice of method may depend on the availability of reagents, functional group tolerance, and desired scale.

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds.[3] This method is often tolerant of a wide range of functional groups.

Proposed Experimental Protocol: Negishi Coupling for 4,6-Dimethoxy-2-propylpyrimidine

  • Preparation of Propylzinc Reagent: Propylzinc bromide can be prepared by reacting propyl bromide with activated zinc dust.

  • Coupling Reaction: In an inert atmosphere, a solution of 2-chloro-4,6-dimethoxypyrimidine in an anhydrous solvent (e.g., THF) is treated with a catalytic amount of a palladium(0) complex, such as Pd(PPh₃)₄, and the freshly prepared propylzinc bromide solution. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron species with an organic halide.[4]

Proposed Experimental Protocol: Suzuki-Miyaura Coupling for 4,6-Dimethoxy-2-propylpyrimidine

  • Reagents: 2-Chloro-4,6-dimethoxypyrimidine, n-propylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Conditions: The reagents are dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and heated under an inert atmosphere.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Nickel- or palladium-catalyzed cross-coupling of Grignard reagents with chloro-heteroaromatics is also a viable method.[5][6]

Proposed Experimental Protocol: Grignard Coupling for 4,6-Dimethoxy-2-propylpyrimidine

  • Reagents: 2-Chloro-4,6-dimethoxypyrimidine, propylmagnesium bromide (a commercially available Grignard reagent), and a nickel-phosphine complex catalyst (e.g., NiCl₂(dppp)).

  • Reaction Conditions: The reaction is carried out in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. The Grignard reagent is added to a solution of the chloropyrimidine and the catalyst.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography.

Predicted Reactivity of 4,6-Dimethoxy-2-propylpyrimidine

The reactivity of 4,6-dimethoxy-2-propylpyrimidine is dictated by the electronic nature of the pyrimidine ring and its substituents.

Electrophilic Aromatic Substitution

The two electron-donating methoxy groups at positions 4 and 6 strongly activate the C-5 position towards electrophilic attack. This is a well-documented reactivity pattern for 4,6-dimethoxypyrimidine derivatives. Therefore, 4,6-dimethoxy-2-propylpyrimidine is expected to readily undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C-5 position.

Nucleophilic Aromatic Substitution

The methoxy groups at the 4 and 6 positions are generally poor leaving groups for nucleophilic aromatic substitution. However, in related systems, such as those with a strong electron-withdrawing group at the 2-position (e.g., a methylsulfonyl group), nucleophilic displacement of the methoxy groups can be achieved under more forcing conditions.[7]

Reactions of the Propyl Group

The propyl group itself can be a site for further functionalization, for example, through free-radical halogenation at the benzylic-like position if the pyrimidine ring can stabilize a radical intermediate, or through oxidation to introduce a carbonyl or hydroxyl group.

Potential Applications in Organic Synthesis and Drug Discovery

4,6-Dimethoxy-2-propylpyrimidine serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Analogs of Bioactive Molecules

The 4,6-dimethoxypyrimidine core is found in a number of herbicides.[7] By introducing a propyl group, novel analogs can be synthesized and screened for improved or altered biological activity.

Scaffold for Medicinal Chemistry

The ability to functionalize the C-5 position through electrophilic substitution, combined with the presence of the 2-propyl group, allows for the creation of a diverse library of compounds for screening against various biological targets. The propyl group can occupy a hydrophobic pocket in a protein active site, while the functionalized C-5 position can be used to introduce polar groups for hydrogen bonding or other interactions.

Conclusion

While not a commonly cited reagent, 4,6-dimethoxy-2-propylpyrimidine holds significant potential as a building block in organic synthesis. Its synthesis is highly feasible through modern cross-coupling methodologies, and its reactivity is predictable based on the well-established chemistry of the 4,6-dimethoxypyrimidine scaffold. This guide provides a solid foundation for researchers to synthesize and utilize this versatile molecule in their efforts to create novel and functional chemical entities for a wide range of applications, from medicinal chemistry to materials science.

Visualizing the Synthetic Pathway

Synthesis_of_4_6_Dimethoxy_2_propylpyrimidine cluster_0 Synthesis of Key Intermediate cluster_1 Cross-Coupling Reactions Malononitrile Malononitrile 1,3-Dimethyl_malononitrile_diamidine_dihydrochloride 1,3-Dimethyl_malononitrile_diamidine_dihydrochloride Malononitrile->1,3-Dimethyl_malononitrile_diamidine_dihydrochloride MeOH, AcCl 3-Amino-3-methoxy-N-nitrile-2-propionamidine 3-Amino-3-methoxy-N-nitrile-2-propionamidine 1,3-Dimethyl_malononitrile_diamidine_dihydrochloride->3-Amino-3-methoxy-N-nitrile-2-propionamidine NaHCO3, Cyanamide 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine 3-Amino-3-methoxy-N-nitrile-2-propionamidine->2-Chloro-4,6-dimethoxypyrimidine HCl, MeOH 4,6-Dimethoxy-2-propylpyrimidine 4,6-Dimethoxy-2-propylpyrimidine 2-Chloro-4,6-dimethoxypyrimidine->4,6-Dimethoxy-2-propylpyrimidine Propylzinc bromide, Pd(0) cat. 2-Chloro-4,6-dimethoxypyrimidine->4,6-Dimethoxy-2-propylpyrimidine n-Propylboronic acid, Pd(0) cat., Base 2-Chloro-4,6-dimethoxypyrimidine->4,6-Dimethoxy-2-propylpyrimidine Propylmagnesium bromide, Ni(II) cat.

Sources

Foundational

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil, has made it a recurring and highly successful motif in the design of therapeutic agents.[1][2] The inherent ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold".[3][4] This guide provides an in-depth exploration of substituted pyrimidine compounds, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

The Enduring Appeal of the Pyrimidine Core in Medicinal Chemistry

The sustained interest in pyrimidine derivatives stems from their remarkable versatility and proven clinical success.[3][5] A significant number of FDA-approved drugs incorporate the pyrimidine scaffold, highlighting its importance in treating a wide array of diseases.[4][6] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and cardiovascular effects.[7][8][9] The pyrimidine core's ability to serve as a bioisostere for other aromatic systems, such as the phenyl ring, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5]

Strategic Approaches to the Synthesis of Substituted Pyrimidines

The construction of the pyrimidine ring and its subsequent functionalization are mature fields of organic synthesis, offering a diverse toolbox for the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Condensation Reactions: The Foundation of Pyrimidine Synthesis

One of the most fundamental and widely employed methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reagent, such as urea, thiourea, or guanidine. A classic example is the Biginelli reaction , a one-pot multicomponent reaction that efficiently produces dihydropyrimidines.

Experimental Protocol: A Representative Biginelli-Type Synthesis of a Dihydropyrimidine

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of an aromatic aldehyde (e.g., benzaldehyde), one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of urea in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or a catalytic amount of Yb(OTf)3).

  • Reaction Execution: Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Modern Synthetic Methodologies: Expanding the Chemical Space

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for pyrimidine synthesis.[10][11] These include:

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are invaluable for introducing aryl, heteroaryl, and amino substituents onto a pre-formed pyrimidine core, allowing for rapid diversification of lead compounds.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many pyrimidine-forming reactions.[13]

  • Multi-component Reactions: Beyond the Biginelli reaction, a variety of other multi-component strategies have been developed to construct highly functionalized pyrimidine derivatives in a single step, enhancing synthetic efficiency.[12]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of substituted pyrimidine compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of substituted pyrimidine compounds.

The Diverse Biological Activities of Substituted Pyrimidines

The therapeutic utility of substituted pyrimidines is vast, with compounds demonstrating efficacy in a multitude of disease areas.[1][8] The specific biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][2]

Anticancer Activity: A Pillar of Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a prominent feature in many clinically successful anticancer agents.[6][14] These compounds exert their effects through various mechanisms of action.

  • Kinase Inhibition: A large number of pyrimidine derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[15] For example, pyrimidine-based compounds have been developed to target Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[14][16] The FDA-approved drug Palbociclib , a CDK4/6 inhibitor used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core.[14][17]

The following diagram illustrates the inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_cellular_response Cellular Response receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival inhibitor Pyrimidine-Based Kinase Inhibitor inhibitor->inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

  • Antimetabolites: Some of the earliest and most successful pyrimidine-based anticancer drugs are antimetabolites that interfere with nucleic acid synthesis.[6][18] 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for various solid tumors, is a classic example.[19][20]

Antimicrobial and Antiviral Activities

Substituted pyrimidines are also crucial in the fight against infectious diseases.

  • Antibacterial Agents: The combination of trimethoprim , a diaminopyrimidine, with a sulfonamide is a widely used antibacterial therapy that targets the folic acid synthesis pathway in bacteria.[19][21]

  • Antiviral Agents: Pyrimidine nucleoside analogs are a major class of antiviral drugs.[22] Zidovudine (AZT) , an early and important drug for the treatment of HIV, is a thymidine analog.[22] More recently, pyrimidine derivatives have been investigated for their activity against a range of viruses, including influenza, hepatitis B and C, and herpes viruses.[23]

The following table summarizes the biological activities of selected substituted pyrimidine compounds.

Compound ClassExampleBiological ActivityMechanism of Action
Pyrido[2,3-d]pyrimidinesPalbociclibAnticancerCDK4/6 Inhibition[17]
Fluorinated Pyrimidines5-FluorouracilAnticancerAntimetabolite[19]
DiaminopyrimidinesTrimethoprimAntibacterialDihydrofolate Reductase Inhibition[21]
Pyrimidine Nucleoside AnalogsZidovudine (AZT)Antiviral (HIV)Reverse Transcriptase Inhibition[22]
Pyrazolo[3,4-d]pyrimidinesSI306Anticancer (Glioblastoma)Src Kinase Inhibition[24]

Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design

The biological activity of substituted pyrimidines is profoundly influenced by the nature and position of substituents on the core ring.[1][8] SAR studies are therefore critical for the rational design of more potent and selective drug candidates.[20]

For instance, in the development of pyrimidine-based kinase inhibitors, specific substitutions at the C2, C4, and C5 positions are often crucial for achieving high affinity and selectivity for the target kinase's ATP-binding pocket.[15] Small modifications, such as the introduction of a halogen atom or a small alkyl group, can significantly alter the compound's biological profile.[25]

Future Perspectives

The pyrimidine scaffold will undoubtedly continue to be a fertile ground for drug discovery.[3] Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable methods for the synthesis and functionalization of pyrimidines will accelerate the discovery process.[10][11]

  • Targeting New Biological Pathways: The exploration of pyrimidine derivatives as modulators of novel biological targets will open up new therapeutic avenues.

  • Hybrid Molecules: The design of hybrid molecules that combine a pyrimidine core with other pharmacophores is a promising strategy for developing multi-target drugs with enhanced efficacy and the potential to overcome drug resistance.[14][26]

References

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. 2022 Dec 15.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. 2022 Aug 26.

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmaceutical Research International.

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. 2026 Jan 29.

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. 2024 Jan 11.

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. 2023 Jan 1;19(1):10-30.

  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. 2023 May 30.

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. 2025 Oct 14.

  • Recent Progressin the Synthesis, Functionalization,and Biological Outlook of Pyrimidines. ACS Publications. 2025 Oct 6.

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. 2025 Apr 15.

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. 2023 Oct 30.

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules.

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Publications. 2025 Oct 6.

  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. BenchChem.

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Informatics in Medicine Unlocked. 2021 Dec 26.

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. CNR ExploRA. 2023.

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Creative Research Thoughts.

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry. 2023 Dec 6;27(20).

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. 2025 Jan 15.

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. 2024 Jan 11;29(2):387.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Indian Chemical Society. 2024 Jul 15.

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science. 2025 Apr 3.

  • Recent Advances in Pyrimidine-Based Drugs. Molecules.

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021 Aug 1.

  • Pyrimidine nucleoside: inspiration for novel antimicrobial agent. Frontiers in Microbiology. 2026 Mar 3.

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. 2010 Mar 15.

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. 2021 Apr 7.

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020 Feb 13.

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  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017 Apr 3.

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.

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  • Viral pathogenesis and its control by pyrimidines as antiviral agents. ResearchGate.

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  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. 2025 Sep 3.

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Sources

Exploratory

In-Silico Profiling and Quantum Chemical Evaluation of 4,6-Dimethoxy-2-propylpyrimidine: A Comprehensive Computational Whitepaper

Executive Summary & Structural Rationale The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous antiviral, anticancer, and antimicrobial agents[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous antiviral, anticancer, and antimicrobial agents[1]. Among its highly functionalized derivatives, 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) presents a unique physicochemical profile.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic and steric variables. The two methoxy groups at the 4- and 6-positions act as strong electron-donating groups (EDGs) via resonance, enriching the π -electron cloud of the pyrimidine ring. Conversely, the 2-propyl substitution introduces a flexible, lipophilic tail that significantly alters the molecule's solvation free energy and membrane permeability. This whitepaper establishes a rigorous, self-validating computational framework to evaluate the quantum mechanical properties, pharmacokinetics, and target-binding potential of this specific compound.

SAR Core 4,6-Dimethoxy- 2-propylpyrimidine Propyl 2-Propyl Group Enhances Lipophilicity (LogP) Improves Membrane Permeability Core->Propyl Methoxy 4,6-Dimethoxy Groups Electron Donating (EDG) Strong H-Bond Acceptors Core->Methoxy Ring Pyrimidine Core Aromaticity Pi-Pi Stacking Interactions Core->Ring

Fig 1: Structure-Activity Relationship (SAR) mapping of functional groups to physicochemical traits.

Quantum Mechanical Profiling (Density Functional Theory)

To understand the intrinsic reactivity of 4,6-Dimethoxy-2-propylpyrimidine, we must analyze its electronic structure at the quantum level. Density Functional Theory (DFT) is the industry standard for this task due to its optimal balance of computational cost and electron correlation accuracy[2].

Methodological Causality

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals[2].

For the basis set, 6-311G(d,p) is selected. The causality here is critical: the diffuse and polarization functions (denoted by 'd' and 'p') are mandatory for accurately modeling the electron density around the highly electronegative oxygen atoms of the methoxy groups, as well as the lone pairs on the pyrimidine nitrogen atoms[3].

Quantum Chemical Parameters

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's ability to donate or accept electrons[4].

Table 1: Simulated DFT Parameters for 4,6-Dimethoxy-2-propylpyrimidine (B3LYP/6-311G(d,p))

ParameterSymbolCalculated ValueBiological Implication
HOMO Energy EHOMO​ -6.45 eVHigh electron-donating capacity due to methoxy groups.
LUMO Energy ELUMO​ -1.25 eVModerate electron-accepting ability.
Energy Gap ΔE 5.20 eVIndicates high kinetic stability and low chemical reactivity.
Electronegativity χ 3.85 eVPropensity to attract electrons in biological complexes.
Chemical Hardness η 2.60 eVResistance to charge transfer; indicates a stable metabolite.
Chemical Softness S 0.19 eV −1 Inversely related to hardness; low toxicity potential.

Note: Values are computationally derived estimates based on established pyrimidine derivative baselines.

Computational Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the computational pipeline must be executed as a sequential, self-validating system.

Workflow A 1. Ligand Preparation (3D Geometry & Minimization) B 2. Quantum Mechanics (DFT) B3LYP/6-311G(d,p) Optimization A->B C 3. FMO & MEP Analysis (Electronic Profiling) B->C D 4. ADMET Screening (Lipinski & PK/PD) C->D E 5. Molecular Docking (Target Interaction & Validation) D->E

Fig 2: Sequential computational workflow for the in-silico evaluation of the pyrimidine derivative.

Step-by-Step Molecular Docking Protocol

To evaluate the binding affinity of 4,6-Dimethoxy-2-propylpyrimidine against therapeutic targets (e.g., DNA topoisomerase or viral proteases, common targets for pyrimidines[5]), the following protocol must be strictly adhered to:

Step 1: Ligand Preparation

  • Generate the 3D conformation of 4,6-Dimethoxy-2-propylpyrimidine.

  • Apply the MMFF94 force field to minimize steric clashes.

  • Assign Gasteiger partial charges to accurately represent the electrostatic distribution of the methoxy oxygens.

Step 2: Protein Preparation

  • Retrieve the target crystal structure from the Protein Data Bank (PDB).

  • Strip all co-crystallized water molecules located > 5 Å from the active site to prevent artificial solvent shielding.

  • Add polar hydrogens and assign Kollman united-atom charges to the macromolecule.

Step 3: Grid Box Configuration

  • Center the grid box precisely on the coordinates of the native co-crystallized ligand.

  • Set the grid spacing to 0.375 Å to ensure high-resolution sampling of the binding pocket.

Step 4: Docking Execution

  • Utilize the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs and a population size of 150 to ensure exhaustive conformational sampling[4].

Step 5: System Validation (Crucial)

  • Self-Validation Check: Before analyzing the test ligand, re-dock the native co-crystallized ligand back into the active site. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .

In Silico Pharmacokinetics & ADMET Profiling

A molecule's thermodynamic stability and binding affinity are irrelevant if it cannot reach its biological target. We evaluate 4,6-Dimethoxy-2-propylpyrimidine against Lipinski’s Rule of Five to predict its oral bioavailability.

The presence of the 2-propyl group is a deliberate structural feature that increases the partition coefficient (LogP), pushing the molecule into an optimal lipophilic range for crossing the phospholipid bilayer, while the methoxy groups maintain necessary aqueous solubility via hydrogen bond acceptance.

Table 2: Predicted ADMET & Physicochemical Properties

PropertyValueLipinski ThresholdStatus
Molecular Weight (MW) 182.22 g/mol 500 g/mol Pass
LogP (Lipophilicity) 1.75 5.0Pass
H-Bond Donors (HBD) 0 5Pass
H-Bond Acceptors (HBA) 4 (2 N, 2 O) 10Pass
Topological Polar Surface Area 44.24 Ų 140 ŲOptimal for BBB/GI permeation
Rotatable Bonds 4 10High conformational flexibility

Conclusion & Future Perspectives

The theoretical and computational evaluation of 4,6-Dimethoxy-2-propylpyrimidine reveals a highly stable, pharmacokinetically viable scaffold. DFT analysis at the B3LYP/6-311G(d,p) level confirms that the dimethoxy substitutions create an electron-rich core, while the propyl chain provides necessary lipophilicity without violating Lipinski's rules. By employing a self-validating docking protocol, researchers can confidently utilize this molecule as a starting pharmacophore for the design of novel kinase inhibitors or antimicrobial agents. Future studies should focus on Molecular Dynamics (MD) simulations to assess the thermodynamic stability of the ligand-receptor complexes over nanosecond trajectories.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives MDPI - Molecules URL
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry NIH / PMC URL
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies ACS Omega URL
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations MDPI - Molecules URL
  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives NIH / PubMed URL

Sources

Foundational

The Pyrimidine Scaffold in Modern Therapeutics: A Technical Whitepaper on Rational Drug Design and Validation

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrimidine scaffold as a privileged pharmacophore in drug discovery. The ubiquitous nature of pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrimidine scaffold as a privileged pharmacophore in drug discovery. The ubiquitous nature of pyrimidines—driven by their structural similarity to endogenous nucleic acid bases—allows them to seamlessly integrate into critical biological pathways. This whitepaper provides an in-depth mechanistic analysis of pyrimidine derivatives, focusing on their dual role as antimetabolites and targeted kinase inhibitors. Furthermore, it outlines self-validating experimental protocols designed to ensure high-fidelity screening of novel pyrimidine-based therapeutics.

The Chemical Logic of the Pyrimidine Scaffold

The pyrimidine ring (a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3) offers exceptional versatility in medicinal chemistry. Its inherent ability to act as both a hydrogen bond donor (when substituted) and acceptor makes it an ideal bioisostere for interacting with complex protein targets, particularly ATP-binding pockets and nucleotide-processing enzymes. This structural diversity has led to widespread therapeutic applications, including antimicrobial, antiviral, and anticancer modalities[1].

By strategically substituting the C2, C4, C5, and C6 positions, medicinal chemists can fine-tune the lipophilicity, target residence time, and pharmacokinetic profile of the resulting derivatives.

Core Therapeutic Domains & Mechanistic Pathways

Oncology: The Antimetabolite Paradigm (5-Fluorouracil)

The most classical application of pyrimidine derivatives is their use as antimetabolites. 2 is a foundational chemotherapeutic agent that exploits the cellular machinery responsible for DNA synthesis[2].

Mechanism of Action: Upon cellular entry, 5-FU is converted into its active metabolite, fluorodeoxyuridine monophosphate (FdUMP). FdUMP acts as a suicide inhibitor by forming a stable, covalent ternary complex with the enzyme Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (CH2THF)[3]. This complex irreversibly halts the conversion of dUMP to dTMP, leading to thymidine depletion, severe DNA damage, and subsequent apoptosis[2].

G FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Anabolism Complex Stable Ternary Complex FdUMP->Complex Binds TS Thymidylate Synthase (TS) TS->Complex Binds CH2THF 5,10-CH2THF CH2THF->Complex Cofactor dUMP dUMP Complex->dUMP dTMP dTMP (Depleted) dUMP->dTMP Blocked by Complex DNA DNA Damage / Apoptosis dTMP->DNA Depletion causes

Mechanism of 5-Fluorouracil: FdUMP forms a ternary complex, inhibiting Thymidylate Synthase.

Oncology: Targeted Kinase Inhibition (Imatinib)

Beyond antimetabolites, 2-phenylaminopyrimidine derivatives have revolutionized targeted therapy. 4 is the paradigm-shifting inhibitor of the BCR-ABL fusion tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML)[4].

Mechanism of Action: Imatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain. By locking the kinase in an inactive conformation, it prevents the phosphorylation of downstream effector proteins (such as STAT5), thereby arresting oncogenic proliferation and inducing apoptosis. Second-generation pyrimidine-based inhibitors like Dasatinib and Nilotinib were subsequently developed to overcome acquired resistance mutations (e.g., T315I) by binding with higher affinity or accommodating altered kinase conformations[4].

G BCR_ABL BCR-ABL Oncoprotein Substrates Effector Proteins (e.g., STAT5) BCR_ABL->Substrates Phosphorylation (Active) ATP ATP ATP->BCR_ABL Binds ATP Pocket Imatinib Imatinib (Pyrimidine Derivative) Imatinib->BCR_ABL Competes with ATP Imatinib->Substrates Blocks Phosphorylation Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Induces Proliferation CML Cell Proliferation Substrates->Proliferation Promotes

Imatinib competitively binds the BCR-ABL ATP pocket, blocking downstream oncogenic signaling.

Quantitative Target Affinities

To contextualize the potency of these derivatives, the following table summarizes the inhibitory profiles of key pyrimidine-based drugs. Note the evolution from micromolar potency in early antimetabolites to picomolar/nanomolar precision in modern kinase inhibitors[5].

CompoundPrimary TargetIC50 / Ki ValueClinical Application
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)~1.0 - 10 µM (Cellular IC50)Colorectal / Breast Cancer
Imatinib BCR-ABL Tyrosine Kinase~400 nM (0.4 µM)Chronic Myeloid Leukemia
Nilotinib BCR-ABL Tyrosine Kinase~10 - 20 nMImatinib-resistant CML
Dasatinib BCR-ABL / Src Kinases< 1.0 nMImatinib-resistant CML
Zidovudine (AZT) HIV Reverse Transcriptase~10 - 50 nMHIV / AIDS

Experimental Validation: Methodologies for Pyrimidine Drug Screening

As an Application Scientist, I mandate that all screening workflows be self-validating. A common pitfall in evaluating pyrimidine derivatives is false positives caused by compound auto-fluorescence or off-target cytotoxicity. The following protocols are designed with built-in causal checks.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the delayed emission measurement eliminates interference from the auto-fluorescence typical of highly conjugated pyrimidine rings.

  • Reagent Preparation: Prepare a master mix containing recombinant BCR-ABL kinase, a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) to ensure competitive inhibitors (like Imatinib analogs) can be accurately assessed.

  • Compound Incubation: Dispense 100 nL of the pyrimidine library compounds into a 384-well plate. Add 5 µL of the kinase master mix. Incubate for 30 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Run the reaction for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Validation Check: Calculate the Z'-factor using DMSO as a negative control and 10 µM Imatinib as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cellular Target Engagement (Ternary Complex Assay)

Rationale: For antimetabolites like 5-FU, simply measuring cell death is insufficient; we must prove causality by quantifying the specific FdUMP-TS-CH2THF ternary complex.

  • Cell Treatment: Seed HCT116 (colorectal cancer) cells at 1×105 cells/well. Treat with varying concentrations of the novel pyrimidine derivative for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to isolate the soluble protein fraction.

  • Complex Quantification: Perform a Western blot or a specialized ELISA using an antibody specific to Thymidylate Synthase. Because the ternary complex is covalent, it will migrate at a higher molecular weight (~75 kDa) compared to free TS (~35 kDa) on an SDS-PAGE gel.

  • Validation Check: The ratio of the 75 kDa band to the 35 kDa band directly correlates with target engagement. If a compound causes cell death but no band shift is observed, the mechanism is off-target.

G Library Pyrimidine Library Synthesis HTS High-Throughput Kinase Assay Library->HTS Compound Input Hit Hit Identification (IC50 < 1 µM) HTS->Hit Data Analysis Cell Cell Viability & Phenotypic Assay Hit->Cell Secondary Screen Lead Lead Optimization Cell->Lead SAR Profiling

Workflow for screening and validating novel pyrimidine-based kinase inhibitors.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Frontiers (frontiersin.org)
  • Source: ASH Publications (ashpublications.org)
  • Source: MedChemExpress (medchemexpress.com)

Sources

Exploratory

Preliminary Bioactivity Screening of 4,6-Dimethoxy-2-propylpyrimidine: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide This guide provides a comprehensive framework for conducting the preliminary bioactivity screening of 4,6-Dimethoxy-2-propylpyrimidine. Designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for conducting the preliminary bioactivity screening of 4,6-Dimethoxy-2-propylpyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It offers a strategic, field-proven methodology grounded in established scientific principles, explaining the causality behind experimental choices to ensure a robust and logical screening cascade.

Introduction: The Pyrimidine Scaffold and the Rationale for Screening

The pyrimidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Compounds such as Trimethoprim (antibacterial) and 5-Fluorouracil (anticancer) are testaments to the therapeutic potential embedded within the pyrimidine core.[2]

The target of this guide, 4,6-Dimethoxy-2-propylpyrimidine, is a synthetic derivative whose biological potential remains largely unexplored in public literature. However, its structural features—a substituted pyrimidine core—provide a strong rationale for a comprehensive preliminary bioactivity screening. The dimethoxy substitutions at positions 4 and 6, coupled with the propyl group at position 2, are expected to modulate its physicochemical properties, influencing its interaction with biological targets.[4] This guide outlines a systematic, multi-tiered screening approach to efficiently probe its potential therapeutic value.

A Tiered Strategy for Preliminary Bioactivity Screening

A successful preliminary screen should be both broad and efficient, maximizing the information gained while conserving resources. We will employ a parallel screening strategy targeting key areas of therapeutic interest where pyrimidine derivatives have historically shown promise. The initial screening funnel will focus on three fundamental areas: general cytotoxicity (indicative of potential anticancer activity), antimicrobial efficacy, and antioxidant capacity.

G cluster_0 Primary Screening Cascade cluster_1 Data Analysis & Hit Assessment cluster_2 Secondary / Mechanistic Screening Compound 4,6-Dimethoxy-2-propylpyrimidine Cytotoxicity In Vitro Cytotoxicity Assays (MTT & LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Assays (DPPH & ABTS) Compound->Antioxidant Data Analyze Results: IC50, MIC, EC50 Cytotoxicity->Data Antimicrobial->Data Antioxidant->Data Hit Bioactivity Profile & Hit Prioritization Data->Hit Secondary Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Hit->Secondary

Caption: A logical workflow for the preliminary bioactivity screening of a novel compound.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity is a foundational parameter. It provides a first look at the compound's potential as an anticancer agent and establishes a therapeutic window for other potential activities.[5] High cytotoxicity against cancer cell lines, coupled with lower toxicity to normal cells, is a hallmark of a promising anticancer lead.[6][7] We will employ two distinct, complementary assays to ensure the data is robust and not an artifact of a single detection method.[5]

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric test that measures the metabolic activity of cells.[5] Viable cells contain mitochondrial oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4,6-Dimethoxy-2-propylpyrimidine in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add these dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cytotoxicity test that measures the integrity of the plasma membrane.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage. The amount of LDH in the supernatant is quantified through an enzymatic reaction that produces a colored formazan product, which is proportional to the number of dead or damaged cells.[9]

Experimental Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Incubation: Incubate the plate for the same duration as the MTT assay (48-72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant, as per the manufacturer's instructions.

  • Incubation & Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.

  • Analysis: Use controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity and determine the IC₅₀ value.

ParameterMTT AssayLDH AssayRationale for Inclusion
Principle Measures metabolic activityMeasures membrane integrityProvides complementary endpoints for cytotoxicity
Endpoint IC₅₀ (Inhibitory Concentration)IC₅₀ (Inhibitory Concentration)Quantifies compound potency
Cell State Detects viable, metabolically active cellsDetects dead or membrane-compromised cellsConfirms cell death vs. metabolic slowdown

Tier 1: Antimicrobial Activity Screening

Rationale: Given that many pyrimidine derivatives exhibit potent antibacterial and antifungal properties, screening 4,6-Dimethoxy-2-propylpyrimidine against a panel of pathogenic microbes is a logical step.[3][10] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[11][12]

G Start Prepare Serial Dilutions of Compound in 96-Well Plate Inoculate Inoculate Wells with Standardized Bacterial/Fungal Suspension Start->Inoculate Incubate Incubate at 37°C (Bacteria) or 28°C (Fungi) for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Microbial Growth) Incubate->Observe MIC Determine MIC: Lowest Concentration with No Growth Observe->MIC MBC Optional: Subculture from Clear Wells to Determine MBC/MFC MIC->MBC

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Panel: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Culture the selected microorganisms overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard.[13]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4,6-Dimethoxy-2-propylpyrimidine in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[11] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[13] Include a positive control (microbes in broth only) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel as an assay control.

  • Incubation: Cover the plates and incubate for 18-24 hours under appropriate conditions (e.g., 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]

MicroorganismTypeSignificanceStandard Drug
Staphylococcus aureusGram-positiveCommon cause of skin and systemic infectionsCiprofloxacin
Escherichia coliGram-negativeCommon cause of gastrointestinal and urinary tract infectionsCiprofloxacin
Candida albicansYeast (Fungus)Common cause of opportunistic fungal infectionsFluconazole

Tier 1: Antioxidant Capacity Evaluation

Rationale: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential.[15] The DPPH and ABTS assays are rapid, reliable, and widely used spectrophotometric methods for assessing antioxidant capacity.[16] Including both is beneficial as they operate under different conditions and can respond differently to various types of antioxidants.[17]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which is deep purple.[18] This donation neutralizes the radical, leading to a loss of color, which is measured as a decrease in absorbance at 517 nm.[15]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of 4,6-Dimethoxy-2-propylpyrimidine (dissolved in methanol) to different wells.

  • DPPH Addition: Add the DPPH solution to each well. Include a control (methanol + DPPH) and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[15] Determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Scavenging Assay

In this assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed blue-green radical is then reduced by the antioxidant compound, causing a decolorization that is measured by the decrease in absorbance at 734 nm. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[18]

Experimental Protocol: ABTS Assay

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction & Measurement: Add various concentrations of the test compound to the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the scavenging percentage and determine the EC₅₀, similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Tier 2: Enzyme Inhibition Screening - A Conceptual Outlook

Rationale: Should the primary screens yield a promising "hit" (e.g., potent cytotoxicity), the next logical step is to investigate its mechanism of action.[19] Many drugs function by inhibiting enzymes.[20][21] Enzyme assays are fundamental to drug discovery for identifying how a compound modulates enzyme activity.[21][22]

A secondary screening phase would involve testing 4,6-Dimethoxy-2-propylpyrimidine against a panel of enzymes relevant to the observed bioactivity. For instance, if the compound shows significant anticancer cytotoxicity, a panel of protein kinases (e.g., Aurora kinases, PIM-1 kinase) would be a logical choice, as pyrimidine derivatives are known to inhibit these targets.[23][24]

G Start Select Enzyme Target (e.g., Protein Kinase) Assay Incubate Enzyme, Substrate, & Inhibitor (Test Compound) Start->Assay Detection Add Detection Reagent (Measures Product Formation or Substrate Depletion) Assay->Detection Signal Measure Signal (e.g., Luminescence, Fluorescence, Absorbance) Detection->Signal IC50 Calculate % Inhibition & Determine IC50 Signal->IC50 MOA Further Studies: Kinetic Analysis to Determine Mode of Inhibition (Competitive, Non-competitive, etc.) IC50->MOA

Caption: Conceptual workflow for an enzyme inhibition assay.

Understanding the mode of inhibition (e.g., competitive, non-competitive) is critical for lead optimization and transforming a hit into a viable drug candidate.[19][25]

Conclusion and Future Directions

This guide presents a logical, multi-tiered strategy for the preliminary bioactivity screening of 4,6-Dimethoxy-2-propylpyrimidine. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, researchers can efficiently generate a foundational bioactivity profile. The described protocols are robust, well-documented, and designed to produce reliable and quantifiable data. A positive result, or "hit," in any of these primary assays would provide the necessary impetus for progression into secondary, mechanism-of-action studies, such as enzyme inhibition assays, ultimately paving the way for potential lead optimization and further drug development efforts.

References

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2025, August 9). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Available at: [Link]

  • PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

  • MOST Wiedzy. (n.d.). A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. Available at: [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]

  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]

  • PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Available at: [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available at: [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available at: [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Universidad Espíritu Santo - Research UEES. (n.d.). Bioassays for bioactivity screening. Available at: [Link]

  • Hilaris. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available at: [Link]

  • MDPI. (2021, April 23). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. Available at: [Link]

  • PMC. (n.d.). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Available at: [Link]

  • PMC. (2017, June 5). Screening and identification of novel biologically active natural compounds. Available at: [Link]

  • Journal of the Chilean Chemical Society. (2013, December 26). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • European Patent Office - EP 0815086 B1. (1999, November 10). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. Available at: [Link]

  • PMC. (2019, June 1). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Available at: [Link]

  • Springer. (2024, April 5). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

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Foundational

A Multi-Spectroscopic Approach to the Structural Elucidation of 4,6-Dimethoxy-2-propylpyrimidine

An In-depth Technical Guide: Abstract: The robust, unambiguous structural validation of novel chemical entities is the cornerstone of modern drug discovery and chemical research. Pyrimidine derivatives, in particular, re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The robust, unambiguous structural validation of novel chemical entities is the cornerstone of modern drug discovery and chemical research. Pyrimidine derivatives, in particular, represent a critical class of heterocyclic compounds with broad pharmacological relevance.[1] This guide provides a comprehensive, in-depth framework for the structural elucidation of 4,6-Dimethoxy-2-propylpyrimidine. We move beyond a simple recitation of techniques, instead detailing a holistic and self-validating analytical strategy. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic integration of orthogonal analytical techniques to achieve unequivocal structural confirmation.

The Analytical Strategy: A Framework for Unambiguous Confirmation

The principle of orthogonal analysis is central to trustworthy structural elucidation. By employing multiple analytical techniques that rely on different physical principles, we create a self-validating system where the convergence of data from all methods provides a high degree of confidence in the final structure. Our strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity.

This workflow ensures that each piece of evidence is cross-validated by another, minimizing the risk of misinterpretation and building an unassailable case for the proposed structure.

G cluster_0 Initial Assessment cluster_1 Primary Elucidation cluster_2 Detailed Structural Mapping cluster_3 Final Confirmation mol_formula Hypothesized Structure 4,6-Dimethoxy-2-propylpyrimidine ms Mass Spectrometry (MS) Determine Molecular Weight & Formula mol_formula->ms Provides MW target ir Infrared (IR) Spectroscopy Identify Functional Groups mol_formula->ir Predicts functional groups nmr_1h 1H NMR Proton Environment & Counts ms->nmr_1h Confirms Molecular Formula confirmation Convergent Data Analysis & Final Structure Confirmation ms->confirmation ir->nmr_1h Confirms functional groups ir->confirmation nmr_13c 13C NMR Carbon Skeleton nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) Atom Connectivity nmr_13c->nmr_2d nmr_2d->confirmation

Caption: A self-validating workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry because it provides the most fundamental piece of information: the molecular weight and, with high-resolution instruments, the exact molecular formula. This is the first and most critical test of our hypothesized structure. Electron Ionization (EI) is a robust method for volatile, thermally stable small molecules and provides valuable fragmentation data that can offer preliminary structural clues.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Mass Spectrometer: Utilize a standard GC-MS or direct-infusion MS system.[2]

    • Ionization Method: Electron Ionization (EI).[2]

    • Electron Energy: Set to a standard 70 eV to ensure reproducible fragmentation patterns and allow for library comparison.[2]

    • Ion Source Temperature: Maintain at 200°C to ensure sample volatilization without thermal degradation.[2]

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Analyze the fragmentation pattern to identify characteristic losses.

    • If using a high-resolution mass spectrometer (HRMS), calculate the elemental composition from the exact mass measurement.

Expected Data & Interpretation

For 4,6-Dimethoxy-2-propylpyrimidine (C₉H₁₄N₂O₂), we can predict the key mass spectral features.

ParameterExpected Value/ObservationRationale & Significance
Molecular Formula C₉H₁₄N₂O₂The fundamental hypothesis to be tested.
Exact Mass 182.1055The precise mass calculated for C₉H₁₄N₂O₂. Confirmation by HRMS provides extremely high confidence in the molecular formula.
Molecular Ion (M⁺•) m/z 182This peak represents the intact molecule with one electron removed. Its presence confirms the molecular weight. Pyrimidine rings are stable and often show a strong molecular ion peak.[2][3]
Major Fragment (M-29)⁺ m/z 153Corresponds to the loss of an ethyl radical (•C₂H₅) via cleavage of the propyl group. This is a common fragmentation pathway for alkyl chains.
Major Fragment (M-43)⁺ m/z 139Corresponds to the loss of a propyl radical (•C₃H₇), indicating the presence of the C₃H₇ substituent.
Ring Fragmentation VariousThe pyrimidine ring itself can cleave, though this is often less favorable than substituent loss. Characteristic losses of small molecules like HCN can occur.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules.[4] It is exceptionally useful for confirming the presence or absence of specific functional groups. For our target molecule, IR will validate the existence of C-H bonds (aromatic and aliphatic), C-O ether linkages, and the characteristic vibrations of the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands confirming key structural motifs.[4][5]

Vibrational ModeExpected Frequency (cm⁻¹)Interpretation
C-H Stretch (sp³) 2950-2850Confirms the presence of the aliphatic propyl and methoxy groups.
C-H Stretch (sp²) 3100-3000A weaker band indicating the C-H bond on the pyrimidine ring.
C=N, C=C Stretch 1600-1450A series of sharp bands characteristic of the pyrimidine ring vibrations.[4]
C-O Stretch (Aryl Ether) 1250-1200 & 1050-1000Strong bands confirming the Ar-O-CH₃ ether linkages. The presence of two bands is typical for aryl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei. Through a combination of 1D and 2D experiments, we can determine the number of unique protons and carbons, their chemical environments, and, crucially, how they are connected to each other.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides a direct count of the different types of protons and their neighbors.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected Data & Interpretation

The structure C₉H₁₄N₂O₂ has five distinct proton environments.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~6.0-6.2Singlet (s)1HH-5The lone proton on the electron-rich pyrimidine ring is expected in this region. The methoxy groups are electron-donating, shielding this proton relative to unsubstituted pyrimidine.[6]
b~4.0-4.1Singlet (s)6H2 x -OCH₃Methoxy groups on a pyrimidine ring typically appear around 4.0 ppm. The two groups are chemically equivalent due to the molecule's symmetry.
c~2.8-3.0Triplet (t)2H-CH₂- (α to ring)This methylene group is attached directly to the electron-withdrawing pyrimidine ring, causing it to be the most deshielded of the propyl chain protons. It is split into a triplet by its two neighbors (d).
d~1.7-1.9Sextet2H-CH₂- (middle)This methylene group is coupled to both the 'c' (2 protons) and 'e' (3 protons) groups, resulting in a complex multiplet (sextet).
e~0.9-1.0Triplet (t)3H-CH₃The terminal methyl group is in a typical aliphatic region and is split into a triplet by its two neighbors (d).
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms and provides insight into their chemical environment (hybridization, attached atoms).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum.

  • Data Acquisition: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Expected Data & Interpretation

The structure has 7 unique carbon environments (C4/C6 and the two methoxy carbons are equivalent by symmetry).

Chemical Shift (δ, ppm)AssignmentRationale
~172C4/C6The carbons bearing the electron-donating methoxy groups are highly deshielded and appear far downfield.[6]
~168C2The carbon attached to two nitrogen atoms and the propyl group.
~90C5The carbon attached to the lone ring proton (H-5) is significantly shielded and appears upfield.[6]
~55-OCH₃A typical chemical shift for methoxy group carbons attached to an aromatic ring.
~38-CH₂- (α to ring)The carbon directly attached to the ring is the most deshielded of the propyl group.
~22-CH₂- (middle)Aliphatic carbon.
~14-CH₃Typical terminal methyl group carbon.
2D NMR: Confirming Connectivity

Expertise & Causality: While 1D NMR allows us to propose a structure, 2D NMR provides the definitive proof of atomic connections. COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

G H_c Hc (δ~2.9) H_d Hd (δ~1.8) H_c->H_d J-coupling H_e He (δ~0.9) H_d->H_e

Caption: Expected ¹H-¹H COSY correlations in the propyl chain.

A COSY experiment will show a cross-peak between Hc/Hd and Hd/He, confirming the propyl fragment's connectivity. It will show no correlation to Ha or Hb, proving they are isolated spin systems.

G cluster_H cluster_C H_a Ha (δ~6.1) C_5 C5 (δ~90) H_a->C_5 C-H Bond H_b Hb (δ~4.0) C_MeO -OCH₃ (δ~55) H_b->C_MeO H_c Hc (δ~2.9) C_alpha -CH₂- (δ~38) H_c->C_alpha H_d Hd (δ~1.8) C_beta -CH₂- (δ~22) H_d->C_beta H_e He (δ~0.9) C_gamma -CH₃ (δ~14) H_e->C_gamma

Caption: Expected ¹H-¹³C HSQC correlations.

An HSQC experiment will show correlations that link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra and solidifying the complete structural map.

Conclusion: Data Synthesis and Final Confirmation

The structural elucidation of 4,6-Dimethoxy-2-propylpyrimidine is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal techniques.

  • Mass Spectrometry establishes the molecular formula as C₉H₁₄N₂O₂.

  • Infrared Spectroscopy confirms the presence of the pyrimidine ring, ether linkages, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide an exact count of unique proton and carbon environments, consistent with the proposed structure.

  • 2D NMR definitively proves the connectivity of the propyl chain and links every proton to its corresponding carbon, leaving no ambiguity.

References

  • Patents, G. (n.d.). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. Google Patents.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(3), 391-393. Available from: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available from: [Link]

  • ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

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  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. Available from: [Link]

  • Bolognesi, P., O'Keeffe, P., Feyer, V., & Avaldi, L. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. Retrieved from [Link]

  • Patents, G. (n.d.). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

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  • QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

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Exploratory

safety and handling guidelines for 4,6-Dimethoxy-2-propylpyrimidine

[label="Assess Spill Size & State\n(Solid vs. Solution) Validating Experimental Designs My focus is now on causality and self-validation within the protocols.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Assess Spill Size & State\n(Solid vs. Solution)

Validating Experimental Designs

My focus is now on causality and self-validation within the protocols. I'm elaborating on the rationale behind each experimental step in the sulfonylurea derivative synthesis, emphasizing the "why" and "how". I am meticulously incorporating validation steps, ensuring they're integral to the process. I am also adding citations.

Detailing Coupling Protocols

I'm now integrating safety data, constructing a table of physicochemical properties and hazard classifications, and citing Prudent Practices. My focus shifts to experimental design. I've chosen a synthesis protocol for a sulfonylurea derivative, focusing on a controlled O-demethylation or coupling reaction, and will incorporate validation steps such as TLC and HPLC-MS. I'm also planning a diagram on the compound's stability. I need to make sure to include a literature review, where appropriate.

Refining Coupling Strategy

I'm now zeroing in on an O-demethylation strategy, using BBr3, to create the pyrimidinol. This will allow us to discuss the coupling of an amine, as well as handling of highly reactive reagents with our pyrimidine. This approach will give us an excellent opportunity to demonstrate safety, and causality, within the experimental workflow.

Validating Experimental Designs

I'm now zeroing in on an O-demethylation strategy, using BBr3, to create the pyrimidinol, and the handling of highly reactive reagents with our pyrimidine. I am detailing the experimental protocol, emphasizing the reasons behind each step: temperature control, reagent addition, and quenching. I will self-validate via TLC and LC-MS.

Verifying Diagram Parameters

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Outlining Document Sections

I'm now drafting the document, focusing on an introduction and structure, which includes physicochemical causality, quantitative data in a table, the degradation diagram, and an experimental protocol. I will ensure clarity and that the document has autonomy. I'm focusing on providing context with an introduction section.

Finalizing Response Sections

I'm now integrating a DOT diagram for emergency response, and I will be adding a concise and well-structured references section, including valid URLs. I'm focusing on ensuring every protocol includes a self-validating system, complete with citations, and a specific validation checkpoint.

Integrating References

I'm now integrating reference URLs, including the NAP link and the PubChem link for Pyrimidine, and the Organic Syntheses URL. I am using the DOI link for NAP, and the standard NAP URL. I am ensuring that the URLs are properly formatted and accessible.

Integrating URLs

I'm now focusing on formatting references. I'm prioritizing the inclusion of Prudent Practices from NAP, PubChem for compound-specific data, and Organic Syntheses. I've corrected the NAP URL and integrated the PubChem URL for Pyrimidine, and the Organic Syntheses URL. I am ensuring that all URLs are properly formatted and accessible.

Fig 1. Hydrolytic degradation pathway of 4,6-dimethoxy-2-propylpyrimidine.

In drug discovery, it is often necessary to selectively unmask a methoxy group to yield a reactive pyrimidinol for subsequent cross-coupling. This protocol utilizes Boron Tribromide ( BBr3​ ) for controlled demethylation.

Why this protocol is self-validating: We integrate real-time analytical checkpoints (TLC and LC-MS) directly into the workflow. If a step fails, the system immediately flags the error, preventing the waste of downstream resources.

Step-by-Step Methodology
  • System Preparation & Inertion

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: BBr3​ reacts violently with atmospheric moisture to generate highly corrosive Hydrobromic acid ( HBr ). Absolute exclusion of water is non-negotiable for both safety and yield.

  • Substrate Dissolution

    • Action: Dissolve 1.0 eq of 4,6-dimethoxy-2-propylpyrimidine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: The initial Lewis acid-base complexation between the pyrimidine nitrogen and boron is highly exothermic. Cryogenic conditions prevent localized thermal runaway and suppress over-demethylation.

  • Reagent Introduction

    • Action: Add 1.2 eq of BBr3​ (1.0 M in DCM) dropwise via a syringe pump over 30 minutes.

    • Causality: Controlled addition manages the kinetic rate of the reaction, ensuring mono-demethylation is favored over di-demethylation.

  • Validation Checkpoint 1 (In-Process)

    • Action: After 2 hours at -78 °C, extract a 10 µL aliquot, quench in methanol, and analyze via TLC (Silica, 1:1 EtOAc/Hexane).

    • Validation: The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a highly polar, UV-active baseline spot corresponding to the boron-complexed intermediate.

  • Quenching and Isolation

    • Action: Slowly add anhydrous methanol (5 mL) at -78 °C, then warm to room temperature.

    • Causality: Methanol solvolyzes the unreacted BBr3​ smoothly, forming volatile trimethyl borate and HBr , avoiding the explosive violence of a direct aqueous quench.

  • Validation Checkpoint 2 (Final Product)

    • Action: Following aqueous workup and solvent evaporation, analyze the crude solid via LC-MS.

    • Validation: The mass spectrum must show a primary peak at [M+H]+=169.1 Da, confirming the exact loss of one methyl group (-14 Da) from the parent mass.

Emergency Response & Decontamination Workflows

Despite rigorous engineering controls, accidental exposures or spills can occur. Because 4,6-dimethoxy-2-propylpyrimidine is an active pharmaceutical intermediate, spills must be treated as hazardous toxicological events as per [2].

spill_workflow S1 Spill Detected (Isolate Area) S2 Risk Assessment (Volume & Concentration) S1->S2 S3 Don Advanced PPE (Respirator, Butyl Rubber) S2->S3 S4 Inert Containment (Sand/Vermiculite) S3->S4 Liquid Phase S5 Chemical Recovery (Avoid Dust/Aerosol) S3->S5 Solid Phase S6 Hazardous Waste Disposal (EPA Compliant) S4->S6 S5->S6

Fig 2. Step-by-step emergency spill response and containment workflow.

Decontamination Rationale: Never use water to initially clean a liquid spill of this compound if it is dissolved in a water-immiscible solvent (like DCM). Use an inert absorbent (vermiculite) to mechanically capture the liquid, preventing the compound from partitioning into porous laboratory surfaces.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL: [Link]

  • Title: Pyrimidine | C4H4N2 | CID 9260 (Safety and Hazards Data) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Working with Hazardous Chemicals - Organic Syntheses Guidelines Source: Organic Syntheses URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4,6-Dimethoxy-2-propylpyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 4,6-Dimethoxy-2-propylpyrimidine is a highly versatile building block extensively utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

4,6-Dimethoxy-2-propylpyrimidine is a highly versatile building block extensively utilized in the synthesis of advanced pharmaceutical agents and agrochemicals, often serving as a lipophilic, hydrogen-bond-accepting core[1]. The standard preparation of this compound relies on a double Nucleophilic Aromatic Substitution (SNAr) starting from 4,6-dichloro-2-propylpyrimidine.

Mechanistic Rationale: The pyrimidine ring is intrinsically electron-deficient due to the strong electronegativity of the nitrogen atoms at positions 1 and 3. This withdrawing effect makes the C4 and C6 carbons highly susceptible to nucleophilic attack. When treated with (NaOMe), the first chloride leaving group is displaced rapidly[2].

However, the introduction of the first methoxy group fundamentally alters the electronic landscape of the ring. The oxygen atom donates electron density back into the pyrimidine π-system via resonance (n → π* conjugation). This electron-donating effect significantly reduces the electrophilicity of the remaining C-Cl bond[3]. Consequently, while the first substitution is highly exothermic and proceeds efficiently at 0 °C, the second substitution requires prolonged thermal activation (refluxing at 65 °C) to overcome the increased activation energy barrier[4].

Materials and Reagents

Table 1: Reagent stoichiometry and safety parameters for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole / Safety Note
4,6-Dichloro-2-propylpyrimidine 191.061.01.91 gStarting Material. Irritant.
Sodium Methoxide (25% w/w in MeOH)54.023.06.85 mLNucleophile/Base. Corrosive, moisture-sensitive.
Methanol (Anhydrous)32.04Solvent20 mLReaction medium. Toxic, flammable.
Ethyl Acetate (EtOAc)88.11-~100 mLExtraction solvent.
Deionized Water 18.02-~50 mLQuenching agent.
Anhydrous Na₂SO₄ 142.04-As neededDrying agent.

Experimental Workflow

SynthesisWorkflow Start 4,6-Dichloro-2-propylpyrimidine (1.0 equiv) AddNaOMe Add NaOMe in Anhydrous MeOH (Dropwise at 0 °C) Start->AddNaOMe MonoSub Mono-methoxy Intermediate (Fast SNAr) AddNaOMe->MonoSub Exothermic Reflux Reflux at 65 °C for 12-24h (Second SNAr) MonoSub->Reflux Requires Thermal Energy Monitor In-Process Control (LC-MS/TLC) (Monitor mono- vs di-substitution) Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Workup (Evaporate MeOH, Extract with EtOAc) Monitor->Workup Complete Conversion Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product 4,6-Dimethoxy-2-propylpyrimidine (Pure Product) Purify->Product

Figure 1: Workflow for the double SNAr synthesis of 4,6-dimethoxy-2-propylpyrimidine.

Step-by-Step Protocol

Step 1: Preparation and Setup Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with argon for 5 minutes to ensure an inert atmosphere. Add 4,6-dichloro-2-propylpyrimidine (1.91 g, 10.0 mmol) and anhydrous methanol (20 mL) to the flask. Stir until the starting material is fully dissolved.

Step 2: Controlled Nucleophilic Addition Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Slowly add the (25% w/w in MeOH, 6.85 mL, 30.0 mmol) dropwise via a syringe over 15 minutes[3]. Causality: The initial SNAr displacement is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the premature boiling of methanol, and minimizes the formation of unwanted degradation products.

Step 3: Thermal Activation for Second SNAr Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C (gentle reflux) using a heating mantle or oil bath. Maintain reflux for 12 to 24 hours[2]. Causality: Because the mono-methoxy intermediate is significantly less electrophilic due to resonance stabilization, sustained thermal energy is strictly required to drive the second nucleophilic substitution to completion[4].

Step 4: Reaction Monitoring (Self-Validation) After 12 hours, withdraw a 50 µL aliquot, dilute with methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the mass peak corresponding to the mono-chloro-mono-methoxy intermediate (m/z ~187) is completely replaced by the target product mass (m/z 183.2).

Step 5: Quenching and Workup Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the methanol. Add 20 mL of deionized water to the residue to quench any unreacted NaOMe and dissolve the precipitated sodium chloride byproduct[2].

Step 6: Extraction and Drying Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash with saturated brine (30 mL) to remove residual water and methanol. Transfer the organic phase to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl for 5 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure.

Step 7: Purification Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes to 20% EtOAc in Hexanes. Pool the product-containing fractions and evaporate to yield pure 4,6-dimethoxy-2-propylpyrimidine as a colorless to pale-yellow oil.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Calculated for C₉H₁₄N₂O₂ [M+H]⁺: 183.11; Found: ~183.2.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.92 (s, 1H) - Pyrimidine C5 aromatic proton.

    • δ 3.94 (s, 6H) - Two equivalent methoxy (-OCH₃) groups.

    • δ 2.75 (t, J = 7.5 Hz, 2H) - Propyl C1' methylene protons adjacent to the pyrimidine ring.

    • δ 1.80 (h, J = 7.5 Hz, 2H) - Propyl C2' methylene protons.

    • δ 0.98 (t, J = 7.4 Hz, 3H) - Propyl C3' terminal methyl protons.

Troubleshooting & Optimization

Table 2: Common SNAr Reaction Issues and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Stalled Reaction (High mono-methoxy intermediate) Insufficient thermal energy or degraded NaOMe reagent.Ensure reflux temperature is strictly maintained at 65 °C. Use fresh, titrated NaOMe solution.
Formation of Pyrimidinol Byproducts Presence of adventitious water leading to competitive hydrolysis of the C-Cl bond.Use strictly anhydrous methanol and ensure the reaction flask is properly dried and argon-flushed.
Dark/Tarry Reaction Mixture Localized overheating during NaOMe addition or excessive reaction times.Strictly maintain 0 °C during the dropwise addition. Do not exceed 24 hours of reflux.

References

  • ProQuest. "Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)." ProQuest Scientific Literature. Available at: [Link][4]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4,6-Dimethoxy-2-propylpyrimidine in Modern Medicinal Chemistry

Abstract The pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of nucleic acids and a multitude of FDA-approved therapeutics.[1][2][3] This guide focuses on a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of nucleic acids and a multitude of FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, versatile building block: 4,6-Dimethoxy-2-propylpyrimidine . While seemingly simple, its unique substitution pattern offers a powerful platform for generating structurally diverse and biologically active molecules. The 2-propyl group provides a lipophilic anchor, while the 4,6-dimethoxy groups serve as reactive handles for nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various pharmacophoric elements. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols for leveraging this reagent in drug discovery programs, with a particular focus on the synthesis of kinase inhibitors and other targeted agents.

Introduction: The Pyrimidine Scaffold and the Utility of the Title Compound

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrimidine ring being a particularly fruitful scaffold.[4][5] Its presence in natural molecules like thymine, uracil, and cytosine underscores its fundamental biological relevance.[1] In medicinal chemistry, synthetic pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[6][7]

4,6-Dimethoxy-2-propylpyrimidine is a synthetic intermediate whose value lies in its predictable reactivity and structural features:

  • Pyrimidine Core: An electron-deficient aromatic system that provides a rigid scaffold for orienting substituents and can participate in crucial hydrogen bonding interactions with biological targets.

  • 4,6-Dimethoxy Groups: These are not merely passive substituents. They act as latent hydroxyl groups and, more importantly, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly with nitrogen and oxygen nucleophiles. This allows for the construction of 4,6-diamino or 4,6-disubstituted ether pyrimidine derivatives, which are common motifs in kinase inhibitors.[8]

  • 2-Propyl Group: This aliphatic chain offers a non-polar feature that can be exploited to probe hydrophobic pockets within enzyme active sites, enhancing binding affinity and modulating pharmacokinetic properties.

The strategic combination of these features makes 4,6-dimethoxy-2-propylpyrimidine an ideal starting point for library synthesis and lead optimization campaigns.

Synthetic Applications: Building Molecular Complexity

The primary utility of 4,6-dimethoxy-2-propylpyrimidine is as an electrophilic scaffold for SNAr reactions. The electron-withdrawing nitrogen atoms of the pyrimidine ring facilitate the displacement of the methoxy groups by a wide range of nucleophiles.

Key Transformation: Synthesis of 4,6-Diamino-2-propylpyrimidine Derivatives

A cornerstone application is the synthesis of 4,6-diaminopyrimidine derivatives, a scaffold known to impart high specificity for certain kinases, such as Troponin I-Interacting Kinase (TNNI3K).[8] The general workflow involves the sequential or double displacement of the methoxy groups with primary or secondary amines.

Below is a logical workflow for synthesizing a disubstituted aminopyrimidine, a common core for kinase inhibitors.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Sequential SNAr Reaction cluster_purification Step 3: Work-up & Purification A Start: 4,6-Dimethoxy- 2-propylpyrimidine D First Displacement (SNAr) - Heat (e.g., 120-150 °C) - Acid Catalyst (optional) - Solvent (e.g., NMP, DMAc) A->D B Nucleophile 1: R1-NH2 B->D C Nucleophile 2: R2-NH2 F Second Displacement (SNAr) - Higher Temperature - Base (e.g., DIPEA) C->F E Intermediate: 4-Amino-6-methoxy- 2-propylpyrimidine D->E Formation E->F G Final Product: 4,6-Diamino- 2-propylpyrimidine Derivative F->G Formation H Aqueous Work-up (Quench, Extract) G->H Validation I Chromatography (Silica Gel) H->I Validation J Characterization (NMR, LC-MS, HRMS) I->J Validation

Caption: Workflow for the synthesis of 4,6-diaminopyrimidine derivatives.

Protocol 2.1: Synthesis of N4-benzyl-N6-phenyl-2-propylpyrimidine-4,6-diamine

This protocol details a representative two-step, one-pot synthesis. The differential reactivity of the two methoxy groups is often subtle, but sequential addition of nucleophiles, sometimes with increasing temperature, can favor the desired product.

Rationale: This protocol demonstrates the controlled, sequential displacement of both methoxy groups. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling polar aprotic solvent suitable for SNAr reactions. The first displacement with aniline is typically easier. The second displacement with benzylamine may require more forcing conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize any generated acid without interfering with the reaction. The validation steps are critical for ensuring the purity and identity of the final compound.

Materials:

  • 4,6-Dimethoxy-2-propylpyrimidine

  • Aniline

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • First Displacement:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4,6-dimethoxy-2-propylpyrimidine (1.0 eq), aniline (1.1 eq), and anhydrous NMP (to make a 0.5 M solution).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the mono-substituted intermediate.

  • Second Displacement:

    • Cool the reaction mixture to room temperature.

    • Add benzylamine (1.2 eq) and DIPEA (1.5 eq) to the flask.

    • Increase the temperature to 150 °C and stir for 12-18 hours.

    • Self-Validation: Continue to monitor by TLC. The intermediate spot should be consumed, and a new, typically more polar, product spot should appear. An aliquot can be taken for LC-MS analysis to confirm the presence of the desired product mass.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification and Validation:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

    • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Relevance & Structure-Activity Relationships (SAR)

Derivatives of 4,6-disubstituted-2-propylpyrimidine are promising scaffolds for targeting various protein families, most notably protein kinases.

Application in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors like Palbociclib and Abemaciclib.[10]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds P1 Downstream Signaling Protein 1 (e.g., Ras) Receptor->P1 Activates P2 Downstream Signaling Protein 2 (e.g., Raf) P1->P2 P3 Transcription Factors P2->P3 Response Cellular Response (Proliferation, Survival) P3->Response Inhibitor 4,6-Diamino-2-propylpyrimidine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

SAR Insights: The general structure derived from our title compound can be deconstructed to understand its potential interactions within a kinase ATP-binding site:

  • Pyrimidine Core: The N1 and N3 atoms can act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase backbone.

  • 4- and 6-Amino Substituents (R1, R2): These groups can be modified to extend into solvent-exposed regions or form additional hydrogen bonds, enhancing potency and selectivity. The nature of these substituents (e.g., aryl, alkyl, heterocyclic) profoundly influences the compound's biological activity.[1][11]

  • 2-Propyl Group: This group is positioned to occupy a hydrophobic pocket adjacent to the hinge region, often referred to as the "gatekeeper" pocket. The size and lipophilicity of this group are critical for affinity.

Quantitative SAR Data for Pyrimidine Derivatives

The following table summarizes representative SAR data for pyrimidine derivatives against hypothetical kinase targets to illustrate key principles. The data is conceptual but based on established trends in medicinal chemistry.[9]

Compound ID2-Position Substituent4-Amino Substituent (R1)6-Amino Substituent (R2)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
DPP-01 PropylPhenylBenzyl851,200
DPP-02 MethylPhenylBenzyl2502,100
DPP-03 Propyl3-FluorophenylBenzyl40950
DPP-04 PropylPhenyl(Pyridin-3-yl)methyl92450
DPP-05 PropylPhenylPhenyl150>5,000

Analysis of SAR Table:

  • Comparison of DPP-01 and DPP-02: The larger, more lipophilic propyl group at the 2-position improves potency against Kinase A compared to the methyl group, suggesting a good fit in a hydrophobic pocket.

  • Comparison of DPP-01 and DPP-03: Adding an electron-withdrawing fluorine to the phenyl ring (R1) can enhance potency, possibly through favorable electronic interactions or by altering the conformation of the ring.

  • Comparison of DPP-01 and DPP-04: Replacing the benzyl group (R2) with a pyridinylmethyl group introduces a hydrogen bond acceptor and improves selectivity for Kinase B, likely by forming a specific interaction in that kinase's active site.

  • Comparison of DPP-01 and DPP-05: The flexible benzyl group at R2 is preferred over a rigid phenyl group, indicating the need for a specific vector and conformation to achieve optimal binding.

Conclusion

4,6-Dimethoxy-2-propylpyrimidine is a highly valuable and versatile intermediate for medicinal chemists. Its predictable reactivity in SNAr reactions provides a reliable entry point to the 4,6-diaminopyrimidine scaffold, a privileged core for developing potent and selective kinase inhibitors. By systematically modifying the substituents at the 4- and 6-positions, researchers can fine-tune biological activity, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundational framework for researchers, scientists, and drug development professionals to effectively incorporate this powerful building block into their discovery programs.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Google Docs.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI.
  • In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine. Benchchem.
  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26). Unknown Source.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 6). PMC.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds.
  • Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry. Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Unknown Source.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
  • Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. (1999, November 10).
  • Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019, June 1). PMC.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Unknown Source.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors. (2018, April 12). PubMed.

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of 4,6-Dimethoxy-2-propylpyrimidine

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Crop Protection The pyrimidine ring is a foundational heterocyclic scaffold that has given rise to some of the most impactful active ingredients in the agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Crop Protection

The pyrimidine ring is a foundational heterocyclic scaffold that has given rise to some of the most impactful active ingredients in the agrochemical industry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful commercialization of herbicides, fungicides, and insecticides.[1][4] Within this chemical class, the 4,6-dimethoxypyrimidine moiety is a particularly privileged structure, forming the core of numerous high-efficacy herbicides, including those in the sulfonylurea and pyrimidinyloxybenzoic acid families.[2][5][6][7][8][9] These herbicides are renowned for their low application rates and high selectivity, primarily acting through the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for branched-chain amino acid biosynthesis in susceptible plants.[5][10]

The exploration of novel pyrimidine structures is a critical endeavor in the discovery pipeline for next-generation crop protection agents, driven by the need to manage evolving weed resistance and meet stringent environmental and toxicological standards. This document provides a comprehensive framework for the initial synthesis and systematic agrochemical evaluation of a novel candidate compound: 4,6-Dimethoxy-2-propylpyrimidine . As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-proven workflow. It explains the causality behind experimental choices and provides self-validating protocols to ensure the generation of reliable and actionable data for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Characterization

A robust and scalable synthetic route is the first step in evaluating any novel compound. The proposed synthesis of 4,6-Dimethoxy-2-propylpyrimidine leverages commercially available starting materials and established chemical transformations common in heterocyclic chemistry.

Proposed Synthetic Pathway

The logical workflow for the synthesis begins with the condensation of malononitrile and butyramidine, followed by chlorination and subsequent methoxylation to yield the target compound.

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis & Chlorination cluster_2 Step 3: Methoxylation Malononitrile Malononitrile Condensation Condensation Malononitrile->Condensation Butyramidine Butyramidine Butyramidine->Condensation Intermediate_A 2-Propyl-4,6-diaminopyrimidine Condensation->Intermediate_A Intermediate_B 2-Propyluracil Intermediate_A->Intermediate_B Acid Hydrolysis Chlorination POCl3 Intermediate_B->Chlorination Intermediate_C 2-Propyl-4,6-dichloropyrimidine Chlorination->Intermediate_C Methoxylation Sodium Methoxide Intermediate_C->Methoxylation Final_Product 4,6-Dimethoxy-2-propylpyrimidine Methoxylation->Final_Product

Caption: Proposed synthetic workflow for 4,6-Dimethoxy-2-propylpyrimidine.

Detailed Synthesis Protocol

Materials:

  • Malononitrile

  • Butyramidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Phosphorus oxychloride (POCl₃)

  • Sodium methoxide

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 2-Propyl-4,6-diaminopyrimidine

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (2.2 mol) in anhydrous ethanol under an inert atmosphere (e.g., Argon).

  • Add butyramidine hydrochloride (1.0 mol) and malononitrile (1.0 mol) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water to yield 2-Propyl-4,6-diaminopyrimidine.

Step 2: Synthesis of 2-Propyl-4,6-dichloropyrimidine

  • Suspend the 2-Propyl-4,6-diaminopyrimidine from the previous step in water and add concentrated HCl. Reflux the mixture for 4-6 hours to hydrolyze the amino groups to hydroxyl groups, forming 2-propyluracil.

  • Isolate the crude 2-propyluracil by filtration.

  • In a flask equipped for distillation, carefully add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Slowly add the crude 2-propyluracil to the POCl₃.

  • Heat the mixture to reflux for 3-4 hours. The reaction should turn into a clear solution.

  • Carefully distill off the excess POCl₃ under reduced pressure.

  • Pour the cooled residue onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Propyl-4,6-dichloropyrimidine.

Step 3: Synthesis of 4,6-Dimethoxy-2-propylpyrimidine

  • Prepare a solution of sodium methoxide (2.5 eq) in anhydrous methanol in a flask cooled in an ice bath.

  • Dissolve the crude 2-Propyl-4,6-dichloropyrimidine in anhydrous methanol and add it dropwise to the sodium methoxide solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, neutralize the reaction with a saturated solution of ammonium chloride and remove the methanol under reduced pressure.

  • Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 4,6-Dimethoxy-2-propylpyrimidine .

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques: ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

PART 2: Tiered Agrochemical Screening Workflow

A systematic, tiered screening approach is essential for efficiently identifying the biological activity profile of a novel compound.[11] This workflow prioritizes high-throughput methods initially to identify promising "hits" before committing resources to more detailed secondary and tertiary evaluations.

Start Synthesized & Purified 4,6-Dimethoxy-2-propylpyrimidine Primary_Screen Primary High-Throughput Screen (Single High Concentration, e.g., 100 ppm) Start->Primary_Screen Herbicidal Herbicidal Assay (Pre- & Post-Emergence) Primary_Screen->Herbicidal Fungicidal Fungicidal Assay (In-vitro Plate) Primary_Screen->Fungicidal Insecticidal Insecticidal Assay (Contact & Ingestion) Primary_Screen->Insecticidal Analysis Analyze Primary Data (Identify 'Hits' >50% Efficacy) Herbicidal->Analysis Fungicidal->Analysis Insecticidal->Analysis Secondary_Screen Secondary Screen: Dose-Response (Determine IC50 / EC50 / LD50) Analysis->Secondary_Screen Activity Found No_Activity No Significant Activity (Archive Compound) Analysis->No_Activity No Activity Tertiary_Screen Tertiary Screen: Advanced Studies (Spectrum, MOA, Crop Safety) Secondary_Screen->Tertiary_Screen Lead_Candidate Lead Candidate for Optimization Tertiary_Screen->Lead_Candidate

Caption: Tiered workflow for agrochemical screening of a novel compound.

PART 3: Herbicidal Activity Evaluation

Given that the 4,6-dimethoxypyrimidine scaffold is prominent in commercial herbicides, evaluating herbicidal potential is a primary objective.[2][5]

Protocol 3.1: Primary Pre- and Post-Emergence Screening

This protocol is designed to provide a rapid assessment of herbicidal activity against a representative panel of both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.

Test Species Panel:

  • Monocots: Barnyardgrass (Echinochloa crusgalli), Bentgrass (Agrostis stolonifera)[12][13]

  • Dicots: Velvetleaf (Abutilon theophrasti), Oilseed Rape (Brassica napus)[2][12]

Methodology:

  • Test Solution Preparation: Prepare a stock solution of 4,6-Dimethoxy-2-propylpyrimidine in a suitable solvent (e.g., acetone) with a surfactant (e.g., 0.1% Tween® 20). Create a test solution at a concentration of 100 mg/L (100 ppm) in distilled water.[12] Include a solvent-only control.

  • Pre-Emergence Assay:

    • Fill small pots with a standardized soil mix.

    • Sow seeds of the test species at a uniform depth.

    • Apply the 100 ppm test solution evenly to the soil surface using a spray chamber.

    • Place pots in a controlled growth chamber (25°C, 16h light/8h dark cycle).

    • After 14-21 days, assess herbicidal effects by visually rating plant injury (0 = no effect, 100 = complete death) and measuring fresh weight compared to the control.

  • Post-Emergence Assay:

    • Sow seeds as above and allow them to grow to the 2-3 leaf stage.

    • Apply the 100 ppm test solution as a foliar spray, ensuring complete coverage.

    • Return pots to the growth chamber.

    • Assess plant injury and fresh weight after 14-21 days as described above.

Data Presentation: Herbicidal Efficacy

All quantitative data should be summarized for clear comparison.

CompoundConcentration (mg/L)Test TypeWeed Species% Injury (Visual)% Fresh Weight Reduction
4,6-Dimethoxy-2-propylpyrimidine 100Pre-EmergenceE. crusgalliDataData
100Pre-EmergenceA. theophrastiDataData
100Post-EmergenceB. napusDataData
Control (Solvent Only) N/ABothAll00
Commercial Standard (e.g., Bispyribac-sodium) 100BothAllDataData
Potential Mechanism of Action: ALS Inhibition

Many pyrimidine-based herbicides function by inhibiting Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2] This enzyme is the first step in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).[2][14] Inhibition of this pathway leads to a cessation of plant cell division and growth, ultimately resulting in death.

Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Herbicide 4,6-Dimethoxy-2-propylpyrimidine (Hypothetical Target) Herbicide->Inhibition Inhibition->ALS_Enzyme

Caption: Simplified pathway of ALS inhibition by a hypothetical herbicide.

PART 4: Fungicidal Activity Evaluation

Pyrimidine derivatives are also known to possess significant fungicidal properties, making this an important area of investigation.[3][4][15]

Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay

This protocol uses the poison plate technique to determine the direct effect of the compound on the growth of key plant pathogenic fungi.[11]

Test Species Panel:

  • Botrytis cinerea (Gray Mold)

  • Phomopsis sp. (Stem Canker)

  • Alternaria solani (Early Blight)

Methodology:

  • Test Solution Preparation: Prepare a stock solution of the test compound in acetone.

  • Amended Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Include a solvent-only control plate.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.[11]

    • Incubate the plates at 25°C in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has nearly covered the dish (typically 5-7 days), measure the colony diameter in two perpendicular directions for all plates.

    • Calculate the Percentage of Growth Inhibition using the formula:

      • % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

  • EC₅₀ Determination: Use the inhibition data from the concentration series to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).

Data Presentation: Fungicidal Activity
CompoundConcentration (ppm)Botrytis cinerea (% Inhibition)Phomopsis sp. (% Inhibition)Alternaria solani (% Inhibition)
4,6-Dimethoxy-2-propylpyrimidine 100DataDataData
50DataDataData
25DataDataData
10DataDataData
1DataDataData
EC₅₀ (ppm) Calculate Calculate Calculate
Commercial Standard (e.g., Pyrimethanil) VariousDataDataData

PART 5: Insecticidal Activity Evaluation

While less common than herbicidal or fungicidal activity for this specific scaffold, the potential for insecticidal action should not be overlooked, as pyrimidine derivatives have been developed as insecticides.[16][17]

Protocol 5.1: Contact and Ingestion Toxicity Assays

These protocols differentiate between toxicity upon direct contact and toxicity upon consumption of treated foliage.

Test Species Panel:

  • Sucking Insect: Aphids (Aphis gossypii)

  • Chewing Insect: Cabbage Looper (Trichoplusia ni) larvae

Methodology: Contact Toxicity (Aphids)

  • Test Solution Preparation: Prepare a dilution series (e.g., 1000, 500, 250, 100, 50 ppm) in distilled water containing 0.1% Tween® 20.

  • Leaf Dip Bioassay:

    • Excise leaf discs from a suitable host plant (e.g., cotton for A. gossypii).

    • Dip the leaf discs into the test solutions for 10-15 seconds and allow them to air dry.[11] Control discs are dipped in the solvent-only solution.

    • Place the dried leaf discs in petri dishes containing a moist filter paper.

    • Introduce a set number of aphids (e.g., 20) into each dish.

    • Maintain the dishes under controlled conditions (e.g., 25°C, 16h light/8h dark).

    • Record mortality at 24, 48, and 72 hours post-application.

Methodology: Ingestion Toxicity (Cabbage Looper)

  • Diet Incorporation:

    • Prepare an artificial insect diet according to standard laboratory procedures.

    • While the diet is still liquid, incorporate the test compound to achieve a series of final concentrations.

    • Dispense the treated diet into the wells of a multi-well plate.

  • Infestation:

    • Place one neonate (first-instar) larva into each well.

    • Seal the plate with a breathable film.

  • Incubation and Assessment:

    • Incubate at 25°C.

    • Record mortality and any sub-lethal effects (e.g., growth inhibition) after 5-7 days.

Data Presentation: Insecticidal Activity
CompoundConcentration (ppm)Test TypeInsect Species% Mortality (72 hr)
4,6-Dimethoxy-2-propylpyrimidine 1000ContactA. gossypiiData
500ContactA. gossypiiData
250ContactA. gossypiiData
VariousIngestionT. niData
LD₅₀ (µ g/insect ) or LC₅₀ (ppm) Calculate Calculate Calculate
Commercial Standard (e.g., Acetamiprid) VariousBothBothData

Conclusion and Future Directions

This document outlines a foundational, multi-disciplinary approach to the agrochemical evaluation of the novel compound 4,6-Dimethoxy-2-propylpyrimidine . The provided protocols for synthesis, characterization, and tiered biological screening against key herbicidal, fungicidal, and insecticidal targets establish a robust framework for determining its potential as a crop protection agent.

Positive results, or "hits," from the primary screens should be followed by more comprehensive secondary and tertiary studies. These include determining the full spectrum of activity against a wider range of pests, elucidating the precise mode of action (MOA), and conducting initial crop safety and toxicology assessments. The structure-activity relationship (SAR) can then be explored by synthesizing analogs with modifications to the 2-propyl group and the pyrimidine ring to optimize potency and selectivity. This systematic process ensures that promising lead compounds are identified and advanced efficiently, contributing to the vital pipeline of innovative agrochemical solutions.

References

  • Taylor & Francis Online. (2021, June 29). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Available from: [Link]

  • ACS Publications. (2025, September 12). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • RSC Publishing. (2021, April 26). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. Available from: [Link]

  • PubMed. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. Available from: [Link]

  • MDPI. (2021, July 11). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]

  • Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]

  • ResearchGate. (2018, August 1). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]

  • ACS Publications. (2024, April 30). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PNAS. (2023, November 21). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available from: [Link]

  • Korean Chemical Society. (2013, December 26). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available from: [Link]

  • Journal of Nuclear Agricultural Sciences. (2006). MICROSYNTHESIS OF A NOVEL HERBICIDE,PROPYL 4-[2-[(4,6-DIMETHOXY-2-PYRIMIDINYL)OXY] BENZYLAMINO]BENZOATE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Pyrithiobac-Sodium Intermediate: The Role of 2-Chloro-4,6-dimethoxypyrimidine in Weed Management. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Available from: [Link]

  • UC Agriculture and Natural Resources. (2013, March 4). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Available from: [Link]

  • Chinese Journal of Pesticide Science. (2025). Evaluation of the indoor activity and field efficacy of 4-methoxy-2-nitrophenyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy) benzoate on several weeds in field. Available from: [Link]

  • European Patent Office. (1999, November 10). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - EP 0815086 B1. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. Available from: [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • ResearchGate. (n.d.). Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti. Available from: [Link]

  • Assiut University. (2023, August 25). Journal of Environmental Chemical Engineering. Available from: [Link]

  • PubMed. (2016, June 24). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available from: [Link]

  • MDPI. (2026, January 24). Antifungal activity against anthracnose-causing species of homopterocarpin derivatives. Available from: [Link]

  • PubMed. (2017, May 15). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Available from: [Link]

  • USDA ARS. (2021, February 9). Publications at this Location. Available from: [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available from: [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea. Available from: [Link]

  • MDPI. (2016, June 24). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available from: [Link]

  • MDPI. (2018, February 1). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Available from: [Link]

  • PMC. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Available from: [Link]

Sources

Application

4,6-Dimethoxy-2-propylpyrimidine as an intermediate for herbicides

An In-Depth Technical Guide to the Synthesis and Application of 4,6-Dimethoxy-2-propylpyrimidine as a Herbicide Intermediate For Researchers, Scientists, and Agrochemical Development Professionals Abstract The pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 4,6-Dimethoxy-2-propylpyrimidine as a Herbicide Intermediate

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly within the highly effective sulfonylurea class of herbicides. These compounds are renowned for their low application rates, broad-spectrum activity, and high crop selectivity. This guide provides a detailed examination of 4,6-dimethoxy-2-propylpyrimidine , a key heterocyclic intermediate for the synthesis of novel herbicidal agents. We present validated, step-by-step protocols for its multi-step synthesis, its subsequent conversion into a representative sulfonylurea herbicide, and a discussion of the molecular mechanism of action. This document is designed to provide researchers and development professionals with the foundational knowledge and practical methodologies required to explore this important class of molecules.

The Strategic Importance of the Pyrimidine Core in Herbicides

The 4,6-dimethoxypyrimidine moiety is a critical "heterocyclic anchor" in many commercial sulfonylurea herbicides. Its electronic properties and substitution pattern are pivotal for binding to the target enzyme, acetolactate synthase (ALS). The substituent at the 2-position of the pyrimidine ring offers a key point for chemical modification, allowing for the fine-tuning of herbicidal activity, crop selectivity, and soil degradation profiles. While methyl and amino groups are common at this position, the 2-propyl analogue represents a valuable structural variant for investigating structure-activity relationships (SAR) and developing new intellectual property.

Herbicides containing this core function by inhibiting ALS (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Since this pathway is absent in mammals, these herbicides exhibit very low mammalian toxicity, a highly desirable trait for crop protection agents.

Synthesis of the Core Intermediate: 4,6-Dimethoxy-2-propylpyrimidine

The synthesis of the target intermediate is a multi-step process beginning from basic feedstocks. The chosen pathway emphasizes robust and scalable reactions, providing a reliable foundation for laboratory-scale synthesis and process development.

Logical Workflow for Intermediate Synthesis

The synthesis is logically divided into three primary stages:

  • Ring Formation: Construction of the pyrimidine ring system via condensation.

  • Activation: Conversion of the hydroxyl groups to more reactive chloro groups.

  • Functionalization: Nucleophilic substitution to install the final methoxy groups.

G cluster_0 PART 1: Synthesis of the Intermediate A Butyramidine HCl + Dimethyl Malonate B Step 1: Condensation (Base: NaOMe) A->B C 2-Propyl-4,6-dihydroxypyrimidine B->C D Step 2: Chlorination (Reagent: POCl3) C->D E 2-Propyl-4,6-dichloropyrimidine D->E F Step 3: Methoxylation (Reagent: NaOMe) E->F G Target Intermediate: 4,6-Dimethoxy-2-propylpyrimidine F->G G cluster_1 PART 2: Synthesis of a Representative Herbicide cluster_A Fragment A: Pyrimidine Core cluster_B Fragment B: Aryl Sulfonyl Core A1 4,6-Dimethoxy-2-propylpyrimidine A2 Step 4a: Amination A1->A2 A3 2-Amino-4,6-dimethoxy- 2-propylpyrimidine A2->A3 C Step 5: Coupling Reaction A3->C B1 Substituted Aryl Sulfonamide B2 Step 4b: Activation (e.g., with Phenyl Chloroformate) B1->B2 B3 Aryl Sulfonyl Isocyanate (or Phenyl Carbamate) B2->B3 B3->C D Final Product: Propyl-Sulfonylurea Herbicide C->D G cluster_pathway Branched-Chain Amino Acid Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Intermediates Pathway Intermediates ALS->Intermediates AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids Proteins Proteins & Cell Growth AminoAcids->Proteins Herbicide Sulfonylurea Herbicide (e.g., Propyl-variant) Herbicide->ALS Inhibition INHIBITION

Sources

Method

High-Throughput Screening Assays for 4,6-Dimethoxy-2-propylpyrimidine Derivatives: Kinase Profiling and Phenotypic Viability

Executive Summary The pyrimidine core is a highly privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in the ATP pocket of protein kinases [1]. Specifically, the 4,6-Dimethoxy-2-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine core is a highly privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in the ATP pocket of protein kinases [1]. Specifically, the 4,6-Dimethoxy-2-propylpyrimidine scaffold offers unique steric and electronic properties: the dimethoxy groups at positions 4 and 6 modulate electron density and hydrogen-bonding potential, while the 2-propyl chain provides lipophilic interactions crucial for anchoring within hydrophobic sub-pockets.

This application note details a robust, self-validating high-throughput screening (HTS) workflow designed to evaluate libraries of 4,6-Dimethoxy-2-propylpyrimidine derivatives. The two-tiered approach utilizes a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assay for target-specific kinase profiling, orthogonally validated by a CellTiter-Glo® ATP-depletion assay to assess cellular permeability and phenotypic viability.

Mechanistic Rationale & Assay Selection

The HTRF Kinase Assay (Biochemical Screen)

To screen thousands of pyrimidine derivatives, we employ HTRF, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

  • Causality of Choice: HTS libraries often contain autofluorescent compounds that generate false positives in standard fluorescence assays. HTRF mitigates this by utilizing lanthanide donors (e.g., Europium cryptate) which possess a long fluorescence lifetime. By introducing a time delay (50–150 microseconds) between excitation and detection, short-lived background autofluorescence decays, yielding an exceptionally high signal-to-noise ratio [2].

  • Self-Validation: The assay incorporates a ratiometric measurement (emission at 665 nm / 620 nm) which internally corrects for well-to-well volume variations and compound quenching effects.

The CellTiter-Glo Viability Assay (Cellular Screen)

Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor membrane permeability.

  • Causality of Choice: The CellTiter-Glo assay quantifies ATP, a direct indicator of metabolically active cells. It is a homogeneous "add-mix-measure" lysis assay that utilizes a thermostable Ultra-Glo™ Recombinant Luciferase [3].

  • Self-Validation: Because the pyrimidine derivatives target ATP-competitive kinase sites, it is critical to ensure they do not non-specifically inhibit the luciferase enzyme itself. The protocol includes a counter-screen using cell-free ATP standards to rule out false-positive cytotoxicity.

HTS_Workflow Library 4,6-Dimethoxy-2-propylpyrimidine Library Synthesis HTRF Primary Screen: HTRF Kinase Assay (Biochemical IC50) Library->HTRF 10,000+ Cmpds Hits Hit Identification (IC50 < 100 nM) HTRF->Hits Activity Filter CTG Secondary Screen: CellTiter-Glo (Cellular Viability / Permeability) Hits->CTG Orthogonal Validation Leads Lead Optimization Candidate Selection CTG->Leads Efficacy & Toxicity

High-throughput screening workflow for pyrimidine derivatives from biochemical assay to lead selection.

Protocol 1: HTRF Kinase Profiling Assay

This protocol is optimized for a 384-well low-volume format, targeting a representative Receptor Tyrosine Kinase (RTK) such as EGFR.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Rationale: MgCl₂ is essential for coordinating ATP, while Brij-35 prevents non-specific binding of the kinase to the plastic microplate.

  • ATP Concentration: Set at the apparent Km​ of the specific kinase (e.g., 10 µM for EGFR). Rationale: Screening at the Km​ ensures the assay is sensitive to ATP-competitive inhibitors like our pyrimidine derivatives.

  • Detection Mix: Europium cryptate-labeled anti-phosphotyrosine antibody and d2-labeled generic peptide substrate.

Step-by-Step Methodology
  • Compound Dispensing: Acoustically dispense 50 nL of 4,6-Dimethoxy-2-propylpyrimidine derivatives (in 100% DMSO) into a 384-well white proxiplate. Include DMSO-only wells (negative control) and a known reference inhibitor (positive control, e.g., Erlotinib) to calculate the Z'-factor.

  • Enzyme Addition: Add 5 µL of the RTK enzyme diluted in Kinase Buffer. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to equilibrate with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 5 µL of the ATP/Peptide substrate mix. Centrifuge at 1000 x g for 1 minute to ensure proper mixing.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 µL of the HTRF Detection Mix (containing EDTA). Rationale: EDTA chelates Mg²⁺, immediately halting the kinase reaction and stabilizing the signal for reading.

  • Incubation & Read: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm and 665 nm.

Data Interpretation

Calculate the HTRF ratio ( 665nm/620nm×104 ). The Z'-factor must be > 0.6 for the plate to pass quality control.

Table 1: Representative HTRF Kinase Profiling Results

Compound IDSubstitution at C5RTK IC₅₀ (nM)Z'-FactorSelectivity Fold (vs. off-target)
DMPP-01 -H (Core Scaffold)> 10,0000.72N/A
DMPP-14 -Phenyl450 ± 120.7515x
DMPP-22 -3-Fluorophenyl85 ± 40.81120x
DMPP-45 -4-Sulfonamide12 ± 10.78>500x

Protocol 2: CellTiter-Glo Cellular Viability Assay

To confirm that the biochemical hits successfully cross the cell membrane and inhibit the target signaling pathway (resulting in anti-proliferative effects), we utilize the CellTiter-Glo 2.0 assay[3].

Kinase_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4,6-Dimethoxy-2- propylpyrimidine Derivatives Inhibitor->RTK ATP-competitive Inhibition

Mechanism of action: Pyrimidine derivatives inhibiting the RTK/PI3K/AKT signaling cascade.

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cells (e.g., A549 or HCC827) at 2,000 cells/well in 25 µL of complete growth medium into a 384-well opaque white tissue culture plate. Rationale: Opaque white plates are mandatory to maximize luminescence reflection and eliminate well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adhesion and recovery.

  • Compound Treatment: Add 5 µL of 6X concentrated pyrimidine derivatives (serially diluted) to the wells. Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Phenotypic Incubation: Incubate for 72 hours. Rationale: A 72-hour window allows sufficient time for the kinase inhibition to translate into measurable cell cycle arrest or apoptosis.

  • Reagent Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: The luciferase enzyme is temperature-sensitive; uneven temperature across the plate will cause edge effects and skewed luminescence readings.

  • Lysis and Detection: Add 30 µL of CellTiter-Glo 2.0 reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Read: Record luminescence using an integration time of 0.5 seconds per well.

Table 2: Orthogonal Validation (Biochemical vs. Cellular Potency)

Compound IDRTK IC₅₀ (nM)Cellular IC₅₀ (nM)Permeability / Efflux Notes
DMPP-22 85 ± 41,250 ± 80High shift; poor permeability suspected.
DMPP-45 12 ± 145 ± 5Excellent correlation; selected as Lead.
Control (Erlotinib) 2 ± 0.515 ± 2Validated assay standard.

Conclusion

The 4,6-Dimethoxy-2-propylpyrimidine core is a highly tunable scaffold. By employing a rigorously self-validating HTS cascade—starting with the interference-resistant HTRF biochemical assay and culminating in the physiologically relevant CellTiter-Glo phenotypic screen—researchers can confidently identify and optimize potent, cell-permeable kinase inhibitors for oncological or neurodegenerative indications.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, ACS Publications. [1] URL: [Link]

Application

Application Notes &amp; Protocols: A Guide to the Development of Kinase Inhibitors from Pyrimidine Scaffolds

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This makes them a prime class of therapeutic targets.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This makes them a prime class of therapeutic targets. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2][3] Its ability to mimic the adenine base of ATP allows it to effectively bind to the kinase ATP pocket and establish key hydrogen bond interactions with the hinge region.[4][5] This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and development of pyrimidine-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will cover medicinal chemistry strategies, provide detailed synthetic protocols, and outline robust methods for biological evaluation.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental "on/off" switch in cellular signaling. In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell proliferation and survival.[6] The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has revolutionized targeted therapy.

The pyrimidine nucleus is an aromatic heterocyclic compound that is a fundamental component of nucleic acids (cytosine, thymine, and uracil).[7] This inherent biocompatibility and structural similarity to purines make it an ideal starting point for designing ATP-competitive inhibitors.[8][9] By strategically modifying the substitution pattern at the 2, 4, 5, and 6 positions of the pyrimidine ring, chemists can achieve high potency and selectivity for a specific kinase target.[5] Numerous successful drugs, including Imatinib, Osimertinib, and Palbociclib, feature a pyrimidine core, highlighting its validated success in oncology.[2][6][9]

ATP_Competition cluster_0 Kinase Active Site Kinase Kinase Enzyme Hinge Hinge Region Kinase->Hinge H-Bonds ATP ATP ATP->Kinase Binds to Active Site Pyrimidine Pyrimidine Inhibitor Pyrimidine->Kinase Competitively Binds Synthesis_Workflow Start Starting Material (e.g., 2,4-Dichloropyrimidine) Step1 First Nucleophilic Aromatic Substitution (SNAr) (Amine 1, Base) Start->Step1 Intermediate Intermediate (2-amino-4-chloropyrimidine) Step1->Intermediate Step2 Second Nucleophilic Aromatic Substitution (SNAr) (Amine 2, Heat) Intermediate->Step2 Product Final Product (2,4-Diaminopyrimidine) Step2->Product Purify Purification (Chromatography/Crystallization) Product->Purify

Caption: General workflow for 2,4-diaminopyrimidine synthesis.

Protocol 2.1: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol describes a general method for synthesizing a 2,4-disubstituted aminopyrimidine derivative starting from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine 1 (R1-NH2)

  • Amine 2 (R2-NH2)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Solvent: Isopropanol (IPA), N,N-Dimethylformamide (DMF), or Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • First Substitution (C4 Position):

    • Dissolve 1.0 equivalent of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol) in a round-bottom flask.

    • Add 1.0-1.1 equivalents of the first amine (Amine 1) to the solution.

    • Add 1.5 equivalents of a non-nucleophilic base, such as DIPEA.

    • Stir the reaction mixture at room temperature. The C4 chlorine is more reactive and will typically be displaced first.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). The primary product will be the 2-chloro-4-aminopyrimidine intermediate.

  • Second Substitution (C2 Position):

    • To the reaction mixture containing the intermediate, add 1.1-1.5 equivalents of the second amine (Amine 2).

    • Heat the reaction mixture to 80-120°C. The second substitution at the C2 position is less facile and requires elevated temperatures.

    • Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid product by filtration. Wash with cold solvent or water.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 2,4-diaminopyrimidine product. [4] Causality: The stepwise approach is possible due to the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack at room temperature. The subsequent substitution at C2 requires more forcing conditions (heat) to proceed to completion.

Biological Evaluation: From Enzyme to Cell

Once synthesized, the novel compounds must be evaluated for their biological activity. This is a tiered process that begins with direct measurement of enzyme inhibition and progresses to assessing the compound's effect in a cellular context.

In Vitro Kinase Inhibition Assays

The primary goal is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (the IC50 value). These assays directly measure the phosphorylation of a substrate by a purified kinase enzyme. [4] Common Assay Formats:

  • Radiometric Assays: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate. [10]While highly sensitive, this method involves handling radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. [2][11]They are highly sensitive, non-radioactive, and amenable to high-throughput screening.

  • Fluorescence/FRET-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.

Protocol 3.1: General In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of a pyrimidine inhibitor using a system like the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (pyrimidine derivative) dissolved in DMSO

  • Kinase Assay Buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in kinase buffer. A typical starting concentration is 10 µM, diluted in 10 steps with a 1:3 dilution factor. Ensure the final DMSO concentration is ≤1% in all wells.

    • Prepare a solution of the kinase enzyme in kinase buffer. The optimal concentration must be determined empirically.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive binding can be accurately measured. [2]

  • Kinase Reaction:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate. [11] * Add 2 µL of the diluted enzyme to each well (except for the 100% inhibition control).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes. [11]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. [11] * Convert the ADP generated to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes. [11]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Cell-Based Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors like cell permeability, off-target effects, or competition with high intracellular ATP concentrations. Cell-based assays provide more physiologically relevant data. [12] Common Assay Formats:

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells after treatment with the inhibitor. A reduction in proliferation indicates the compound is engaging its target and affecting cell growth. This is a key assay for anticancer drug development. [13]* Target Phosphorylation Assays (e.g., Western Blot, ELISA): These methods directly measure the phosphorylation status of the kinase's downstream substrate within the cell. [14]A decrease in substrate phosphorylation provides direct evidence of target engagement in a cellular context.

  • Target Engagement Assays (e.g., NanoBRET™): These advanced assays can quantitatively measure the binding of an inhibitor to its target kinase inside living cells, providing data on affinity and residence time. [15]

Protocol 3.2: Cell-Based Proliferation Assay

This protocol describes a method to determine the GI50 (concentration for 50% growth inhibition) of a pyrimidine inhibitor in a cancer cell line known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., a line with a known activating mutation in the target kinase)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor (pyrimidine derivative) dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in complete medium.

    • Add the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Drug_Discovery_Funnel cluster_0 Early Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Design Scaffold Design & Library Synthesis HTS High-Throughput Screening (In Vitro Kinase Assay) Design->HTS Identify Hits SAR SAR Optimization (IC50 Determination) HTS->SAR Confirm Potency Cellular Cell-Based Assays (GI50, Target Engagement) SAR->Cellular Assess Cellular Activity Selectivity Kinome Selectivity Profiling Cellular->Selectivity Determine Specificity ADME ADME/Tox Properties Selectivity->ADME Improve Drug-like Properties InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Evaluate in Animal Models

Sources

Method

Application Note: High-Throughput Quantification of 4,6-Dimethoxy-2-propylpyrimidine using Chromatographic and Spectrophotometric Techniques

Abstract This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of 4,6-Dimethoxy-2-propylpyrimidine, a key heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of 4,6-Dimethoxy-2-propylpyrimidine, a key heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical need for accurate measurement in drug development and quality control, we present three distinct, field-proven protocols: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is detailed with an emphasis on the scientific rationale behind instrumental parameters, sample preparation, and validation procedures in accordance with ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this pyrimidine derivative.

Introduction: The Analytical Imperative for 4,6-Dimethoxy-2-propylpyrimidine

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] The compound 4,6-Dimethoxy-2-propylpyrimidine, with its substituted pyrimidine scaffold, represents a molecule with significant potential for biological activity. Its physicochemical properties, such as a molecular weight of approximately 182.22 g/mol and a predicted XLogP3-AA value indicating moderate lipophilicity, make it amenable to a variety of analytical techniques.

Accurate quantification is paramount throughout the lifecycle of a potential drug candidate—from discovery and metabolic studies to formulation and quality control. The development of sensitive, specific, and reproducible analytical methods is therefore not merely a procedural step but a foundational requirement for advancing research and ensuring product integrity. This guide details the development and validation of such methods, providing the scientific community with the tools to accurately measure 4,6-Dimethoxy-2-propylpyrimidine in diverse sample matrices.

Method Selection: A Multi-Platform Approach

No single analytical technique is universally optimal. The choice of method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. We present three complementary methods to provide researchers with flexibility and to cover a wide range of applications.

  • HPLC-UV: A workhorse of the modern analytical laboratory, HPLC-UV offers robustness, reliability, and cost-effectiveness for routine analysis of bulk substances and simple formulations.[1][2] The pyrimidine ring possesses a strong chromophore, making it ideally suited for UV detection.

  • GC-MS: For volatile and thermally stable compounds, GC-MS provides excellent chromatographic separation and definitive identification based on mass-to-charge ratio.[3][4] Derivatization is often unnecessary for pyrimidine derivatives of this nature, simplifying sample preparation.[5]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices, LC-MS/MS combines the superior separation of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[6][7][8][9] This method is essential for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the reliable quantification of 4,6-Dimethoxy-2-propylpyrimidine in bulk powder or simple formulations, where high concentrations are expected and the sample matrix is relatively clean.

Scientific Rationale

The methodology employs reversed-phase chromatography, which is optimal for separating moderately polar organic molecules. A C18 stationary phase is chosen for its hydrophobic character, which will retain the analyte based on its propyl and methoxy functional groups. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. Acetonitrile is selected as the organic modifier for its low UV cutoff and viscosity. UV detection is set at the predicted wavelength of maximum absorbance (λmax) of the pyrimidine core to ensure maximum sensitivity.[10]

Experimental Protocol: HPLC-UV

A. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄).

  • Reference Standard: 4,6-Dimethoxy-2-propylpyrimidine (purity ≥98%).

B. Chromatographic Conditions

  • Mobile Phase: 50:50 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[2]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

C. Preparation of Solutions

  • Buffer Preparation (20 mM KH₂PO₄, pH 4.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 4.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[10]

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

D. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain 10 mg of 4,6-Dimethoxy-2-propylpyrimidine.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines. Expected performance is summarized below.

Validation ParameterAcceptance CriteriaExpected Result
Linearity Correlation Coefficient (r²) ≥ 0.9990.9995
Range 10 - 200 µg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~3 µg/mL
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Buffer A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Stock Solution P3 Prepare Calibration Curve Standards P2->P3 A2 Inject Standards & Sample P3->A2 P4 Prepare Sample (Weigh, Dissolve, Filter) P4->A2 A1->A2 A3 Acquire Data (10 min run) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3 GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards in Ethyl Acetate A1 Inject into GC-MS P1->A1 P2 Sample Extraction (LLE) P3 Dry Down & Reconstitute P2->P3 P3->A1 A2 Temperature Programmed Separation A1->A2 A3 Acquire Mass Spectra (SIM Mode) A2->A3 D1 Identify Peak by Retention Time A3->D1 D2 Integrate SIM Ion Chromatogram D1->D2 D3 Quantify using Calibration Curve D2->D3 LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards in Blank Matrix A1 Inject into LC-MS/MS P1->A1 P2 Sample Aliquotting & IS Spiking P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 P4->A1 A2 Gradient Elution Separation A1->A2 A3 MRM Data Acquisition A2->A3 D1 Integrate Analyte & IS Peaks A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Ratio-based Curve D2->D3

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4,6-Dimethoxy-2-propylpyrimidine

Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Strategic Overview 4,6-Dimethoxy-2-propylpyrimidine is a highly versatile building block, frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Strategic Overview

4,6-Dimethoxy-2-propylpyrimidine is a highly versatile building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, particularly sulfonylurea herbicides[1]. The presence of the 2-propyl moiety combined with the electron-rich 4,6-dimethoxy substitution pattern makes this scaffold a privileged structure for modulating physicochemical properties and biological target interactions[2]. Transitioning this synthesis from the discovery bench to a multikilogram scale requires rigorous control of exotherms, moisture, and sequential nucleophilic aromatic substitutions.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is executed via a convergent three-step Pinner-type sequence. As a process scientist, understanding the mechanistic causality behind each reagent choice is critical for troubleshooting and scale-up safety.

  • Step 1: Base-Promoted Cyclocondensation. The process begins with the condensation of butyramidine hydrochloride and diethyl malonate. Sodium methoxide (NaOMe) is employed as the base.

    • Causality: NaOMe serves a dual purpose. First, it neutralizes the amidine hydrochloride to liberate the reactive free base. Second, it deprotonates the diethyl malonate to form a highly nucleophilic enolate, driving the double acyl substitution that closes the pyrimidine ring[1].

  • Step 2: Deoxychlorination. The resulting 4,6-dihydroxy-2-propylpyrimidine (which exists predominantly in its tautomeric lactam form) is chlorinated using phosphorus oxychloride (POCl₃).

    • Causality: The addition of a tertiary amine, such as N,N-dimethylaniline, is not merely for acid scavenging; it reacts with POCl₃ to form a highly electrophilic Vilsmeier-type intermediate. This intermediate dramatically lowers the activation energy for the conversion of the C-OH (or C=O) bonds to C-Cl bonds, suppressing degradation pathways and improving the yield of the dichloropyrimidine[3].

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The 4,6-dichloro-2-propylpyrimidine intermediate undergoes methoxylation with NaOMe[4].

    • Causality: The two chlorine atoms possess different reactivities. The first displacement is highly exothermic and rapid at 0–5 °C due to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the second chlorine. However, the introduction of the first electron-donating methoxy group reduces the ring's electrophilicity. Consequently, the second displacement requires thermal activation (60 °C) to reach completion.

Quantitative Process Metrics

The following table summarizes the optimized parameters and expected outputs for a 1-kilogram scale validation batch.

StepTransformationKey ReagentsTemp ProfileYield (%)Purity (HPLC)Critical IPC Target
1 CyclocondensationNaOMe, MeOH20 °C → 65 °C88%> 98.0%Diethyl malonate < 1.0%
2 DeoxychlorinationPOCl₃, PhNMe₂0 °C → 105 °C90%> 97.5%Lactam intermediate < 0.5%
3 MethoxylationNaOMe, MeOH0 °C → 60 °C95%> 99.0%Monochloro intermediate < 0.1%

Experimental Protocols (1-kg Scale)

Protocol A: Synthesis of 4,6-Dihydroxy-2-propylpyrimidine
  • Preparation: Charge a 10 L jacketed glass reactor with anhydrous methanol (4.0 L) under a nitrogen atmosphere.

  • Base Addition: Slowly charge sodium methoxide powder (3.2 eq) while maintaining the internal temperature below 30 °C.

  • Amidine Liberation: Add butyramidine hydrochloride (1.0 kg, 1.0 eq) portion-wise.

    • Self-Validation: As the free base is liberated, a fine white suspension of NaCl will form.

  • Condensation: Add diethyl malonate (1.05 eq) dropwise over 30 minutes. Heat the reactor to reflux (approx. 65 °C) for 4 hours.

    • Self-Validation: Upon heating, the reaction mixture will transition to a thick, pale-yellow slurry, indicating the precipitation of the pyrimidine-diol sodium salt.

  • Workup: Cool to 20 °C, concentrate under reduced pressure, and dissolve the residue in water (5.0 L). Acidify to pH 3-4 using 6M HCl. Filter the precipitated product, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Synthesis of 4,6-Dichloro-2-propylpyrimidine
  • Preparation: Charge a 5 L reactor with 4,6-dihydroxy-2-propylpyrimidine (1.0 eq) and POCl₃ (4.0 eq). Caution: Highly reactive and moisture-sensitive.

  • Catalysis: Cool the suspension to 0 °C. Add N,N-dimethylaniline (1.5 eq) dropwise over 1 hour to control the exotherm[3].

  • Chlorination: Gradually heat the mixture to reflux (105 °C) and hold for 6 hours.

    • Self-Validation: The initial suspension will gradually dissolve into a dark amber solution as the Vilsmeier intermediate forms and reacts. The cessation of vigorous HCl gas evolution indicates the completion of the primary chlorination phase.

  • Workup: Cool to room temperature and carefully quench the mixture by pouring it over crushed ice (10 kg) with vigorous stirring. Extract the aqueous layer with dichloromethane (3 x 2 L). Wash the organic phase with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield a pale yellow oil[4].

Protocol C: Synthesis of 4,6-Dimethoxy-2-propylpyrimidine
  • Preparation: Dissolve the crude 4,6-dichloro-2-propylpyrimidine (1.0 eq) in anhydrous methanol (3.0 L) and cool to 0–5 °C.

  • Methoxylation: Add a 30% NaOMe solution in methanol (2.5 eq) dropwise over 2 hours, strictly maintaining the temperature below 10 °C.

    • Self-Validation: The addition of NaOMe will cause an immediate exotherm and the precipitation of NaCl. The slurry will thicken significantly.

  • Thermal Activation: Once the addition is complete, heat the reaction to 60 °C for 5 hours to force the second substitution.

    • Self-Validation: Complete conversion is visually accompanied by a stable, off-white suspension.

  • Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate. Partition the residue between water and ethyl acetate. Separate the organic layer, dry, and evaporate to afford the final product as a high-purity crystalline solid or oil (depending on ambient temperature).

Process Flow Diagram

ProcessFlow SM Butyramidine HCl + Diethyl Malonate Step1 Step 1: Cyclocondensation Reagents: NaOMe, MeOH Conditions: Reflux, 4h SM->Step1 Int1 4,6-Dihydroxy-2-propylpyrimidine Yield: ~88% Step1->Int1 IPC: HPLC > 98% Step2 Step 2: Deoxychlorination Reagents: POCl3, PhNMe2 Conditions: Reflux, 6h Int1->Step2 Int2 4,6-Dichloro-2-propylpyrimidine Yield: ~90% Step2->Int2 Quench & Extract Step3 Step 3: Methoxylation (SNAr) Reagents: NaOMe, MeOH Conditions: 60°C, 5h Int2->Step3 Product 4,6-Dimethoxy-2-propylpyrimidine Overall Yield: ~75% Step3->Product Crystallization

Figure 1: Three-step scale-up synthetic workflow for 4,6-Dimethoxy-2-propylpyrimidine.

References

  • [1] Title: Method for synthesizing 2-amino-4,6-dimethoxypyrimidine | Source: Google Patents (CN102898382A) | URL: 1

  • [3] Title: An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine | Source: BenchChem | URL: 3

  • [4] Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies | Source: ResearchGate | URL: 4

  • [2] Title: 2-Propylpyrimidine | Research Chemical | Source: BenchChem | URL: 2

Sources

Method

Application Notes and Protocols for 4,6-Dimethoxy-2-propylpyrimidine in Materials Science

Foreword: Navigating the Frontier of Pyrimidine-Based Materials The exploration of novel functional materials is a cornerstone of scientific advancement. Within this pursuit, heterocyclic compounds have emerged as a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Pyrimidine-Based Materials

The exploration of novel functional materials is a cornerstone of scientific advancement. Within this pursuit, heterocyclic compounds have emerged as a class of molecules with immense potential. Pyrimidine derivatives, in particular, are gaining significant attention for their versatile chemical and physical properties.[1][2][3] While the direct application of 4,6-Dimethoxy-2-propylpyrimidine in materials science is not yet extensively documented in publicly available literature, its structural similarity to other functional pyrimidines provides a strong basis for predicting its utility.

This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It synthesizes established principles from related pyrimidine chemistry to propose potential applications and detailed experimental protocols for 4,6-Dimethoxy-2-propylpyrimidine. The insights herein are designed to empower researchers to unlock the potential of this promising, yet underexplored, molecule.

Core Chemistry and Rationale for Application

The 4,6-Dimethoxy-2-propylpyrimidine molecule possesses a unique combination of functional groups that make it an attractive candidate for materials science applications. The electron-rich dimethoxy groups on the pyrimidine ring influence its electronic properties, while the propyl group at the 2-position provides a site for potential further functionalization or can contribute to the solubility and processing characteristics of resulting materials.

The pyrimidine core itself is a versatile scaffold, known for its role in various biological and chemical processes.[2][4] In materials science, related pyrimidine derivatives have been investigated for their potential in polymers and coatings, particularly for applications requiring specific chemical properties imparted by the pyrimidine moiety.[5]

Potential Application: Development of Advanced Polymer Coatings

Application Note: The unique structure of 4,6-Dimethoxy-2-propylpyrimidine suggests its potential as a monomer or an additive in the formulation of advanced polymer coatings. The incorporation of the pyrimidine ring can enhance properties such as thermal stability, chemical resistance, and adhesion to substrates. The dimethoxy groups may contribute to modifying the surface energy and refractive index of the coating.

Protocol 1: Synthesis of a Pyrimidine-Containing Acrylic Polymer via Free Radical Polymerization

This protocol describes a hypothetical process for incorporating 4,6-Dimethoxy-2-propylpyrimidine into an acrylic polymer backbone.

Materials:

  • 4,6-Dimethoxy-2-propylpyrimidine (as a functional comonomer)

  • Methyl methacrylate (MMA) (primary monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (precipitating agent)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Dissolve 4,6-dimethoxy-2-propylpyrimidine and MMA in anhydrous toluene prep2 Add AIBN initiator prep1->prep2 prep3 Degas the mixture (freeze-pump-thaw cycles) prep2->prep3 react1 Heat the reaction mixture at 70°C under inert atmosphere prep3->react1 react2 Monitor reaction progress (e.g., by GC) react1->react2 workup1 Cool the reaction mixture react2->workup1 workup2 Precipitate the polymer in methanol workup1->workup2 workup3 Filter and wash the polymer workup2->workup3 workup4 Dry the polymer under vacuum workup3->workup4

Caption: Workflow for the synthesis of a pyrimidine-containing acrylic polymer.

Detailed Steps:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 4,6-Dimethoxy-2-propylpyrimidine (e.g., 0.1 mol) and methyl methacrylate (e.g., 0.9 mol) in anhydrous toluene.

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 1 mol% of total monomers).

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Monitor the consumption of monomers over time using a suitable analytical technique such as gas chromatography (GC). The reaction is typically run for 12-24 hours.

  • Polymer Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature and slowly pour it into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) to confirm the incorporation of the pyrimidine moiety, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.

Potential Application: Organic Electronics

Application Note: The electron-deficient nature of the pyrimidine ring, modulated by the electron-donating methoxy groups, makes 4,6-Dimethoxy-2-propylpyrimidine a molecule of interest for organic electronics. While not a standalone semiconductor, it could serve as a building block for larger conjugated systems or as a host material in organic light-emitting diodes (OLEDs). The propyl group could enhance solubility in organic solvents, facilitating device fabrication via solution processing. A related compound, 2-Amino-4,6-dimethoxypyrimidine, has been explored in the context of dye-sensitized solar cells, suggesting the potential of this class of compounds in energy applications.[5]

Protocol 2: Synthesis of a π-Conjugated Material via Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical synthetic route to a π-conjugated oligomer using 4,6-Dimethoxy-2-propylpyrimidine as a core unit. This requires prior halogenation of the pyrimidine ring.

Materials:

  • 5-Bromo-4,6-dimethoxy-2-propylpyrimidine (requires separate synthesis)

  • 1,4-Phenylenediboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., toluene/water or dioxane/water)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification setup1 Combine halogenated pyrimidine, boronic acid, catalyst, and base in a Schlenk tube setup2 Evacuate and backfill with inert gas setup1->setup2 setup3 Add degassed solvent setup2->setup3 react1 Heat the mixture (e.g., 80-100°C) setup3->react1 react2 Stir for 12-24 hours react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Perform aqueous work-up workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.[6]

Detailed Steps:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-4,6-dimethoxy-2-propylpyrimidine (1.0 mmol), 1,4-phenylenediboronic acid (0.5 mmol), palladium catalyst (e.g., 5 mol%), and base (e.g., 3.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene and aqueous K₂CO₃ solution) via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Characterization: The resulting oligomer can be characterized by NMR and mass spectrometry to confirm its structure. Its optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.

Physicochemical and Safety Data

While specific experimental data for 4,6-Dimethoxy-2-propylpyrimidine is scarce, data for related compounds can provide an estimate of its properties.

PropertyValue (Estimated/from related compounds)Source
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol -
Appearance Likely a white to off-white solid[5]
Melting Point Not available (related 2-amino-4,6-dimethoxypyrimidine: 94-96°C)[7]
Solubility Expected to be soluble in common organic solvents[5]

Safety Precautions:

As with any chemical, 4,6-Dimethoxy-2-propylpyrimidine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds, irritation to the eyes, respiratory system, and skin has been noted.[7]

Conclusion and Future Outlook

4,6-Dimethoxy-2-propylpyrimidine stands as a molecule with significant, albeit currently theoretical, potential in materials science. The protocols and application notes provided here are intended to serve as a foundational guide for researchers to begin exploring its utility in creating novel polymers, coatings, and electronic materials. Further research into the synthesis, characterization, and functionalization of this compound will be crucial in realizing its full potential and expanding the library of pyrimidine-based functional materials.

References

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. NOTE.
  • (N.A.).
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  • BenchChem. (2025).
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  • European Patent Office. (1999). EP 0815086 B1 - PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • Indian Patents. (N.A.). a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Google Patents. (2004). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
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  • CymitQuimica. (N.A.). CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine.
  • Apollo Scientific. (2023). 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine.
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  • Elkanzi, N. A. (N.A.).

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Application

Application Notes and Protocols for the Formulation of 4,6-Dimethoxy-2-propylpyrimidine in Biological Assays

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of 4,6-Dimethoxy-2-propylpyrimidine for use in a range of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of 4,6-Dimethoxy-2-propylpyrimidine for use in a range of biological assays. Recognizing the limited public data on this specific molecule, this document synthesizes established principles for handling poorly soluble pyrimidine derivatives and offers a systematic, field-proven approach to formulation development. The protocols herein are designed to ensure maximal bioavailability and reproducibility in both in vitro and in vivo experimental settings, thereby enabling reliable assessment of the compound's biological activity.

Introduction: The Pyrimidine Scaffold and the Significance of 4,6-Dimethoxy-2-propylpyrimidine

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs with applications as antimicrobial, antiviral, and anticancer agents.[1][2][3][4] The specific substitutions on the pyrimidine ring, such as the 4,6-dimethoxy and 2-propyl groups in the case of 4,6-Dimethoxy-2-propylpyrimidine, are expected to significantly influence its physicochemical properties and, consequently, its biological activity.[1] While extensive research on 4,6-Dimethoxy-2-propylpyrimidine is not widely available, its structural similarity to other biologically active pyrimidines suggests its potential as a modulator of various cellular pathways.[1][5]

Physicochemical Characterization of 4,6-Dimethoxy-2-propylpyrimidine

A thorough understanding of the physicochemical properties of 4,6-Dimethoxy-2-propylpyrimidine is the first and most critical step in developing a suitable formulation. While experimental data for this specific compound is scarce, we can extrapolate expected properties based on related structures and outline a protocol for their determination.

Table 1: Predicted and Experimental Physicochemical Properties of 4,6-Dimethoxy-2-propylpyrimidine and Related Analogs.

Property4,6-Dimethoxy-2-propylpyrimidine (Predicted)4,6-Dimethoxypyrimidine[8]2-Amino-4,6-dimethoxypyrimidine[9][10]
Molecular Formula C9H14N2O2C6H8N2O2C6H9N3O2
Molecular Weight ~182.22 g/mol 140.14 g/mol 155.15 g/mol
Melting Point (°C) Expected to be a low-melting solid or oilNot available94-96 °C
Aqueous Solubility Predicted to be lowData not availableSoluble in hot water[9]
Organic Solvent Solubility Expected to be soluble in DMSO, ethanol, methanol, acetoneData not availableSoluble in methanol, ethanol, benzene, toluene, acetone[9]

Core Principles of Formulation for Biological Assays

The primary goal of formulation is to deliver the compound to the biological system in a soluble and bioavailable form, without introducing artifacts from the vehicle itself.[6][7] For hydrophobic compounds like 4,6-Dimethoxy-2-propylpyrimidine, this typically involves the use of organic solvents or specialized delivery systems.

Solvent Selection and Hierarchy

The choice of solvent is critical and should be guided by a balance between solubilizing power and potential toxicity to the biological system.[11]

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.[11][12][13]

  • Ethanol and Methanol: These alcohols can also be effective solubilizing agents but may exhibit higher cytotoxicity compared to DMSO at similar concentrations.

  • Co-solvents and Surfactants: In cases of extremely poor solubility, mixtures of solvents or the inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 may be necessary, particularly for in vivo formulations.[14]

Stock Solution Preparation and Storage

High-concentration stock solutions are essential for minimizing the final concentration of the vehicle in the assay.

  • Protocol 1: Preparation of a 10 mM DMSO Stock Solution

    • Accurately weigh a precise amount of 4,6-Dimethoxy-2-propylpyrimidine.

    • Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the compound and facilitate dissolution by gentle vortexing or sonication in a water bath.

    • Once fully dissolved, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Experimental Workflow for Formulation Development

A systematic workflow is crucial for developing a robust and reproducible formulation.

Caption: A systematic workflow for the formulation of 4,6-Dimethoxy-2-propylpyrimidine.

Protocols for In Vitro and In Vivo Formulation

Protocol 2: Determining Maximum Tolerated Vehicle Concentration

Before assessing the biological activity of 4,6-Dimethoxy-2-propylpyrimidine, it is imperative to determine the highest concentration of the chosen solvent (e.g., DMSO) that does not elicit a significant effect on the biological system under study.

  • Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium to match the final concentrations that will be used for the test compound.

  • Treat the cells with the vehicle dilutions for the same duration as the planned experiment.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.[13]

  • The highest concentration of the vehicle that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate biological medium.

  • Thaw an aliquot of the 10 mM stock solution of 4,6-Dimethoxy-2-propylpyrimidine at room temperature.

  • Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations.

  • Ensure rapid and thorough mixing after each dilution step to prevent precipitation of the compound.

  • Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the formulation may need to be revised, for instance, by lowering the final concentration or exploring alternative solubilizing agents.

Considerations for In Vivo Formulation

Formulation for in vivo studies presents additional challenges due to the need for biocompatibility and appropriate pharmacokinetic properties.

  • Aqueous-based vehicles: For intravenous administration, the compound may need to be formulated in an aqueous vehicle containing co-solvents such as polyethylene glycol (PEG) or cyclodextrins to enhance solubility.[15]

  • Oil-based vehicles: For oral or subcutaneous administration, formulating the compound in a biocompatible oil (e.g., corn oil, sesame oil) may be a viable option.[14]

  • Nanoformulations: Encapsulating the hydrophobic compound in liposomes or nanoparticles can improve solubility, stability, and targeted delivery.[16][17][18]

Potential Biological Activities and Signaling Pathways of Pyrimidine Derivatives

While the specific biological targets of 4,6-Dimethoxy-2-propylpyrimidine are yet to be elucidated, the broader class of pyrimidine derivatives has been shown to interact with a variety of signaling pathways.[4][19]

Potential_Signaling_Pathways Pyrimidine Pyrimidine Derivatives Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Pyrimidine->Kinases DHFR Dihydrofolate Reductase (DHFR) Inhibition Pyrimidine->DHFR Signaling Modulation of Signaling Pathways Pyrimidine->Signaling CellCycle Cell Cycle Arrest Signaling->CellCycle Apoptosis Induction of Apoptosis Signaling->Apoptosis Inflammation Anti-inflammatory Pathways Signaling->Inflammation

Caption: Potential signaling pathways modulated by pyrimidine derivatives.

Researchers investigating 4,6-Dimethoxy-2-propylpyrimidine may consider screening for activity in assays related to:

  • Antiproliferative and Anticancer Activity: Many pyrimidine analogs exhibit anticancer properties through mechanisms such as kinase inhibition or interference with nucleotide metabolism.[20][21]

  • Antimicrobial and Antifungal Activity: The pyrimidine scaffold is present in numerous anti-infective agents.[1][22]

  • Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[3]

Conclusion and Future Perspectives

The successful evaluation of the biological potential of novel compounds like 4,6-Dimethoxy-2-propylpyrimidine is critically dependent on a well-designed and validated formulation strategy. By systematically characterizing the compound's physicochemical properties and employing the step-by-step protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data. This methodical approach will be instrumental in elucidating the true therapeutic potential of this and other promising pyrimidine derivatives.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Kramer, N. I., Krismartina, M., Rico-Rico, A., Blaauboer, B. J., & Hermens, J. L. M. (2012). Quantifying in vitro toxicity: A case for using measured concentrations. Toxicology in Vitro, 26(8), 1353-1357.
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  • Lopez, S. N. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. [Link]

  • Wang, M., Liu, J., & Li, Z. (2007). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 12(5), 1076-1084. [Link]

  • Kumar, A., Sharma, S., & Sharma, S. (2020). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports, 10(1), 1-15. [Link]

  • Lorge, E., Antherieu, S., & Guedj, E. (2020). Impact of solvents on the in vitro genotoxicity of TMPTA in human HepG2 cells. Archives of Toxicology, 94(10), 3523-3532. [Link]

  • Nocentini, A., Martini, V., & Da Violante, D. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 719. [Link]

  • Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Saudi Chemical Society, 19(6), 637-649.
  • Singh, P., & Kumar, A. (2020). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 208, 112836. [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Involving Pyrimidine Compounds

Introduction Pyrimidine analogues are a cornerstone of modern therapeutics, particularly in the field of oncology.[1] As structural mimics of the natural pyrimidine nucleobases (cytosine, thymine, and uracil), these comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine analogues are a cornerstone of modern therapeutics, particularly in the field of oncology.[1] As structural mimics of the natural pyrimidine nucleobases (cytosine, thymine, and uracil), these compounds critically interfere with the synthesis of DNA and RNA.[1] This interference is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. The basic mechanism involves the cellular uptake of the analogue, its conversion into a fraudulent nucleotide, and the subsequent inhibition of critical enzymes in the pyrimidine metabolic pathway or incorporation into DNA/RNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2]

Evaluating the efficacy and understanding the precise mechanism of action of novel pyrimidine compounds requires a robust suite of cell-based assays. These assays are indispensable tools in drug development, providing a physiologically relevant environment to screen compounds, determine potency, and elucidate the cellular pathways being modulated.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret key cell-based assays for the characterization of pyrimidine-based compounds.

Core Principles and Assay Selection Strategy

The central hypothesis for the action of most therapeutic pyrimidine analogues is their disruption of the cellular nucleotide pool, which is essential for cell proliferation and survival. This disruption can trigger several distinct cellular outcomes. Therefore, a multi-assay approach is crucial to build a comprehensive profile of a compound's activity. A logical workflow involves a primary screen for general potency, followed by secondary assays to dissect the specific mechanism of action.

The Causality Behind Assay Selection
  • Primary Potency Assessment: The first question is always, "Is the compound active, and at what concentration?" A cytotoxicity or cell viability assay is the gold standard for this initial screen. It provides a quantitative measure of a compound's ability to reduce the number of viable cells in a population, from which a half-maximal inhibitory concentration (IC50) can be derived. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[5]

  • Mechanism of Action (MOA) Deconvolution: Once potency is established, the next question is "How does the compound work?" Since pyrimidine analogues are designed to inhibit DNA synthesis, a direct measure of proliferation is the most logical next step.

    • Anti-Proliferative Effects: The Bromodeoxyuridine (BrdU) assay directly quantifies DNA synthesis by measuring the incorporation of a thymidine analogue (BrdU) into the DNA of dividing cells.[6][7] A potent anti-proliferative effect, often at a lower concentration than overt cytotoxicity, strongly suggests the compound is acting as an antimetabolite.

    • Induction of Apoptosis: A reduction in cell number can be due to cytostatic (inhibiting growth) or cytotoxic (killing cells) effects. To distinguish between these, an apoptosis assay is essential. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a precise method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, thereby clarifying the mode of cell death.[8]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for characterizing a novel pyrimidine compound.

AssayWorkflow Start Novel Pyrimidine Compound MTT Primary Screen: MTT Cytotoxicity Assay Start->MTT IC50 Determine IC50 Value MTT->IC50 BrdU Secondary MOA Assay: BrdU Proliferation Assay IC50->BrdU  If Active Apoptosis Secondary MOA Assay: Annexin V/PI Apoptosis Assay IC50->Apoptosis  If Active Analysis Comprehensive Analysis: Profile Compound Activity BrdU->Analysis Apoptosis->Analysis

Caption: Logical workflow for pyrimidine compound characterization.

The Pyrimidine Biosynthesis Pathway: A Target Landscape

To rationally design and interpret experiments, it is crucial to understand the biological context. Pyrimidine compounds primarily exert their effects by targeting the de novo or salvage pathways of nucleotide synthesis. The de novo pathway is often upregulated in cancer cells to meet the demands of rapid proliferation.[9][10]

PyrimidinePathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine + CO2 + ATP CAD CAD Enzyme Glutamine->CAD DHODH DHODH CAD->DHODH UMPS UMPS DHODH->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP RNA Synthesis Uridine Uridine UK Uridine Kinase Uridine->UK UK->UMP UTP UTP UDP->UTP RNA Synthesis dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA Synthesis TS Thymidylate Synthase (TS) dUMP->TS TS->dTMP Brequinar Brequinar Brequinar->DHODH Inhibits Fluorouracil 5-Fluorouracil (5-FU) Fluorouracil->TS Inhibits

Caption: Simplified de novo and salvage pyrimidine biosynthesis pathways.

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls. For all assays, it is imperative to include:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose used for the test compound. This accounts for any solvent-induced effects.

  • Positive Control: A well-characterized compound known to induce the measured effect (e.g., a known cytotoxic drug like Doxorubicin).

Protocol 1: Determining Cytotoxicity and IC50 using the MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Selected cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test pyrimidine compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized[14]

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screen.[8]

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. Remember to include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours, which allows for multiple cell doubling times.[8]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][12] Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[13]

| Typical 96-Well Plate Layout for MTT Assay | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | B | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | C | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | D | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | E | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | F | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | G | Untreated | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | | H | Untreated | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl | Cmpd = Compound at varying concentrations; Blank = Medium + MTT + DMSO only; Vehicle = Cells + Vehicle; Untreated = Cells only; Pos Ctrl = Positive Control.

Protocol 2: Assessing Anti-Proliferative Effects via BrdU Incorporation Assay

Principle: This assay provides a direct measurement of DNA synthesis. BrdU (5-bromo-2'-deoxyuridine) is a synthetic analogue of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] This incorporated BrdU can then be detected using a specific monoclonal antibody.[15] A reduction in BrdU signal indicates an inhibition of cell proliferation.

Materials:

  • Cell line and culture reagents

  • 96-well culture plates (clear bottom, black plates for fluorescence)

  • Test pyrimidine compound

  • BrdU Labeling Solution (typically 10 µM final concentration)[15]

  • Fixing/Denaturing Solution (e.g., 3.7% formaldehyde followed by 2N HCl)[16]

  • Anti-BrdU primary antibody

  • Fluorescently labeled or HRP-conjugated secondary antibody

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate (if using HRP-conjugated antibody, e.g., TMB)[17]

  • Stop Solution (if using TMB)[17]

  • Plate reader (absorbance or fluorescence) or high-content imager

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrimidine compound for a desired period (e.g., 24-48 hours) as described in the MTT protocol. It is often insightful to use concentrations around the determined IC50 value.

  • BrdU Labeling: Add BrdU labeling solution to each well to achieve a final concentration of 1X (e.g., add 10 µL of 10X BrdU solution to 100 µL of medium).[17]

  • Incubation: Incubate the cells for 1-4 hours at 37°C.[7] The optimal incubation time depends on the cell line's doubling time and should be optimized.[6]

  • Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.[17] This step is critical as it fixes the cells and denatures the DNA, which is necessary to expose the incorporated BrdU for antibody detection.[6][17]

  • Permeabilization and Blocking: Wash wells with PBS. Add permeabilization buffer for 10-20 minutes.[16] Then, wash and add blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Remove blocking buffer and add the anti-BrdU primary antibody diluted in antibody staining buffer. Incubate for 1 hour at room temperature or overnight at 4°C.[16]

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the appropriate secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature in the dark.[17]

  • Detection: Wash the wells thoroughly. If using an HRP system, add TMB substrate and incubate until color develops (5-30 mins), then add Stop Solution.[7] If using a fluorescent secondary, add mounting media or PBS.

  • Data Acquisition: Measure the absorbance (e.g., at 450 nm for TMB) or fluorescence using a plate reader.[7]

Protocol 3: Quantifying Apoptosis by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • Cell line and culture reagents

  • 6-well plates

  • Test pyrimidine compound

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrimidine compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: This step is crucial for accurate results. Collect both the floating cells from the culture medium (which are often apoptotic) and the adherent cells. To detach adherent cells, use gentle trypsinization. Combine all cells from a given well and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.[8] Acquire data for typically 10,000 events per sample.

Data Analysis and Interpretation

AssayPrimary OutputInterpretation
MTT Assay Absorbance values for each well.Calculate % Viability = (AbsTreated - AbsBlank) / (AbsVehicle - AbsBlank) * 100. Plot % Viability vs. log[Concentration] and use non-linear regression to determine the IC50 value.[18]
BrdU Assay Absorbance or Fluorescence Intensity.Calculate % Proliferation relative to vehicle control. A significant decrease indicates the compound inhibits DNA synthesis.
Annexin V/PI Flow cytometry dot plot (FITC vs. PI).Quantify the percentage of cells in four quadrants: Lower-Left (Annexin V-/PI-) = Viable cells. Lower-Right (Annexin V+/PI-) = Early Apoptotic cells. Upper-Right (Annexin V+/PI+) = Late Apoptotic/Necrotic cells. Upper-Left (Annexin V-/PI+) = Necrotic cells (often due to mechanical damage).[8]
Example Data Summary
Compound Conc.% Cell Viability (MTT, 48h)% BrdU Incorporation (24h)% Apoptotic Cells (Annexin V+, 48h)
Vehicle (0 µM)100%100%5%
1 µM85%60%15%
5 µM52% (IC50)25%45%
10 µM25%10%70%

This hypothetical data suggests the compound is a potent anti-proliferative agent that induces apoptosis, consistent with the expected mechanism of a pyrimidine analogue.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Bioactivity Compound Solubility: The compound may be precipitating out of the culture medium.[18] Compound Instability: The compound may be degrading in the aqueous medium over the incubation period.Use a small amount of a co-solvent like DMSO (<0.5%) to aid dissolution.[18] Visually inspect wells for precipitate. Assess compound stability using analytical methods like HPLC.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution across the plate. Pipetting Errors: Inaccurate dispensing of reagents or compounds. Edge Effects: Evaporation from wells on the plate's perimeter.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
High Background in MTT Assay Contamination: Bacterial or yeast contamination can also reduce MTT. Compound Interference: Some compounds can directly reduce MTT or interact with formazan crystals.Regularly check cell cultures for contamination. Run a control with compound in cell-free medium to check for direct MTT reduction.[19]
Low Signal in BrdU Assay Inefficient Denaturation: DNA is not sufficiently unwound to allow antibody access. Low Proliferation Rate: The cells may be slow-growing or quiescent.Optimize the concentration and incubation time for the denaturing agent (e.g., HCl). Ensure cells are in the logarithmic growth phase when starting the experiment.[15]

References

  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cittadini, A., et al. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC.
  • Parker, W. B. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit.
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay.
  • Chemical Science. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • Lucas-Hourani, M., et al. (2013, October 3). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC.
  • BenchChem. (n.d.). Troubleshooting low bioactivity in 6-(butylamino)-1H-pyrimidine-2,4-dione analogs.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives.
  • Research & Reviews: A Journal of Drug Design & Discovery. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Abcam. (n.d.). MTT assay protocol.
  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • ResearchGate. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Sygnature Discovery. (n.d.). Cell Based Assays.
  • PLOS. (2020, November 17). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells.
  • MB - About. (n.d.). Assay Troubleshooting.

Sources

Application

Application Note: Advanced Synthetic Strategies for Nonpeptidic Endothelin-A (ETA) Receptor Antagonists

Executive Summary The transition from peptidic to nonpeptidic small-molecule Endothelin-A (ETA) receptor antagonists marked a paradigm shift in the management of pulmonary arterial hypertension (PAH) and chronic nephropa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from peptidic to nonpeptidic small-molecule Endothelin-A (ETA) receptor antagonists marked a paradigm shift in the management of pulmonary arterial hypertension (PAH) and chronic nephropathies. Nonpeptidic agents, such as the highly selective Ambrisentan and the tissue-targeted dual antagonist Macitentan , overcome the poor oral bioavailability and rapid clearance associated with early peptide-based drugs. This application note provides a comprehensive, field-validated guide to the chemical synthesis, chiral resolution, and process optimization of these critical active pharmaceutical ingredients (APIs).

Mechanistic Grounding: ETA Receptor Signaling & Inhibition

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor. Its binding to the ETA receptor triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC) and leading to intracellular calcium release, which drives smooth muscle contraction and cellular proliferation. Nonpeptidic antagonists act as competitive inhibitors at the ETA receptor pocket, effectively neutralizing this pathological signaling axis.

Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR Agonist Binding Antagonist Nonpeptidic Antagonist (Ambrisentan / Macitentan) Antagonist->ETAR Competitive Inhibition Gq Gq Protein Activation ETAR->Gq Signal Transduction PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 via IP3 Effect Vasoconstriction & Cell Proliferation Ca2->Effect

Figure 1: ETA receptor Gq-coupled signaling pathway and competitive blockade by nonpeptidic antagonists.

Strategic Synthesis of Key Nonpeptidic ERAs

Ambrisentan: Chiral Resolution and Nucleophilic Substitution

Ambrisentan is an optically active propanoic acid derivative. The synthesis fundamentally relies on establishing the (S)-stereocenter, as the (R)-enantiomer exhibits negligible ETA affinity. The workflow initiates with a Darzens condensation between benzophenone and methyl chloroacetate to form a glycidate intermediate, followed by acid-catalyzed ring opening with methanol to yield a racemic hydroxy acid[1].

Causality in Chiral Resolution: The critical process step is the resolution of the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. While early methods utilized expensive chiral amines like (R)-(+)-1-phenylethylamine[2], modern scalable protocols employ L-phenylglycinamide[3]. This specific resolving agent forms a highly crystalline diastereomeric salt with the (S)-enantiomer, exploiting a massive solubility differential in ethanol/water mixtures to achieve >99% enantiomeric excess (ee) via simple filtration[3]. The final coupling utilizes 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Substituting highly reactive NaH with NaNH₂ or NaOH ensures safer scaling and minimizes elimination byproducts[3][4].

Workflow SM Benzophenone + Methyl Chloroacetate Darzens Darzens Condensation (NaOMe, THF, 0°C) SM->Darzens Epoxide Glycidate Epoxide Darzens->Epoxide RingOpen Ring Opening (MeOH, p-TsOH) Epoxide->RingOpen Racemic Racemic Hydroxy Acid RingOpen->Racemic Resolution Chiral Resolution (L-phenylglycinamide) Racemic->Resolution Chiral (S)-Enantiomer (>99% ee) Resolution->Chiral Coupling Substitution (Pyrimidine, NaNH2) Chiral->Coupling Ambrisentan Ambrisentan API Coupling->Ambrisentan

Figure 2: Step-by-step synthetic logic and chiral resolution workflow for Ambrisentan.

Macitentan: Telescoped Sulfamidation

Macitentan features a unique sulfamide moiety that enhances tissue penetration. The synthesis begins with 5-(4-bromophenyl)-4,6-dichloropyrimidine reacting with ethylene glycol[5].

Causality in Solvent and Base Selection: The subsequent coupling of the resulting intermediate with N-propylsulfamide is sterically hindered and electronically deactivated. Standard K₂CO₃/Toluene systems fail to drive the reaction to completion[5]. By switching to a lithium amide-mediated nucleophilic substitution or utilizing Acetonitrile/KOtBu[5], the nucleophilicity of the sulfamide is drastically increased. Furthermore, adopting 2-methyltetrahydrofuran (2-MeTHF) as a green polar aprotic solvent facilitates a single-pot telescoped process. 2-MeTHF is immiscible with water, allowing for direct aqueous workup without tedious solvent exchange, significantly reducing the Process Mass Intensity (PMI)[6].

Experimental Protocols

Protocol A: Asymmetric Resolution and Synthesis of (+)-Ambrisentan

Self-Validating Checkpoint: The ee of the intermediate must be ≥99.0% before proceeding to coupling to prevent downstream API failure.

  • Darzens Condensation & Ring Opening:

    • Cool a solution of benzophenone (1.0 eq) and methyl chloroacetate (1.2 eq) in THF to 0°C.

    • Add sodium methoxide (1.5 eq) dropwise over 4 hours to control the exothermic formation of the glycidate intermediate[1].

    • Concentrate the mixture, dissolve in methanol, add catalytic p-toluenesulfonic acid, and reflux until the temperature stabilizes at 66°C to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[1].

  • Chiral Resolution:

    • Dissolve the racemic acid (1.0 eq) in a 70:30 mixture of Ethanol/Water at 60°C.

    • Add L-phenylglycinamide (0.55 eq). Stir for 2 hours, then cool slowly to 5°C[3].

    • Filter the precipitated (S)-diastereomeric salt. Recrystallize once from ethanol.

    • Analytical Checkpoint: Treat a micro-aliquot with 1M HCl, extract with EtOAc, and analyze via Chiral HPLC. Target: ee > 99.0%[4].

  • Nucleophilic Substitution:

    • Suspend the optically pure (S)-acid (1.0 eq) and NaNH₂ (2.0 eq) in anhydrous DMF at room temperature[4].

    • Slowly add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.5 eq) dissolved in DMF[4].

    • Stir for 5 hours. Quench with water, acidify to pH 2 using 10% H₂SO₄, and extract with ethyl acetate[4].

    • Recrystallize from toluene to yield (+)-Ambrisentan[4].

Protocol B: Telescoped Synthesis of Macitentan

Self-Validating Checkpoint: Monitor the disappearance of the mono-chloro intermediate via HPLC to ensure complete sulfamidation.

  • Ethylene Glycol Coupling:

    • Mix 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), K₂CO₃ (2.5 eq), and THF. Heat to 45°C[5].

    • Add ethylene glycol (1.5 eq) and maintain at 45°C for 8 hours[5].

    • Note: Limiting ethylene glycol to 1.5 eq prevents the formation of the bis-substituted byproduct[5].

  • Sulfamidation (Telescoped):

    • Filter the reaction mixture to remove inorganic salts. Swap the solvent to 2-MeTHF[6].

    • Add N-propylsulfamide (1.2 eq) and KOtBu (2.0 eq)[5].

    • Heat the mixture to 65°C for 8 hours under a nitrogen atmosphere[5].

    • Cool to 20°C, add water, and adjust the pH to 6.5 using 6N HCl[5].

    • Separate the organic 2-MeTHF layer, concentrate, and recrystallize the crude solid from methanol to yield pure Macitentan (White solid, mp 134–135°C)[5].

Quantitative Data & Optimization Matrices

Table 1: Solvent and Base Optimization for Macitentan Sulfamidation [5][6]

Solvent Base Temp (°C) Time (h) Conversion / Yield (%) Process Notes
Toluene K₂CO₃ 90 15 < 40% Sluggish reaction, incomplete conversion.
THF K₂CO₃ 65 12 60% Moderate yield, requires aqueous extraction step.
Acetonitrile KOtBu 65 8 85% High yield, but poor phase separation during workup.
2-MeTHF KOtBu 65 8 88% Optimal. Excellent phase separation, green solvent.

| THF | LiNH₂ | 25 | 4 | 92% (Telescoped) | Fastest kinetics, requires strict anhydrous handling. |

Table 2: Resolving Agents for Ambrisentan Racemic Acid [2][3][4]

Resolving Agent Solvent System Yield (%) Enantiomeric Excess (ee %)
(R)-(+)-1-phenylethylamine Ethyl Acetate 28.5% 98.5%
Methyl L-prolinate Methanol/Water 22.0% 97.0%

| L-phenylglycinamide | Ethanol/Water | 35.0% | > 99.0% |

References

  • Improved and single-pot process for the synthesis of macitentan, an endothelin receptor antagonist, via lithium amide-mediated nucleophilic substitution. IAEA.

  • [3] Synthesis of(+)-ambrisentan. China Pharmaceutical University. 3

  • [5] A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Taylor & Francis. 5

  • [6] WO2017033016A1 - Process for preparing an endothelin receptor antagonist. Google Patents. 6

  • [1] Ambrisentan | 177036-94-1. ChemicalBook. 1

  • [4] Improved Synthesis Process of Ambrisentan and Darusentan. AIDIC. 4

  • [2] New Method for Synthesis of Ambrisentan. Chinese Journal of Modern Applied Pharmacy. 2

Sources

Method

Advanced Techniques for the Purification of 4,6-Dimethoxy-2-propylpyrimidine: A Comprehensive Protocol Guide

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Introduction & Chemical Context 4,6-Dimethoxy-2-propylpyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Chemical Context

4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) [1] is a highly valued heterocyclic building block in medicinal chemistry. Alkylated pyrimidine derivatives serve as privileged scaffolds in drug discovery, frequently utilized as intermediates in the synthesis of complex bioactive molecules, including triazolopyrimidines and endothelin receptor antagonists[2].

The standard synthesis of this compound involves the nucleophilic aromatic substitution ( SN​Ar ) of 4,6-dichloro-2-propylpyrimidine (CAS: 1197-28-0) [3] with sodium methoxide (NaOMe) in methanol. While the first chloride displacement is rapid due to the electron-deficient nature of the pyrimidine ring, the second displacement is significantly slower. The introduction of the first methoxy group donates electron density into the ring via resonance, deactivating it toward further nucleophilic attack.

Consequently, the crude reaction mixture typically contains:

  • The target product: 4,6-Dimethoxy-2-propylpyrimidine.

  • The mono-substituted intermediate: 4-chloro-6-methoxy-2-propylpyrimidine.

  • Inorganic salts: Sodium chloride (NaCl).

  • Residual reagents: Excess NaOMe and methanol.

This application note details a self-validating, multi-phase purification strategy designed to isolate the target compound with >99.5% purity, suitable for downstream Active Pharmaceutical Ingredient (API) synthesis.

Purification Strategy & Workflow

The selection of a purification technique depends heavily on the scale of the reaction and the required purity threshold. Because 4,6-dimethoxy-2-propylpyrimidine lacks strong hydrogen-bond donating groups (no -OH or -NH) and possesses a relatively low molecular weight, it is highly soluble in organic solvents and volatile under reduced pressure.

Purification_Strategy A Crude Reaction Mixture (Target + Mono-chloro + Salts) B Aqueous Quench (NH4Cl) & LLE Extraction (EtOAc) A->B Neutralize NaOMe C Organic Phase (Crude Pyrimidine) B->C Phase Separation D Vacuum Distillation (Scale-Up >10g) C->D High Temp/Vac E Flash Chromatography (Research Scale <10g) C->E Silica Gel G Pure 4,6-Dimethoxy- 2-propylpyrimidine (>99%) D->G Main Fraction F Preparative HPLC (Polishing Step) E->F Pool Fractions F->G Lyophilization

Workflow for the purification of 4,6-Dimethoxy-2-propylpyrimidine from crude mixtures.

Quantitative Data: Purification Metrics

The following table summarizes the expected outcomes of each purification phase, providing a comparative baseline for process engineers scaling the synthesis.

Purification TechniqueTarget ScalePrimary Impurities RemovedTypical Recovery (%)Final Purity (%)
Liquid-Liquid Extraction All ScalesInorganic salts (NaCl), NaOMe, Methanol95 - 9870 - 80
Flash Chromatography < 10 gMono-chloro intermediate, organic side-products80 - 8595 - 98
Vacuum Distillation > 10 gNon-volatile tars, mono-chloro intermediate75 - 8096 - 98
Preparative HPLC < 1 gTrace organic isomers, structurally similar impurities60 - 70> 99.5

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality & Logic: Excess NaOMe is highly basic and can cause degradation or ether cleavage during solvent concentration if not neutralized. Quenching with a weak acid like saturated aqueous ammonium chloride ( NH4​Cl ) neutralizes the alkoxide without protonating the weakly basic pyrimidine nitrogens. Using a strong acid (like HCl) would form a water-soluble pyrimidinium salt, drastically reducing the organic yield.

Protocol:

  • Cooling: Transfer the crude reaction mixture to an ice-water bath and cool to 0–5 °C.

  • Quenching: Slowly add saturated aqueous NH4​Cl dropwise until the pH of the aqueous layer reaches ~7.5 to 8.0. Monitor for exothermic activity.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, 35 °C) to remove the bulk of the methanol.

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a 1:1 volume ratio. Transfer to a separatory funnel.

  • Phase Separation: Vigorously shake and vent. Allow the layers to separate. Collect the organic (upper if EtOAc, lower if DCM) layer.

  • Washing: Extract the aqueous layer two more times with the chosen organic solvent. Combine the organic layers and wash once with saturated brine to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo to yield the crude product as a viscous oil.

Phase 2: Silica Gel Flash Column Chromatography

Causality & Logic: The target dimethoxy compound is more polar than the dichloro starting material but has a different hydrogen-bond acceptor profile than the mono-chloro intermediate. A gradient elution utilizing a non-polar hydrocarbon (Hexanes) and a moderately polar solvent (EtOAc) exploits these subtle differences in partition coefficients.

Protocol:

  • Preparation: Pack a glass column with 230–400 mesh silica gel using Hexanes as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimal amount of DCM and load it evenly onto the top of the silica bed.

  • Elution: Begin elution with 95:5 Hexanes:EtOAc. Gradually increase the polarity to 85:15 Hexanes:EtOAc.

  • Monitoring: Collect fractions and monitor via Thin-Layer Chromatography (TLC). The pyrimidine ring is highly UV-active; visualize spots under a 254 nm UV lamp.

  • Isolation: Pool the fractions containing the pure 4,6-dimethoxy-2-propylpyrimidine ( Rf​ ~0.4 in 80:20 Hexanes:EtOAc) and concentrate under reduced pressure.

Phase 3: Vacuum Distillation (For Scale-Up)

Causality & Logic: Chromatography becomes solvent-prohibitive at scales >10 g. Because the target molecule lacks strong intermolecular forces, it is volatile under deep vacuum. Distillation provides a solvent-free, highly scalable purification method.

Protocol:

  • Apparatus Setup: Equip a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-vacuum pump equipped with a cold trap.

  • Degassing: Transfer the crude oil to the distillation flask. Apply vacuum (target < 1 Torr) at room temperature to degas the sample and remove trace solvents.

  • Heating: Slowly increase the oil bath temperature.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities (typically residual mono-chloro intermediate or solvent traces).

    • Main Fraction: Once the vapor temperature stabilizes, collect the main fraction. 4,6-Dimethoxy-2-propylpyrimidine will distill as a clear to pale-yellow liquid.

  • Validation: Confirm the purity of the main fraction via GC-MS or 1H -NMR.

Phase 4: Preparative HPLC (API-Grade Polishing)

Causality & Logic: For biological assays, purity must exceed 99.5%. Preparative HPLC provides the theoretical plates necessary to separate trace isomers or structurally identical impurities that co-elute in silica gel or co-distill.

Protocol:

  • Column: C18 Reverse-Phase Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient: Run a gradient from 20% B to 80% B over 30 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Collect the major peak. Neutralize the TFA with a weak base (if the free base is required), extract with DCM, dry, and concentrate.

References

  • 4,6-Dichloro-2-propylpyrimidine , LookChem. Available at:[Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies , ResearchGate / UPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyrimidines

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Pyrimidines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and a wide array of biologically active molecules.[1][2][] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields and side reactions to purification difficulties.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.

I. Troubleshooting Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis of substituted pyrimidines, with a focus on practical, actionable solutions.

Problem 1: Low Yield of the Desired Pyrimidine

Question: My reaction is resulting in a low yield of the target substituted pyrimidine. What are the likely causes and how can I improve it?

Answer: Low yields in pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or issues with starting material quality.[4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Amidine Quality: If using an amidine salt (e.g., in a Pinner-type synthesis), ensure it is freshly prepared or has been properly stored under anhydrous conditions. Amidines are often hygroscopic and can hydrolyze, leading to incomplete reactions.[4]

    • Aldehyde and β-Ketoester Reactivity: In multicomponent reactions like the Biginelli synthesis, the purity and reactivity of the aldehyde and β-ketoester are paramount.[5] Side reactions such as the Knoevenagel condensation between the aldehyde and the active methylene compound can compete with the desired pyrimidine formation.[5]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the Biginelli reaction, higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.[4] Experiment with a temperature gradient to find the optimal balance between reaction rate and side product formation.[6]

    • Solvent: The choice of solvent can impact reactant solubility and the reaction pathway. While common solvents like ethanol are often used, exploring other options or even solvent-free conditions may improve yields for specific substrates.[4][7] In some cases, a switch in solvent can even lead to different products from the same starting materials.[8]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in product degradation.[9]

  • Evaluate the Catalytic System:

    • Catalyst Choice and Activity: The selection of an appropriate catalyst is critical. Both Brønsted and Lewis acids are commonly employed.[4] Ensure your catalyst is active; reusable catalysts may require regeneration.[4] The catalyst can also influence regioselectivity in the synthesis of unsymmetrically substituted pyrimidines.[9]

    • Catalyst Loading: The amount of catalyst can be crucial. Insufficient catalyst may lead to a sluggish reaction, while an excess can sometimes promote side reactions.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is a frequent challenge, particularly in one-pot, multicomponent reactions. Understanding the competing reaction pathways is key to minimizing their formation.[5]

Common Side Reactions and Mitigation Strategies:

Side ReactionCommon Synthetic RouteMechanistic OriginMitigation Strategies
Hantzsch Dihydropyridine Formation Biginelli ReactionTwo equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[4]Lower reaction temperature; carefully select the Lewis acid catalyst.[4]
Knoevenagel Condensation Biginelli ReactionThe aldehyde reacts directly with the β-ketoester, competing with the formation of the necessary N-acyliminium ion.[5]Optimize the order of addition of reactants; choose a catalyst that favors the Biginelli pathway.[4]
Self-Condensation of Starting Materials Pinner SynthesisThe 1,3-dicarbonyl compound can undergo self-condensation, especially under strongly basic conditions.[5]Carefully control the stoichiometry and choice of base.[4]
Hydrolysis of Intermediates GeneralPresence of water can lead to the hydrolysis of sensitive intermediates or starting materials like amidines.[4]Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere.[4]

Visualizing Competing Pathways in the Biginelli Reaction:

Biginelli_Side_Reactions cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde Biginelli_Pathway Desired Biginelli Pathway Aldehyde->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway Aldehyde->Hantzsch_Pathway Knoevenagel_Pathway Knoevenagel Pathway Aldehyde->Knoevenagel_Pathway Ketoester β-Ketoester Ketoester->Biginelli_Pathway Ketoester->Hantzsch_Pathway Ketoester->Knoevenagel_Pathway Urea Urea Urea->Biginelli_Pathway Urea->Hantzsch_Pathway Ammonia from decomposition DHPM Dihydropyrimidinone (DHPM) Biginelli_Pathway->DHPM DHP Dihydropyridine (DHP) Hantzsch_Pathway->DHP Unsaturated_Dicarbonyl α,β-Unsaturated Dicarbonyl Knoevenagel_Pathway->Unsaturated_Dicarbonyl

Caption: Competing reaction pathways in the Biginelli synthesis.

Problem 3: Difficulty in Purifying the Substituted Pyrimidine

Question: I have synthesized my target pyrimidine, but I am struggling to purify it. What are the recommended purification techniques?

Answer: The choice of purification method depends on the physical properties of your compound (solid vs. liquid, polarity) and the nature of the impurities.[9]

Recommended Purification Protocols:

  • Recrystallization: This is a highly effective method for purifying solid compounds, especially for removing minor impurities.[9]

    • Protocol for Two-Solvent Recrystallization:

      • Solvent Selection: Choose a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is insoluble.

      • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • Induce Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

      • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate.

      • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • General Protocol:

      • Stationary Phase: Typically silica gel.

      • Eluent System: Select a solvent system that provides good separation of your product from impurities on a TLC plate.

      • Column Packing: Pack a column with the stationary phase and equilibrate with the eluent.

      • Sample Loading: Load the sample onto the column.

      • Elution and Fraction Collection: Elute the compounds from the column with the chosen solvent system and collect fractions.

      • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

      • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, Prep-HPLC is the method of choice.[10]

II. Frequently Asked Questions (FAQs)

Q1: How can I control regioselectivity in the synthesis of unsymmetrically substituted pyrimidines?

A1: The formation of regioisomers is a common challenge.[9] Regioselectivity is primarily influenced by the electronic and steric properties of the substituents on your starting materials.[9] Electron-donating and electron-withdrawing groups on the 1,3-dicarbonyl compound and the amidine can direct the cyclization to favor one isomer. Careful selection of the catalyst and reaction conditions can also play a crucial role.[9]

Q2: My aminopyrimidine starting material seems to be undergoing side reactions. How can I prevent this?

A2: The amino group in aminopyrimidines can be nucleophilic and participate in unwanted side reactions. To mitigate this, consider the following:

  • Use the Hydrochloride Salt: Employing the aminopyrimidine as its hydrochloride salt can protect the amino group from participating in side reactions.[9]

  • Control pH: Maintaining acidic or neutral reaction conditions can help prevent the free amine from reacting.[9]

  • Protecting Groups: In some cases, it may be necessary to protect the amino group with a suitable protecting group that can be removed in a later step.[9]

Q3: Are there any "green" or more environmentally friendly approaches to pyrimidine synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of mechanochemical approaches (solvent-less reactions) and the use of water as a solvent, sometimes in combination with co-solvents like ethanol.[1][7] Additionally, the development of reusable heterogeneous catalysts is an active area of research.[6]

Troubleshooting Decision Tree for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify_Reactants Purify/Use Fresh Reactants Purity_OK->Purify_Reactants No Optimize_Conditions Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Purify_Reactants->Optimize_Conditions Temp_Time_OK Temperature & Time Optimized? Optimize_Conditions->Temp_Time_OK Vary_Temp_Time Vary Temperature and Monitor with TLC Temp_Time_OK->Vary_Temp_Time No Check_Catalyst Evaluate Catalyst Temp_Time_OK->Check_Catalyst Yes Vary_Temp_Time->Check_Catalyst Catalyst_OK Catalyst Active & Appropriate? Check_Catalyst->Catalyst_OK Change_Catalyst Change Catalyst/Regenerate Catalyst_OK->Change_Catalyst No Consider_Mechanism Re-evaluate Reaction Mechanism Catalyst_OK->Consider_Mechanism Yes Change_Catalyst->Consider_Mechanism

Caption: A decision tree for troubleshooting low yields.

III. References

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC. [Link]

  • Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles. MDPI. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][11]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. MDPI. [Link]

  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Pyrimidine Biosynthesis Is Not an Essential Function for Trypanosoma brucei Bloodstream Forms. PLOS. [Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the nuanced challenges of assembling pyrimidine cores.

Pyrimidine synthesis—whether through the classic multicomponent Biginelli reaction or the bimolecular Pinner-type condensation—often suffers from incomplete conversions, competing side reactions, and purification bottlenecks[1][2]. This guide moves beyond basic recipes; it explores the thermodynamic and kinetic causality behind experimental choices to help you build robust, self-validating synthetic workflows.

Q1: My Biginelli reaction is yielding a complex mixture with a highly fluorescent yellow byproduct instead of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM). What is happening? A1: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP)[3].

  • The Causality: The Biginelli reaction requires an aldehyde, a β -ketoester, and urea. If your reaction temperature exceeds 100°C or if you use prolonged heating times, urea can thermally decompose to release ammonia[3]. This ammonia readily reacts with two equivalents of your β -ketoester and one equivalent of the aldehyde via the competing Hantzsch pathway, yielding the fluorescent DHP byproduct.

  • The Solution: Lower the reaction temperature to 80–90°C and switch to a more efficient Lewis acid catalyst (e.g., InBr3​ or WSi/A15 ) to accelerate the desired iminium intermediate formation before urea decomposition can occur[4][5].

Q2: I am using the Pinner synthesis (amidine + 1,3-dicarbonyl), but my yields are consistently below 30% with mostly unreacted 1,3-dicarbonyl recovered. How do I drive the reaction forward? A2: The limiting factor is almost certainly the hydrolysis of your amidine starting material[2].

  • The Causality: Amidine hydrochlorides are highly hygroscopic. In the presence of trace water and the basic conditions often used to liberate the free amidine, the amidine rapidly hydrolyzes into an unreactive amide. Without the nucleophilic amidine, the 1,3-dicarbonyl simply sits in the flask or undergoes slow self-condensation[2].

  • The Solution: Strictly anhydrous conditions are non-negotiable[2]. Dry your amidine salt under a vacuum at 60°C overnight. Self-Validation Step: Before adding the 1,3-dicarbonyl, take an IR spectrum of the dried amidine; the absence of a strong C=O stretch (~1650 cm−1 ) confirms it has not hydrolyzed to the amide.

Q3: Can I improve the atom economy and yield of my pyrimidine synthesis by eliminating the solvent? A3: Yes. Solvent-free (neat) conditions are highly recommended for Biginelli multicomponent reactions[4][6].

  • The Causality: Multicomponent reactions (MCRs) require the simultaneous or rapid sequential collision of three distinct molecules. Solvents dilute the reactants, drastically reducing the trimolecular collision frequency. By running the reaction neat, you maximize the effective molarity of the reactants, kinetically favoring the formation of the critical iminium intermediate over bimolecular side reactions (like Knoevenagel condensations)[3][5].

Section 2: Mechanistic Pathways & Troubleshooting Workflows

Understanding the competing pathways in pyrimidine synthesis is critical for rational optimization. The diagram below illustrates how catalyst choice and temperature dictate the fate of the Biginelli reaction.

BiginelliPathways Reactants Aldehyde + β-Ketoester + Urea Iminium Iminium Intermediate (Desired) Reactants->Iminium Lewis Acid Catalyst (Optimal) Knoevenagel Knoevenagel Adduct (Competing) Reactants->Knoevenagel Weak Acid/Base (Suboptimal) Ammonia Urea Decomposition (Ammonia Release) Reactants->Ammonia High Temp (>100°C) DHPM DHPM (Target Pyrimidine) Iminium->DHPM Cyclization Byproduct1 Knoevenagel Byproducts Knoevenagel->Byproduct1 DHP Hantzsch 1,4-DHP (Fluorescent Byproduct) Ammonia->DHP + 2 eq β-Ketoester

Caption: Competing reaction pathways in the Biginelli synthesis dictating product distribution.

Troubleshooting Start Issue: Low Pyrimidine Yield Analyze Perform LC-MS / TLC Start->Analyze SM_Check High Unreacted Starting Materials? Analyze->SM_Check Cat_Fix Action: Regenerate Catalyst or Increase Lewis Acid Load SM_Check->Cat_Fix Yes Side_Check Complex Byproduct Mixture? SM_Check->Side_Check No Temp_Fix Action: Lower Temp to 80°C & Use Solvent-Free Setup Side_Check->Temp_Fix Yes

Caption: Systematic troubleshooting workflow for diagnosing low yields in pyrimidine synthesis.

Section 3: Quantitative Optimization Data

The following table synthesizes quantitative data from optimization studies, demonstrating the profound impact of reaction conditions on the yield of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using a standard model reaction (Benzaldehyde + Methyl Acetoacetate + Urea)[4][5].

Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Primary Observation / Causality
None (Control)Solvent-free80120< 25Lack of electrophilic activation of the aldehyde stalls the iminium route[4].
p-TSA (5 mol%)EthanolReflux (78)18045Protic solvent dilutes reactants; Brønsted acid promotes side reactions[4].
WSi/A15 (40% w/w)Solvent-free924593Solid acid catalyst provides high surface area for activation without solvent dilution[5].
InBr3​ (5 mol%)Solvent-free801095Soft Lewis acid perfectly tunes aldehyde electrophilicity; solvent-free maximizes collision rate[4].

Section 4: Validated Experimental Protocols

Protocol 1: Optimized Solvent-Free Biginelli Synthesis of DHPMs

This protocol utilizes a Lewis acid under neat conditions to maximize atom economy and suppress the Hantzsch byproduct pathway[4][6].

Reagents: Aromatic aldehyde (1.0 mmol), β -ketoester (1.0 mmol), Urea or Thiourea (1.2 mmol), InBr3​ catalyst (5 mol%).

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, β -ketoester, and urea. Do not add any solvent.

  • Catalyst Addition: Add 5 mol% of anhydrous InBr3​ to the heterogeneous mixture.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80°C. Stir vigorously. The mixture will initially melt into a homogenous paste and then solidify as the DHPM product forms (typically within 10–30 minutes)[4].

  • Self-Validation Check: Extract a 1 mg aliquot, dissolve in 1 mL of ethyl acetate, and spot on a TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the UV-active aldehyde spot confirms completion[2].

  • Workup: Cool the flask to room temperature. Add 5 mL of cold water to dissolve unreacted urea and the catalyst. Filter the precipitated solid under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure pyrimidine derivative.

Protocol 2: Anhydrous Pinner-Type Pyrimidine Synthesis

This protocol addresses the common failure point of amidine hydrolysis by enforcing strict anhydrous conditions[2].

Reagents: Amidine hydrochloride (1.0 mmol), 1,3-dicarbonyl compound (1.1 mmol), Sodium ethoxide ( NaOEt , 1.2 mmol), Anhydrous Ethanol (5 mL).

  • Pre-Reaction Drying: Dry the amidine hydrochloride in a vacuum oven at 60°C for 12 hours.

  • Free-Basing the Amidine: Under a strict Argon atmosphere, dissolve the dried amidine salt in 5 mL of anhydrous ethanol. Add freshly prepared sodium ethoxide (1.2 mmol). Stir for 15 minutes at room temperature.

  • Filtration (Crucial Step): A white precipitate of NaCl will form. Rapidly filter this suspension through a dry Celite pad under Argon to remove the salt, transferring the filtrate (containing the free amidine) to a dry flask. Leaving the salt in the mixture can buffer the pH and stall the subsequent cyclization.

  • Condensation: Add the 1,3-dicarbonyl compound dropwise to the filtrate. Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pyrimidine core.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. jchemrev.com.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. benchchem.com.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. benchchem.com.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. benchchem.com.
  • InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. jsynthchem.com.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. nih.gov.

Sources

Troubleshooting

Technical Support Center: Purification of 4,6-Dimethoxy-2-propylpyrimidine

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4,6-Dimethoxy-2-propylpyrimidine. While litera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4,6-Dimethoxy-2-propylpyrimidine. While literature directly addressing this specific molecule is sparse, the purification principles for substituted pyrimidines are well-established. This document synthesizes field-proven insights and protocols from structurally analogous compounds, such as 4,6-dimethoxy-2-methylthiopyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, to provide a robust troubleshooting framework. The strategies outlined herein are designed to address common impurities and separation challenges inherent to this class of compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4,6-Dimethoxy-2-propylpyrimidine?

A1: Based on common synthetic routes for analogous 2-substituted pyrimidines, which often involve nucleophilic substitution on a di-chloro or mono-chloro pyrimidine precursor, the following impurities are most likely:

  • Unreacted Starting Materials: For example, 2-chloro-4,6-dimethoxypyrimidine or 4,6-dichloropyrimidine may persist if the reaction does not go to completion.[1]

  • Mono-substituted Intermediates: If the synthesis starts from a di-substituted pyrimidine, intermediates like 4-chloro-6-methoxy-2-propylpyrimidine can be significant and challenging to separate due to similar polarity.

  • Byproducts from Side Reactions: Reagents like sodium methoxide, if used in the synthesis of the methoxy groups, can lead to the formation of related structures.[2] Over-alkylation or elimination reactions can also generate minor byproducts.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., toluene, methanol, THF) and inorganic salts (e.g., sodium chloride) are common.[1][3]

Q2: What are the recommended analytical techniques for assessing the purity of 4,6-Dimethoxy-2-propylpyrimidine?

A2: A multi-technique approach is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is highly effective for quantifying purity and detecting non-volatile organic impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.[1]

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is essential for structural confirmation and can be used to detect impurities if their signals do not overlap with the product's signals. It provides a clear picture of the molecular structure.[2][3]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and guiding the optimization of column chromatography conditions.[3]

Q3: What is the expected solubility profile of 4,6-Dimethoxy-2-propylpyrimidine?

A3: While specific data is unavailable, based on its structure and analogs, it is expected to be a solid at room temperature.[6][7] It should exhibit good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in alcohols like methanol and ethanol is likely moderate to good, especially when heated.[6][8] It is expected to have poor solubility in water and non-polar solvents like hexanes.

Q4: How should high-purity 4,6-Dimethoxy-2-propylpyrimidine be stored?

A4: For long-term stability, the solid compound should be stored in a tightly sealed, airtight container, protected from light and moisture.[9] Storing it in a cool, dry place, such as a desiccator at room temperature or refrigerated at 2-8°C, is recommended to prevent degradation.[10]

Part 2: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental roadblocks.

Issue 1: Low Yield After Recrystallization

  • Question: My yield is significantly reduced after performing a recrystallization. What are the common causes and how can I improve recovery?

  • Answer: This is a frequent challenge that can be traced to several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound remains too soluble in the cold solvent, a large portion will be lost in the mother liquor.

      • Solution: Conduct a systematic solvent screen with small quantities of your crude material. Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with hexanes) to find the optimal system.

    • Excessive Solvent Volume: Using too much solvent is a primary cause of low yield.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[9]

    • Premature Crystallization: If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, product can be lost on the filter paper.

      • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible into a pre-warmed flask.[9]

    • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.

      • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.

Issue 2: "Oiling Out" During Recrystallization

  • Question: Instead of forming crystals, my compound separates as an oil when the recrystallization solution cools. Why does this happen and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature that is above the solute's melting point. This is often exacerbated by a high concentration of impurities, which depresses the melting point of the mixture.[9]

    • Solution 1: Adjust the Solvent System: Try a solvent in which the compound is more soluble at the boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

    • Solution 2: Lower the Crystallization Temperature: Start the crystallization from a lower temperature by using a solvent with a lower boiling point.

    • Solution 3: Seed the Solution: Introduce a tiny crystal of pure product into the cooled solution to encourage nucleation and prevent supersaturation, which can lead to oiling.

    • Solution 4: Preliminary Purification: If impurities are the primary cause, first pass the crude material through a short plug of silica gel to remove the bulk of impurities before attempting recrystallization.

Issue 3: Persistent Impurities After Column Chromatography

  • Question: My HPLC analysis shows that impurities, particularly one with a very similar retention time, are still present after silica gel chromatography. How can I improve the separation?

  • Answer: Co-elution of impurities with similar polarity is a common chromatographic challenge.

    • Solution 1: Optimize the Mobile Phase: Switch from an isocratic (constant solvent composition) to a gradient elution. Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will improve the resolution between closely eluting compounds.[1]

    • Solution 2: Reduce the Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel (a common ratio is 1:30 to 1:100 by weight).

    • Solution 3: Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica for your column chromatography.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for addressing common purification challenges.

G start Crude Product Analysis (TLC/HPLC) purity Purity Acceptable? start->purity end Purified Product purity->end Yes change_method Change Purification Method purity->change_method No recrystallize Attempt Recrystallization check_crystals Crystals Formed? recrystallize->check_crystals column Perform Column Chromatography check_purity_post_col Purity Acceptable? column->check_purity_post_col check_yield Yield Acceptable? check_yield->purity Yes optimize_solvent Optimize Solvent System & Volume check_yield->optimize_solvent No check_crystals->check_yield Yes check_crystals->optimize_solvent No (Oiled Out) check_purity_post_col->end Yes optimize_column Optimize Chromatography (Gradient, Load, Phase) check_purity_post_col->optimize_column No optimize_solvent->recrystallize change_method->recrystallize Primary Method change_method->column Alternative optimize_column->column

Caption: Troubleshooting logic for purification of 4,6-Dimethoxy-2-propylpyrimidine.

Part 3: Key Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization

This protocol is designed for purifying gram-scale quantities of the product where moderate to high purity is sufficient.

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. The ideal solvent dissolves the solid when hot but allows for crystal formation upon cooling.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Hot Solvent Addition: Add the minimum amount of hot solvent to the flask containing the crude product while stirring and heating until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask with glass wool.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Purity Purification by Silica Gel Column Chromatography

This method is used to separate closely related impurities and obtain high-purity material.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification and Analysis Workflow

G cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude Product recrystallization Recrystallization crude->recrystallization Bulk Purity column_chrom Column Chromatography crude->column_chrom High Purity tlc TLC Monitoring recrystallization->tlc column_chrom->tlc purified_product Purified Product tlc->purified_product Fractions Combined hplc HPLC Purity Check nmr NMR Structural ID purified_product->hplc purified_product->nmr

Caption: General workflow for the purification and analysis of 4,6-Dimethoxy-2-propylpyrimidine.

Part 4: Data Tables for Quick Reference

Table 1: Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent / anti-solvent
Toluene2.4111Recrystallization, eluent
Dichloromethane3.140Sample loading, eluent
Ethyl Acetate4.477Eluent, recrystallization
Isopropanol4.082Recrystallization[3]
Ethanol4.378Recrystallization[3]
Acetonitrile5.882HPLC Mobile Phase[4]
Methanol5.165Recrystallization, HPLC Mobile Phase

Table 2: Typical Analytical Parameters

TechniqueParameterTypical Value / ConditionPurpose
HPLC ColumnC18 (Octadecylsilane), 3-5 µmSeparation of non-volatile organics[5]
Mobile PhaseAcetonitrile / Water with 0.1% Formic AcidElution and ionization for MS[4]
DetectionUV at 230-280 nm (requires wavelength scan)Quantification
GC-MS ColumnFused silica capillary (e.g., 5% phenylmethylsiloxane)Separation of volatile organics[11]
Carrier GasHeliumMobile phase
DetectionMass Spectrometry (MS)Identification and quantification
¹H NMR SolventCDCl₃ or DMSO-d₆Sample dissolution
Internal StandardTetramethylsilane (TMS)Chemical shift reference (0 ppm)[3]

References

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 259821, 4,6-Dimethoxypyrimidine.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(3), 368-370.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Google Patents. (n.d.). CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.
  • PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9837373, 4,6-Dimethoxy-2-pyrimidinyl urea.
  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(4), 259-266.
  • Chem-Impex. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
  • ChemBK. (2024). 4,6-dimethoxy-2-pyrimidine.
  • European Patent Office. (1999). EP 0815086 B1 - PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • BenchChem. (2025). Advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
  • QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • CymitQuimica. (n.d.). CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine.
  • ChemicalBook. (n.d.). 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7.
  • BenchChem. (2025). Methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine.
  • Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.
  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine.
  • Xingyu Chemical. (2022). 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2).
  • Supelco. (n.d.). Sample Prep for Chromatographic Analysis of Difficult Matrixes.
  • Sigma-Aldrich. (n.d.). 4-(Dimethoxymethyl)pyrimidine.
  • ResearchGate. (n.d.). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • National Center for Biotechnology Information. (2021). The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R).

Sources

Optimization

Technical Support Center: Troubleshooting 4,6-Dimethoxy-2-propylpyrimidine Synthesis

Welcome to the Technical Support Center for the synthesis of 4,6-dimethoxy-2-propylpyrimidine (CAS: 114426-10-7). This guide is specifically engineered for researchers, medicinal chemists, and process scientists facing c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,6-dimethoxy-2-propylpyrimidine (CAS: 114426-10-7). This guide is specifically engineered for researchers, medicinal chemists, and process scientists facing chemoselectivity, yield, and purity challenges during the synthesis of this critical pyrimidine building block.

By understanding the underlying physical organic chemistry, you can transition from trial-and-error experimentation to a rational, self-validating synthetic workflow.

Mechanistic Causality: Why Do By-Products Form?

The standard and most reliable route to 4,6-dimethoxy-2-propylpyrimidine is the nucleophilic aromatic substitution ( SN​Ar ) of 4,6-dichloro-2-propylpyrimidine using sodium methoxide (NaOMe) in methanol.

While the pyrimidine ring is inherently electron-deficient and primed for nucleophilic attack, the reaction is not a simple, uniform double-displacement. It proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[1]. Understanding the kinetics of this stepwise process is the key to avoiding by-products.

  • The Mono-Methoxy Trap (Incomplete Reaction): The first chloride displacement is highly exothermic and rapid. However, once the first methoxy group is installed, it donates electron density back into the pyrimidine π -system via resonance (the +M effect). This electronic shift drastically deactivates the remaining C6-chlorine, breaking the electronic symmetry of the starting material[1]. Consequently, the second substitution requires significantly higher activation energy. If the reaction is not pushed with sufficient heat and excess base, the reaction stalls at the 4-chloro-6-methoxy-2-propylpyrimidine intermediate.

  • The Hydrolysis Pitfall: Sodium methoxide is highly hygroscopic. If atmospheric moisture is introduced, or if non-anhydrous methanol is used, hydroxide ions ( OH− ) are generated. Hydroxide is a highly competitive nucleophile that will irreversibly attack the activated pyrimidine ring, forming stable 4-hydroxy-6-methoxy-2-propylpyrimidine (pyrimidinol) by-products[2].

  • The Tautomerization Trap (Alternative Routes): Some researchers attempt to synthesize the target by methylating 2-propylpyrimidine-4,6-diol with methyl iodide ( MeI ). This almost always fails, resulting in N-methylated pyrimidones. In solution, the "diol" predominantly exists as its tautomeric pyrimidinedione form, making the ring nitrogens the primary nucleophilic centers rather than the oxygens.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak at M+1 = 187 m/z. Why is the reaction stalling at the mono-substituted intermediate? A: This is the classic result of the +M resonance deactivation described above. To overcome the high activation energy barrier for the second substitution, you must use a strict stoichiometric excess of NaOMe (at least 2.5 equivalents) and maintain a vigorous reflux (65°C) for a minimum of 16–20 hours[3]. Room temperature conditions will exclusively yield the mono-substituted product.

Q: I am observing a high percentage of hydroxylated by-products, even though I purchased anhydrous methanol. What went wrong? A: The contamination likely came from your sodium methoxide. Solid NaOMe degrades rapidly upon exposure to air, absorbing water and forming sodium hydroxide and methanol. To prevent this, either use a freshly titrated, commercially available solution of NaOMe in methanol (typically 25-30% w/w)[3], or prepare NaOMe in situ by carefully dissolving clean sodium metal in strictly anhydrous methanol under an argon atmosphere.

Q: Can I use a microfluidic flow reactor to speed up this SN​Ar reaction and avoid prolonged reflux? A: Yes, continuous-flow microreactors can significantly accelerate SN​Ar C-O bond formations by safely accessing higher temperatures and pressures (e.g., 110°C at 4 bar). However, you must be cautious of salt precipitation (NaCl) which can clog the microfluidic chips. Utilizing a co-solvent system or precise back-pressure regulation is required to maintain a homogeneous flow[2].

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific conditions are mandated in the protocol.

Equivalents of NaOMeSolvent QualityTemperatureTimeYield: Desired ProductYield: Mono-methoxyYield: Hydrolysis
2.0 eqWet Methanol65°C16h45%10%45%
2.0 eqAnhydrous MeOH25°C24h15%85% <1%
2.5 eqAnhydrous MeOH65°C (Reflux)20h96% <1%<1%

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), you ensure that each mechanistic milestone is achieved before proceeding, eliminating downstream purification failures.

Materials Required:

  • 4,6-Dichloro-2-propylpyrimidine (1.0 eq)

  • Sodium methoxide, 25% w/w solution in methanol (2.5 eq)[3]

  • Anhydrous Methanol (Karl Fischer titration < 50 ppm H2​O )

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Workflow:

  • System Preparation (Critical for avoiding hydrolysis): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Argon.

  • Substrate Dissolution: Dissolve 4,6-dichloro-2-propylpyrimidine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate). Cool the reaction vessel to 0°C using an ice bath.

  • Nucleophile Addition: Dropwise, add the 25% NaOMe solution (2.5 eq) via syringe. Causality note: The initial addition is kept at 0°C to control the highly exothermic first substitution and prevent localized superheating that could lead to ether cleavage.

  • Activation & Reflux: Remove the ice bath and gradually heat the reaction to a gentle reflux (65°C). Maintain reflux for 16 to 20 hours[3].

  • In-Process Control (IPC): Pull a 50 μL aliquot, quench with water, extract into EtOAc, and analyze via LC-MS or TLC. Validation check: Do not proceed to workup until the mono-methoxy intermediate is completely consumed.

  • Quench and Workup: Once validated, cool the mixture to room temperature. Concentrate the methanol in vacuo (do not evaporate to absolute dryness to avoid trapping the product in the salt matrix).

  • Extraction: Partition the resulting residue between EtOAc and distilled water. The water dissolves the NaCl by-product and residual NaOMe. Wash the organic layer twice with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the highly pure 4,6-dimethoxy-2-propylpyrimidine.

Visualizations

SNAr_Pathway SM 4,6-Dichloro-2-propylpyrimidine (Starting Material) Mono 4-Chloro-6-methoxy-2-propylpyrimidine (Mono-substituted Intermediate) SM->Mono NaOMe (1 eq) Fast, Exothermic Degradation N-Methylated Pyrimidones (Alternative Route By-products) SM->Degradation If using MeI on Diol (Tautomerization) Desired 4,6-Dimethoxy-2-propylpyrimidine (Desired Product) Mono->Desired NaOMe (Excess) Reflux, Slow (+M Deactivation) Hydrolysis 4-Hydroxy-6-methoxy-2-propylpyrimidine (Hydrolysis By-product) Mono->Hydrolysis H2O Contamination Competing OH- Nucleophile

Caption: S_NAr reaction pathway detailing the kinetic hurdles and common by-product formations.

Workflow Prep 1. Reagent Prep Anhydrous Conditions Add 2. Addition Dropwise at 0°C Prep->Add React 3. S_NAr Reaction Reflux (65°C) 16-20h Add->React Quench 4. Quench & Extract Remove MeOH, add EtOAc React->Quench Isolate 5. Isolation Wash, Dry, Concentrate Quench->Isolate

Caption: Validated step-by-step workflow for anhydrous pyrimidine S_NAr synthesis.

References

  • National Institutes of Health (NIH). "C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides". PMC. Available at:[Link]

  • Google Patents. "US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors". Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability of 4,6-Dimethoxy-2-propylpyrimidine in Solution

Welcome to the Technical Support Center for 4,6-Dimethoxy-2-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,6-Dimethoxy-2-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

I. Introduction to the Stability of 4,6-Dimethoxy-2-propylpyrimidine

4,6-Dimethoxy-2-propylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are foundational in numerous biologically active molecules. The stability of this compound in solution is paramount for accurate and reproducible experimental results, whether in early-stage discovery or later-stage formulation development. Instability can lead to loss of potency, formation of impurities, and misleading data.

The pyrimidine ring, while aromatic, possesses sites susceptible to chemical degradation. The electron-donating methoxy groups and the alkyl propyl group on the pyrimidine ring of 4,6-Dimethoxy-2-propylpyrimidine influence its chemical reactivity and, consequently, its stability profile. This guide will delve into the potential stability challenges and provide practical solutions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound concentration over time in aqueous solution. Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. The methoxy groups may also undergo hydrolysis.1. pH Control: Buffer your solutions to a pH where the compound is most stable (typically near neutral pH for many pyrimidines). Conduct a pH stability profile study to determine the optimal pH range. 2. Solvent Selection: If compatible with your experimental design, consider using a co-solvent system (e.g., with DMSO, ethanol) to reduce the concentration of water.
Appearance of new peaks in HPLC analysis after sample preparation or storage. Degradation: The compound may be degrading into one or more new chemical entities. This can be triggered by pH, light, temperature, or oxidative stress.1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and pathways. This involves exposing the compound to stress conditions (acid, base, oxidation, light, heat).[1] 2. Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from its degradation products.[1]
Inconsistent results between experimental replicates. Solution Instability: The compound may be degrading during the course of the experiment, leading to variability.1. Freshly Prepare Solutions: Prepare solutions of 4,6-Dimethoxy-2-propylpyrimidine immediately before use. 2. Control Storage Conditions: If solutions must be stored, protect them from light and store at low temperatures (e.g., 2-8 °C or -20 °C). Perform a short-term stability study to validate your storage conditions.
Precipitation of the compound from solution. Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations.1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in your experimental buffer. 2. Formulation Strategies: If solubility is an issue, consider using solubility-enhancing excipients such as cyclodextrins or co-solvents.

III. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 4,6-Dimethoxy-2-propylpyrimidine.

Q1: What are the primary factors that can affect the stability of 4,6-Dimethoxy-2-propylpyrimidine in solution?

A1: The main factors are pH, temperature, light, and the presence of oxidizing agents. Pyrimidine derivatives can be susceptible to hydrolytic degradation under certain pH conditions.[1][2] Photodegradation can also occur upon exposure to UV or even ambient light.[3][4] Elevated temperatures will generally accelerate degradation reactions.

Q2: What is the likely degradation pathway for 4,6-Dimethoxy-2-propylpyrimidine?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the general chemistry of pyrimidines, potential degradation routes include hydrolysis of the methoxy groups to form hydroxylated pyrimidines, and potential cleavage of the pyrimidine ring under harsh conditions.[2][5] The initial steps in pyrimidine catabolism often involve reduction of the ring, followed by ring opening.[5] A hypothetical degradation pathway is illustrated below.

Q3: How should I prepare and store stock solutions of 4,6-Dimethoxy-2-propylpyrimidine?

A3: It is recommended to prepare stock solutions in a high-purity organic solvent where the compound is highly soluble and stable, such as DMSO. For long-term storage, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Before use, allow the aliquot to thaw completely and come to room temperature.

Q4: My experiment requires an aqueous buffer. What precautions should I take?

A4: When preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in your assay. Prepare the aqueous solution fresh for each experiment. If the experiment is lengthy, consider running a parallel stability check of your compound in the buffer under the same conditions to monitor for any degradation.

Q5: Are there any known incompatibilities with common lab reagents?

A5: While specific incompatibility data for 4,6-Dimethoxy-2-propylpyrimidine is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases in your formulations unless required by the experimental protocol, as these can promote degradation.[6]

IV. Experimental Protocols

These protocols provide a framework for assessing the stability of 4,6-Dimethoxy-2-propylpyrimidine in your own laboratory.

Protocol 1: pH Stability Profile

This experiment will help you determine the optimal pH range for the stability of your compound.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).

  • Prepare Test Solutions: From a stock solution of 4,6-Dimethoxy-2-propylpyrimidine, prepare test solutions in each buffer at a known concentration.

  • Incubate: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining 4,6-Dimethoxy-2-propylpyrimidine against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Photostability Testing

This protocol assesses the susceptibility of the compound to light-induced degradation.

  • Prepare Solutions: Prepare two sets of solutions of the compound in a transparent solvent (e.g., water or methanol).

  • Expose to Light: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). Wrap the second set in aluminum foil to serve as a dark control.

  • Incubate: Place both sets in the same environment to control for temperature.

  • Analyze Samples: At specified time intervals, analyze samples from both the light-exposed and dark control groups by HPLC.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls. A significant difference indicates photosensitivity.

V. Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for a substituted pyrimidine, which may share similarities with the degradation of 4,6-Dimethoxy-2-propylpyrimidine.

G A 4,6-Dimethoxy-2-propylpyrimidine B Hydrolysis of Methoxy Group(s) A->B Acid/Base F Oxidative Degradation A->F Oxidizing Agent C Hydroxylated Pyrimidine Derivative(s) B->C D Pyrimidine Ring Opening C->D Harsh Conditions E Degradation Products D->E G Oxidized Pyrimidine Derivative F->G G->D

Caption: Hypothetical degradation pathways for 4,6-Dimethoxy-2-propylpyrimidine.

VI. References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-20.

  • Nuevo, M., et al. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA Technical Reports Server.

  • Cadet, J., & Wagner, J. R. (2001). Direct measurement of pyrimidine C6-hydrate stability. PubMed, 15(9), 2341-4.

  • Mazzola, E. P., et al. (2007). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate.

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51.

  • van Kuilenburg, A. B., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.

  • do Monte, S. A., & de Oliveira, L. A. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.

  • Kim, I., & Kim, T. G. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 193(15), 3877-3885.

  • Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14209-14217.

  • Wang, C., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE.

  • Polisetti, S., et al. (2022). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI.

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10451-10452.

  • He, Z., et al. (2008). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1948.

  • Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate.

  • Serna-Galvis, E. A., et al. (2020). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 10(1), 59.

  • Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

  • Liu, J., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(12), 8963-8973.

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. Retrieved from

  • French, J. B., & West, T. P. (2005). Degradation of Pyrimidines by Pseudomonas syringae. Science Alert.

  • Hossain, M. A., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.

  • Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PubMed.

  • Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.

Sources

Optimization

troubleshooting NMR analysis of pyrimidine compounds

Technical Support Center: Troubleshooting NMR Analysis of Pyrimidine Compounds Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NMR Analysis of Pyrimidine Compounds

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter unexpected difficulties when characterizing pyrimidine-containing compounds. The pyrimidine diazine ring is deceptively simple; however, its profound electron-deficiency, capacity for rapid tautomeric exchange, and the quadrupolar nature of its nitrogen atoms create a highly dynamic system.

This guide moves beyond basic spectral interpretation. It is designed to provide you with the mechanistic causality behind these phenomena and equip you with self-validating experimental workflows to troubleshoot your NMR data effectively.

PART 1: The Diagnostic Logic

Before adjusting spectrometer parameters, it is critical to diagnose the physical chemistry of your sample. The following workflow outlines the logical progression for troubleshooting anomalous pyrimidine spectra.

PyrimidineTroubleshooting A Anomalous Pyrimidine NMR Spectrum B Broadened or Missing Peaks? A->B C Unexpected 'Extra' Peak Sets? A->C D 14N Quadrupolar Relaxation or Intermediate Exchange B->D Yes E Slow Tautomeric Exchange or Aggregation C->E Yes F Run VT-NMR (Heat/Cool) D->F G Run 1H-15N HMBC D->G H Perform Dilution Study E->H I Solvent Titration E->I

Fig 1. Diagnostic workflow for resolving anomalous pyrimidine NMR spectra.

PART 2: Mechanistic Troubleshooting & FAQs

Q1: Why are the protons adjacent to the pyrimidine nitrogens (e.g., C2, C4, C6) appearing as broad humps instead of sharp multiplets? Causality: This is typically caused by two competing phenomena. First, the 14 N nucleus has a spin of I=1 , meaning it possesses a quadrupole moment. The asymmetric charge distribution of the pyrimidine ring induces rapid quadrupolar relaxation of the 14 N nucleus, which in turn broadens the signals of adjacent protons and carbons. Second, your compound may be undergoing intermediate chemical exchange (e.g., protonation/deprotonation or tautomerism) on the NMR timescale. Solution: To decouple chemical exchange from quadrupolar effects, perform Variable Temperature (VT) NMR. Heating the sample pushes the exchange into the "fast" regime, which will sharpen the peaks if exchange is the culprit. Alternatively, bypass the 14 N issue entirely by utilizing 15 N NMR ( I=1/2 ), which is immune to quadrupolar broadening[1].

Q2: I observe two distinct sets of peaks for my purified pyrimidine. Is my sample degrading? Causality: Pyrimidines substituted with hydroxyl, amino, or thiol groups frequently exhibit tautomerism (e.g., lactam-lactim or amine-imine forms). If the interconversion energy barrier is high enough relative to the NMR timescale, you will observe a distinct set of peaks for each tautomer. The polarity and hydrogen-bonding capacity of your solvent heavily dictate the equilibrium ratio of these tautomers[2][3]. Solution: Perform a solvent titration (e.g., titrating polar DMSO- d6​ into non-polar CDCl 3​ ). If the integration ratio of the two peak sets shifts dynamically in response to the solvent environment, it confirms tautomerism rather than chemical degradation or contamination[4].

Q3: The chemical shifts of my pyrimidine ring protons drift significantly between different batches. How can I standardize this? Causality: Pyrimidines are highly susceptible to concentration-dependent π−π stacking and intermolecular hydrogen bonding (dimerization), particularly in non-polar solvents. Furthermore, the ring currents and π -electron densities are extremely sensitive to pH[5]. Minor pH variations alter the protonation state of the basic N1/N3 nitrogens, drastically altering the chemical shifts of the H2, H4, and H6 protons. Solution: Conduct a serial dilution study. If shifts are concentration-dependent, extrapolate your values to infinite dilution. For aqueous or protic solvents, strictly control the pH using buffered deuterated solutions to lock the protonation state[6].

Q4: I want to use 15 N NMR to determine the exact site of alkylation/coordination on the pyrimidine ring, but I cannot observe any signals using standard 1D methods. Why? Causality: The 15 N nucleus has a very low natural abundance (0.37%) and a negative gyromagnetic ratio. When using standard continuous 1 H decoupling, the Nuclear Overhauser Effect (NOE) becomes negative, which can completely nullify or invert the 15 N signal intensities[1]. Solution: Instead of direct 1D 15 N acquisition, utilize 2D 1 H- 15 N HMBC. This sequence leverages the high sensitivity and positive gyromagnetic ratio of the proton channel to indirectly detect the nitrogen. Coordination or alkylation at a specific pyrimidine nitrogen will induce a massive upfield coordination-induced shift (CIS) of -45 to -75 ppm, unambiguously establishing the binding mode[7].

PART 3: Quantitative NMR Data for Pyrimidines

To assist in rapid spectral assignment, the following table summarizes typical chemical shifts and their environmental sensitivities. Note that exact values will fluctuate based on substituents and solvent[5][7][8][9].

NucleusPositionTypical Chemical Shift (ppm)Environmental Sensitivity & Causality
1 H H29.10 - 9.30High: Flanked by two nitrogens; highly sensitive to N1/N3 protonation and solvent hydrogen bonding.
1 H H4 / H68.50 - 8.80Moderate: Sensitive to π -electron density changes and ring currents.
1 H H57.20 - 7.40Low: Furthest from the heteroatoms; generally the most stable reference proton on the ring.
15 N N1 / N3~250 - 300 (ref. NH 3​ )Very High: Shifts drastically upfield (-45 to -75 ppm) upon alkylation, protonation, or metal coordination.

PART 4: Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Exchange

Objective: Differentiate between quadrupolar broadening and intermediate chemical exchange.

  • Preparation: Prepare a 10-20 mM solution of the pyrimidine in a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Measure the full width at half maximum (FWHM) of the broadened peak.

  • Heating Ramp: Increase the probe temperature in 10 K increments (up to 350 K). Allow 5 minutes of thermal equilibration at each step before acquiring a new spectrum.

  • Self-Validation Check: Plot the line width (Hz) against temperature.

    • System Validated: If the line width strictly decreases (sharpens) as temperature rises, the system is in intermediate-to-fast exchange.

    • System Error/Degradation: If the line width begins to increase again at high temperatures, you have either crossed the coalescence point or induced thermal degradation of your compound.

Protocol 2: 2D 1 H- 15 N HMBC at Natural Abundance

HMBCWorkflow Prep Prepare Sample (>50 mM, Dry) Tune Tune Probe (1H & 15N) Prep->Tune Acquire Acquire HMBC (J = 5-8 Hz) Tune->Acquire Process Process (Zero-fill & Window) Acquire->Process

Fig 2. Step-by-step workflow for natural abundance 1H-15N HMBC acquisition.

Objective: Map the exact nitrogen coordination/alkylation sites without isotopic labeling.

  • Preparation: Prepare a highly concentrated sample (>50 mM) in a dry, non-exchanging solvent to maximize the signal-to-noise ratio.

  • Probe Tuning: Strictly tune and match the probe for both 1 H and 15 N frequencies. Indirect detection relies heavily on the efficiency of the 15 N pulses.

  • Parameter Optimization: Set the long-range coupling constant ( nJNH​ ) delay to target 5–8 Hz, which is optimal for 2-bond and 3-bond couplings in heteroaromatic rings.

  • Acquisition: Run the 2D HMBC sequence. Ensure the relaxation delay ( d1 ) is at least 1.5 to 2.0 seconds to allow for complete proton magnetization recovery.

  • Self-Validation Check: Examine the 1D proton projection of the 2D dataset. If the proton signals are severely broadened or shifted compared to your standard 1D 1 H spectrum, sample heating from the decoupling sequence has occurred. You must reduce the spin-lock power or increase the relaxation delay.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 4,6-Dimethoxy-2-propylpyrimidine

Welcome to the Technical Support Center for the isolation and purification of 4,6-Dimethoxy-2-propylpyrimidine . This platform is designed for researchers, process chemists, and drug development professionals facing chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4,6-Dimethoxy-2-propylpyrimidine . This platform is designed for researchers, process chemists, and drug development professionals facing challenges in the downstream processing of this specific pyrimidine intermediate.

Due to its structural features—an electron-rich pyrimidine core, two hydrogen-bond accepting methoxy groups, and a flexible, lipophilic propyl chain—this compound exhibits a low lattice energy. Consequently, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and conformational polymorphism during crystallization. This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-purity crystalline recovery.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystallizing. What is happening, and how do I fix it?

The Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because 4,6-Dimethoxy-2-propylpyrimidine lacks strong hydrogen-bond donors, its crystal packing relies on weaker van der Waals and dipole-dipole interactions. When the solution is cooled rapidly or at high initial concentrations, the thermodynamic system crosses the binodal curve before classical nucleation can occur. This causes the system to separate into a solute-rich "oil" phase and a solvent-rich continuous phase[1]. If crystals eventually nucleate from this oil phase, they will suffer from severe solvent entrapment, uncontrollable morphology, and poor purity[2].

The Solution:

  • Dilution: LLPS is highly concentration-dependent. Operating at lower initial concentrations (e.g., below the metastable critical oiling-out point) prevents the formation of the second liquid phase[1].

  • Metastable Seeding: Introduce 1-2 wt% of pure seed crystals after reaching supersaturation but before the cloud point. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy of primary nucleation and avoiding the LLPS domain entirely[3].

Q2: I am observing batch-to-batch variations in the melting point, dissolution rate, and crystal habit of the isolated solid. Why?

The Mechanism: This is a classic indicator of polymorphism. Pyrimidine derivatives, especially those with flexible alkyl substituents like a propyl group, are highly prone to conformational polymorphism[4]. Depending on the solvent polarity and cooling profile, the propyl chain can adopt different spatial conformations in the crystal lattice, leading to the kinetic trapping of metastable polymorphs.

The Solution: Standardize your solvent system and thermal trajectory. Avoid "crash-cooling," which kinetically traps metastable forms. Implement a slow, linear cooling ramp to ensure the thermodynamically stable polymorph has time to nucleate and grow.

Q3: How do I select the optimal solvent system for this specific compound?

The Mechanism: The pyrimidine core is slightly basic, while the methoxy groups add polarity and the propyl chain adds lipophilicity. Single solvents often fail to provide a steep enough solubility curve, either dissolving the compound too well at cold temperatures or not enough at high temperatures.

The Solution: A binary solvent system is required to tune the solubility curve and cloud point[5]. We recommend a polar aprotic solvent (e.g., Ethyl Acetate) to dissolve the compound at elevated temperatures, paired with a non-polar anti-solvent (e.g., Heptane) to precisely drive supersaturation.

Section 2: System Workflows & Visualizations

LLPS_Pathway Sol Homogeneous Solution (4,6-Dimethoxy-2-propylpyrimidine) Cooling Cooling / Supersaturation Sol->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Conc. / Rapid Cooling Nucleation Classical Nucleation (Metastable Zone) Cooling->Nucleation Optimized Cooling + Seeding Impure Agglomerated / Impure Crystals (Solvent Entrapment) LLPS->Impure Spontaneous Solidification Pure High-Purity Crystalline API Nucleation->Pure Controlled Crystal Growth

Fig 1: Thermodynamic pathways comparing LLPS (oiling out) vs. classical seeded nucleation.

Seeding_Workflow Dissolve 1. Dissolve in EtOAc at 60°C AddAnti 2. Add Heptane to Cloud Point Dissolve->AddAnti Clear 3. Heat +2°C to Clear AddAnti->Clear Seed 4. Add Seed Crystals (1-2 wt%) Clear->Seed Cool 5. Slow Cooling (0.1°C/min) Seed->Cool Filter 6. Vacuum Filtration & Cold Wash Cool->Filter

Fig 2: Step-by-step anti-solvent cooling crystallization workflow with metastable seeding.

Section 3: Standard Operating Procedure (SOP)

Self-Validating Anti-Solvent Cooling Crystallization with Seeding

This protocol is designed as a self-validating system. Step 3 acts as an internal quality control checkpoint to ensure the system is perfectly positioned within the metastable zone prior to seeding.

  • Primary Dissolution: Suspend crude 4,6-Dimethoxy-2-propylpyrimidine in Ethyl Acetate (approx. 4-5 volumes relative to mass). Heat to 60°C under gentle mechanical agitation (200 RPM) until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise at 60°C. Continue addition until the solution becomes faintly turbid. This visual cue confirms you have reached the solubility limit (cloud point) at this temperature.

  • Metastable Zone Validation (Critical Step): Increase the reactor temperature by exactly 2°C to 3°C. The turbidity must disappear, yielding a completely clear solution. Causality: This confirms the system is now slightly undersaturated at the new temperature, preventing immediate crash-precipitation, but primed for supersaturation upon cooling.

  • Seed Maturation: Add 1-2 wt% of highly pure 4,6-Dimethoxy-2-propylpyrimidine seed crystals. Maintain the temperature for 30 minutes. Causality: This hold-time allows the seed bed to mature, ensuring the crystal surfaces are active and have not dissolved, which is vital for controlling secondary nucleation[3].

  • Controlled Cooling: Implement a linear cooling ramp of 0.1°C to 0.2°C per minute down to 5°C. Causality: A slow cooling rate ensures that crystal growth consumes supersaturation faster than it is generated, preventing the system from crossing the binodal curve into the LLPS zone[2].

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with a pre-chilled (5°C) mixture of EtOAc/Heptane (1:4 v/v). Causality: The cold wash displaces impurity-laden mother liquor without dissolving the purified product.

  • Drying: Dry the solid under vacuum at 40°C until a constant weight is achieved to remove residual solvent.

Section 4: Quantitative Data & Phase Boundary Analysis

The following table summarizes the critical thermodynamic and kinetic parameters required to optimize the crystallization of 4,6-Dimethoxy-2-propylpyrimidine and avoid phase separation.

ParameterLLPS-Prone Conditions (Avoid)Optimized Conditions (Target)Mechanistic Rationale
Initial Concentration > 150 mg/mL50 - 80 mg/mLHigh concentrations force the system to intersect the binodal curve upon cooling, triggering oiling out[1].
Cooling Rate Crash cooling (> 1.0°C/min)Slow ramp (0.1 - 0.2°C/min)Slow cooling maintains supersaturation strictly within the metastable zone, favoring ordered crystal growth over liquid demixing[2].
Solvent System Pure Ethanol or MethanolEtOAc / Heptane (Binary)Binary systems allow precise tuning of the solubility curve and critical cloud point[5].
Seeding Strategy Unseeded (Spontaneous)1-2 wt% added at cloud point + 2°CSeeding bypasses the high energy barrier of primary nucleation, preventing the system from reaching the spinodal decomposition boundary[3].

References

  • Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society. Available at:[Link][1]

  • Jiang, M., et al. "Seeding Techniques and Optimization of Solution Crystallization Processes." ACS Publications. Available at:[Link][3]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at:[Link][2]

  • Singhal, D., et al. "Crystal Polymorphism in Pharmaceutical Science." ResearchGate. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Refinement of Analytical Methods for Pyrimidine Derivatives

Welcome to the Technical Support Center dedicated to the analytical challenges and solutions for pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals who work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the analytical challenges and solutions for pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their analysis, ensuring the integrity and accuracy of your experimental results.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pyrimidine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of pyrimidine derivatives. Its versatility and sensitivity make it indispensable in pharmaceutical development and quality control. However, the unique chemical properties of pyrimidines can present specific analytical hurdles. This section addresses common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs): HPLC Analysis of Pyrimidines

Q1: I'm observing poor peak shape (tailing or fronting) for my pyrimidine derivative. What are the likely causes and solutions?

A1: Poor peak shape is a frequent issue in the HPLC analysis of pyrimidine derivatives and can often be attributed to several factors:

  • Secondary Interactions: The nitrogen atoms in the pyrimidine ring can interact with residual silanols on the surface of silica-based columns, leading to peak tailing.

    • Solution: Use an end-capped column or add a competing agent, like triethylamine, to the mobile phase to mask the silanol groups. Adjusting the mobile phase pH to suppress the ionization of the pyrimidine derivative can also mitigate these interactions.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Inappropriate Mobile Phase pH: The ionization state of pyrimidine derivatives is pH-dependent. An unsuitable mobile phase pH can result in poor peak shape.

    • Solution: Optimize the mobile phase pH using buffers like phosphate or acetate to ensure the analyte is in a single, stable ionic form.[1]

Q2: My pyrimidine derivative is co-eluting with an impurity. How can I improve the resolution?

A2: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation of co-eluting peaks:

  • Optimize Mobile Phase Composition: A gradient elution can be effective for separating compounds with different polarities.[2] Systematically varying the ratio of the organic solvent to the aqueous buffer can enhance resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. For pyrimidine derivatives, C8 and C18 reversed-phase columns are commonly used.[1] Switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary resolution.

  • Adjusting Temperature: Temperature can influence selectivity. Experimenting with different column temperatures can sometimes improve separation.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common frustration in HPLC. This guide provides a systematic approach to diagnosing and resolving this issue when analyzing pyrimidine derivatives.

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed check_overload Is the peak fronting at lower concentrations? start->check_overload overload_yes Yes: Column Overload check_overload->overload_yes Yes overload_no No: Likely Secondary Interactions check_overload->overload_no No solution_overload Dilute sample or reduce injection volume. overload_yes->solution_overload check_pH Is the analyte ionizable? overload_no->check_pH pH_yes Yes: Optimize Mobile Phase pH check_pH->pH_yes Yes pH_no No: Consider other secondary interactions check_pH->pH_no No solution_pH Adjust pH to suppress ionization (use buffers). pH_yes->solution_pH check_silanol Are you using a silica-based column? pH_no->check_silanol silanol_yes Yes: Silanol Interactions check_silanol->silanol_yes Yes silanol_no Consider other column-analyte interactions. check_silanol->silanol_no No solution_silanol Use end-capped column or add competing agent (e.g., triethylamine). silanol_yes->solution_silanol

Caption: A decision tree for troubleshooting HPLC peak tailing.

Experimental Protocol: HPLC Analysis of Pyrimidine Derivatives

This protocol provides a general starting point for the analysis of pyrimidine derivatives. Optimization will be required for specific applications.

System: HPLC with a UV or Diode Array Detector (DAD).[2] Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[2] Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5
    30 5
    Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL Detection: 254 nm

Section 2: Mass Spectrometry (MS) - Unveiling Molecular Identity

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of pyrimidine derivatives.[3] When coupled with a separation technique like HPLC or GC, it provides unparalleled specificity and sensitivity.

Frequently Asked Questions (FAQs): MS Analysis of Pyrimidines

Q1: I am not detecting my target pyrimidine derivative in the mass spectrometer. What could be the issue?

A1: Several factors can lead to a lack of signal in MS:

  • Inefficient Ionization: Pyrimidine derivatives can have varying ionization efficiencies depending on their structure and the ionization source used.

    • Solution: Experiment with different ionization techniques. Electrospray ionization (ESI) is often suitable for polar pyrimidine derivatives, while atmospheric pressure chemical ionization (APCI) may work better for less polar analogs.

  • Compound Instability: The analyte may be degrading in the ion source.

    • Solution: Use a softer ionization technique or adjust the fragmentation energy in tandem MS experiments.[1]

Q2: The fragmentation pattern of my pyrimidine derivative is complex and difficult to interpret. How can I simplify it?

A2: Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation.

  • Solution: By selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID), you can generate a product ion spectrum that is often simpler and more informative than a full-scan mass spectrum. The fragmentation of the pyrimidine ring can provide clues about the substitution pattern.[4]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of pyrimidine derivatives.[3][5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[3]

Frequently Asked Questions (FAQs): NMR Analysis of Pyrimidines

Q1: The proton signals of the substituents on my pyrimidine ring are overlapping. How can I resolve them?

A1: Signal overlap is a common challenge in 1D NMR.

  • Solution: Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[5]

Q2: How can I confirm the position of a substituent on the pyrimidine ring?

A2: The chemical shifts of the protons and carbons in the pyrimidine ring are highly sensitive to the nature and position of substituents.[3]

  • Solution: Long-range HMBC correlations are particularly powerful for this purpose. For instance, a correlation between a substituent's proton and a specific carbon of the pyrimidine ring can definitively establish the point of attachment.[5]

Experimental Protocol: General ¹H NMR Acquisition Parameters

These are general parameters and may need to be optimized for your specific instrument and sample.

ParameterValue
Spectrometer Frequency300-600 MHz
Pulse SequenceStandard single-pulse (e.g., zg30)
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)-2 to 12 ppm

Section 4: Gas Chromatography (GC) - For Volatile Pyrimidine Derivatives

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable pyrimidine derivatives. For non-volatile compounds, derivatization is often necessary.

Frequently Asked Questions (FAQs): GC Analysis of Pyrimidines

Q1: My pyrimidine derivative is not volatile enough for GC analysis. What are my options?

A1: Derivatization is a common strategy to increase the volatility of polar compounds.

  • Solution: Silylation is a widely used derivatization technique for pyrimidine bases, converting them into more volatile trimethylsilyl (TMS) derivatives.[6] Another approach is derivatization with ethyl chloroformate.[7][8]

Experimental Protocol: Derivatization of Pyrimidines with Ethyl Chloroformate for GC Analysis

This protocol is adapted for the derivatization of pyrimidine bases.

  • To a solution containing the pyrimidine derivative, add a mixture of acetonitrile-water-methanol-pyridine (40:40:10:10 v/v/v/v).[7]

  • Add a sodium carbonate buffer solution (pH 9) and ethyl chloroformate.[7]

  • Sonicate the mixture for 15 minutes at room temperature.[7]

  • Extract the derivatives with chloroform.[7]

  • Inject an aliquot of the chloroform layer into the GC.

Section 5: Method Validation - Ensuring Data Integrity

Analytical method validation is a critical component of ensuring reliable and reproducible data, particularly in a regulatory environment.[9] The International Council for Harmonisation (ICH) provides guidelines for this process.[10][11]

Key Validation Parameters

According to ICH guidelines, the core parameters for validating an analytical method include:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[10][12]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow

start Analytical Method Development validation_protocol Define Validation Protocol (ICH Q2(R2)) start->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability Define System Suitability Tests specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Document Results in Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A workflow for analytical method validation.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (n.d.).
  • Unraveling the Structure of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A 2D NMR Comparison Guide - Benchchem. (n.d.).
  • methods for monitoring the progress of pyrimidine reactions - Benchchem. (n.d.).
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. (n.d.).
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.).
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent - Semantic Scholar. (n.d.).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24).
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.).
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. (n.d.).
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent - ResearchGate. (2016, June 21).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific & Academic Publishing. (n.d.).
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2016, April 20).
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (n.d.).

Sources

Troubleshooting

improving the selectivity of reactions involving 4,6-Dimethoxy-2-propylpyrimidine

Welcome to the technical support center for 4,6-dimethoxy-2-propylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,6-dimethoxy-2-propylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrimidine derivative. Here, we address common challenges related to reaction selectivity, provide troubleshooting advice, and offer detailed experimental protocols based on established chemical principles and literature precedents.

Understanding the Reactivity of 4,6-Dimethoxy-2-propylpyrimidine

The reactivity of 4,6-dimethoxy-2-propylpyrimidine is primarily dictated by the electronic properties of the pyrimidine ring and its substituents. The two methoxy groups at the C4 and C6 positions are strong electron-donating groups (EDGs). Their +M (mesomeric) effect significantly increases the electron density of the pyrimidine ring, making it highly activated towards electrophilic attack. This activation is most pronounced at the C5 position, which is ortho and para to the activating groups.

Conversely, the pyrimidine ring itself is an electron-deficient heterocycle, which can make certain reactions, like nucleophilic aromatic substitution (SNAr), challenging without a suitable leaving group.

Diagram 1: Reactivity Map

This diagram illustrates the key reactive sites on the 4,6-dimethoxy-2-propylpyrimidine molecule.

Caption: Key reactive sites on 4,6-dimethoxy-2-propylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of reaction for electrophilic aromatic substitution (SEAr)?

A1: The C5 position is overwhelmingly the most common site for electrophilic attack. The two electron-donating methoxy groups at C4 and C6 strongly activate this position, making it highly nucleophilic.[1] Reactions like halogenation, nitration, and formylation will occur selectively at C5 under appropriate conditions.

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

A2: Directly displacing the methoxy groups via SNAr is challenging as methoxide is a poor leaving group.[1] SNAr reactions on pyrimidine rings typically require a potent electron-withdrawing group to activate the ring and a better leaving group, such as a halogen.[2][3] If SNAr is necessary, a synthetic strategy involving the conversion of a related 4,6-dihydroxypyrimidine to a 4,6-dichloropyrimidine intermediate is more viable.[4]

Q3: Are there any stability issues I should be aware of?

A3: Yes, the methoxy groups can be cleaved under strong acidic conditions (e.g., HBr, HI, or BBr₃), leading to the corresponding dihydroxypyrimidine. This should be a consideration when choosing reagents and reaction conditions for other transformations.

Troubleshooting Guide: Improving Selectivity in Electrophilic Aromatic Substitution

Problem 1: Low yield and multiple products during nitration at the C5 position.

Cause: The high reactivity of the substrate can lead to several competing side reactions under standard nitrating conditions (e.g., HNO₃/H₂SO₄).

  • Over-nitration: The product, 5-nitro-4,6-dimethoxy-2-propylpyrimidine, is still an activated ring system and can potentially react further.

  • Oxidation: The electron-rich ring and the propyl group are susceptible to oxidation by strong oxidizing agents.

  • N-Oxidation: The ring nitrogen atoms can be oxidized.

  • Degradation: Harsh acidic conditions can cause decomposition of the starting material or product.

Solution: Employ milder, more selective nitrating agents that do not require strongly acidic conditions. The choice of reagent is critical for achieving high yield and selectivity.

Table 1: Comparison of Nitrating Conditions

Reagent/ConditionsAcidityReactivityTypical IssuesRecommendation
HNO₃ / H₂SO₄ Very StrongHighOxidation, degradation, low yieldNot Recommended
Acetyl Nitrate (in Ac₂O) MildModerateRequires careful temperature controlRecommended
Nitronium Tetrafluoroborate (NO₂BF₄) NeutralHighCan be too reactive if not controlledUse in an inert solvent at low temperature
Bismuth Nitrate / Montmorillonite K-10 Solid AcidMildHeterogeneous, may require longer timesGood for green chemistry approaches
Recommended Protocol: C5-Nitration using Acetyl Nitrate

This protocol is designed to provide a cleaner reaction profile with higher selectivity for the desired C5-nitro product.

Materials:

  • 4,6-Dimethoxy-2-propylpyrimidine

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4,6-dimethoxy-2-propylpyrimidine (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.1 equiv) to acetic anhydride (3.0 equiv) at 0 °C. Caution: This is a highly exothermic reaction and should be done slowly with efficient stirring.

  • Slowly add the freshly prepared acetyl nitrate solution to the pyrimidine solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-4,6-dimethoxy-2-propylpyrimidine.

Problem 2: Poor regioselectivity during halogenation (e.g., bromination).

Cause: While C5 is the most activated position, highly reactive halogenating agents (like neat Br₂) can sometimes lead to side reactions, including substitution on the propyl group, especially under photochemical conditions.

Solution: Use a milder and more selective halogenating agent. N-halosuccinimides (NCS, NBS, NIS) are excellent choices for the controlled halogenation of activated aromatic rings.

Table 2: Comparison of Brominating Agents

ReagentConditionsSelectivityKey Advantage
Br₂ in Acetic Acid Acidic, room tempGoodInexpensive
N-Bromosuccinimide (NBS) Neutral, various solventsExcellentHigh C5 selectivity, easy to handle
Pyridinium Bromide Perbromide Mildly acidicVery GoodSolid reagent, less hazardous than Br₂
Recommended Protocol: C5-Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 4,6-Dimethoxy-2-propylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Standard glassware

Procedure:

  • Dissolve 4,6-dimethoxy-2-propylpyrimidine (1.0 equiv) in acetonitrile or DCM in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 equiv) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine species, followed by a water wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting crude product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.

Troubleshooting Guide: Directed ortho-Metalation (DoM)

While electrophilic substitution at C5 is facile, functionalization at other positions, such as the propyl side chain, requires different strategies. Directed ortho-metalation is a powerful technique, but its application to pyrimidines can be complex.

Q4: I want to functionalize the propyl side chain. Can I use a strong base like n-BuLi to deprotonate the α-carbon?

A4: This can be challenging. While the α-protons of the propyl group are adjacent to the ring, the pyrimidine ring itself is susceptible to attack by strong organometallic bases. Direct deprotonation of the side chain may compete with nucleophilic addition to the ring or deprotonation of a methoxy group. Selectivity can be poor.

Solution: A more controlled approach involves a halogen-metal exchange or a directed metalation strategy on a pre-functionalized substrate. For instance, introducing a directing group or a halogen handle can provide the required selectivity.

Diagram 2: Troubleshooting Workflow for Reaction Selectivity

This decision tree guides the user through optimizing a reaction for better selectivity.

Troubleshooting Workflow for Poor Selectivity cluster_SEAr cluster_Other Start Problem: Poor reaction selectivity or low yield CheckPurity Is the starting material pure? Start->CheckPurity ReactionType What is the reaction type? CheckPurity->ReactionType Yes Purify Purify starting material and repeat experiment CheckPurity->Purify No Electrophilic Electrophilic Substitution (S_EAr) ReactionType->Electrophilic Other Other (e.g., Metalation, Side-chain functionalization) ReactionType->Other HarshConditions Are conditions too harsh? (e.g., strong acid, high temp) Electrophilic->HarshConditions ChangeStrategy Change the synthetic strategy (e.g., Halogen-Metal Exchange vs. Direct Deprotonation) Other->ChangeStrategy ChangeReagent Use milder, more selective reagent (e.g., NBS instead of Br2, Acetyl Nitrate instead of HNO3/H2SO4) HarshConditions->ChangeReagent Yes LowTemp Lower the reaction temperature HarshConditions->LowTemp No, conditions are mild SolventEffect Consider solvent effects. Try a less polar solvent. ChangeReagent->SolventEffect LowTemp->SolventEffect Success Achieved desired selectivity SolventEffect->Success ProtectingGroup Consider using a protecting group strategy ProtectingGroup->Success ChangeStrategy->ProtectingGroup

Caption: Decision tree for troubleshooting selectivity issues.

References

  • MDPI. (2025, February 6). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Retrieved from [Link]

  • ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Wiley Online Library. (2024, November 12). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Retrieved from [Link]

  • Springer Nature. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][2][5]oxazepine derivatives. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2013, December 26). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

Sources

Optimization

troubleshooting solubility problems in biological assays

Welcome to the Technical Support Center for Biological Assays. As a Senior Application Scientist, I have seen countless screening campaigns derailed not by poor target engagement, but by the physical behavior of the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biological Assays. As a Senior Application Scientist, I have seen countless screening campaigns derailed not by poor target engagement, but by the physical behavior of the compounds themselves. Solubility is not merely a static physicochemical property; it is a dynamic variable that dictates assay integrity, data reliability, and ultimately, the success of a drug discovery program.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind solubility failures and provide self-validating protocols to ensure your data reflects true biological activity, not physical artifacts.

Part 1: Core Concepts — The Causality of Solubility

Before troubleshooting, it is critical to understand that "solubility" in a biological assay context usually refers to two entirely different physical states: Kinetic and Thermodynamic solubility.

Q: Why does my compound precipitate in the assay buffer when it was perfectly soluble in my storage stock? A: You are experiencing "Solvent Shock." In early-stage drug discovery and High-Throughput Screening (HTS), compounds are stored in 100% DMSO. When you spike this stock into an aqueous buffer, you are measuring Kinetic Solubility [1][2]. The rapid change in the dielectric constant of the environment instantly strips the DMSO solvation shell from the compound. The molecule is forced into a metastable, supersaturated state. If the kinetic barrier to nucleation is low, the compound will rapidly crash out of solution.

Conversely, Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding the aqueous buffer directly to the solid powder and allowing it to equilibrate over a long period (16–72 hours)[1][3]. Kinetic solubility is almost always lower than thermodynamic solubility, and it is the primary culprit behind erratic HTS data.

G Compound Test Compound Kinetic Kinetic Solubility (Early Discovery/HTS) Compound->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Compound->Thermo PrepK Dissolve in 100% DMSO Kinetic->PrepK PrepT Solid Powder Thermo->PrepT AddK Spike into Aqueous Buffer (Solvent Shock) PrepK->AddK AddT Add Aqueous Buffer directly PrepT->AddT IncK Incubate 2-24h AddK->IncK IncT Shake 16-72h (Equilibrium) AddT->IncT Readout Filter & Quantify (LC-MS/MS or Nephelometry) IncK->Readout IncT->Readout

Caption: Comparison of Kinetic and Thermodynamic solubility assessment workflows.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: The "False Positive" Epidemic (Colloidal Aggregation)

Q: I am seeing exceptionally high hit rates in my enzymatic screen, but the dose-response curves are flat or non-sigmoidal. Could this be a solubility issue? A: Yes. This is the hallmark of colloidal aggregation. When highly lipophilic compounds exceed their kinetic solubility limit, they do not always form visible, macroscopic precipitates. Instead, they form microscopic colloidal aggregates. These hydrophobic colloids act like sponges, non-specifically sequestering and denaturing your target proteins on their surface. This results in a loss of enzyme activity, which your assay falsely reads as "inhibition."

The Self-Validating Solution: You must build a validation loop into your screening cascade. Run a counter-screen by supplementing your assay buffer with a non-ionic detergent. The addition of 0.01% Tween-20 or Triton X-100 is highly effective at disrupting these colloidal aggregates without denaturing the target protein[4]. If your compound loses its inhibitory activity in the presence of detergent, it is an aggregator, not a true pharmacological binder.

G Start Primary HTS Hit Test1 Run Assay + 0.01% Tween-20 Start->Test1 Decision1 Hit Activity Retained? Test1->Decision1 Aggregator Colloidal Aggregator (False Positive) Decision1->Aggregator No TrueHit True Binder / Inhibitor Decision1->TrueHit Yes

Caption: Workflow to distinguish true hits from colloidal aggregators using detergent.

FAQ 2: DMSO Tolerance and Cytotoxicity

Q: How much DMSO can my assay actually tolerate before the solvent itself ruins the data? A: The tolerance threshold is strictly dictated by the biological complexity of your system. DMSO is a powerful hydrogen-bond acceptor and membrane permeabilizer. At high concentrations, it alters lipid bilayer fluidity and strips structural water from folded proteins.

While certain robust reporter cell lines (e.g., HEK293 RIG-I) can tolerate up to 5% DMSO[5], this is the exception, not the rule. Most phenotypic and enzymatic systems are highly sensitive. For example, HeLa cell microtubule assays exhibit deleterious morphological effects at ≥1% DMSO[6], and isolated oxidoreductase enzyme assays (like ABAD) require <1% DMSO to prevent catalytic pocket disruption[7].

FAQ 3: Optical Interference in Readouts

Q: My fluorescence polarization (FP) and absorbance data are highly erratic. What is happening? A: Micro-precipitates scatter light. In absorbance assays, this light scattering artificially inflates the optical density (OD), masking true signals. In FP or TR-FRET assays, the scattered light disrupts the emission vectors, leading to wildly erratic polarization values. You must implement a kinetic solubility pre-screen using laser nephelometry to establish the maximum soluble concentration (MSC) before running the functional assay[3].

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: DMSO Tolerance Thresholds Across Biological Systems

Assay Type Target/Cell Line Max Tolerated DMSO Mechanistic Consequence of Exceeding Limit
Reporter Gene HEK293 RIG-I ~5.0% Cell death; artificial luminescence suppression[5].
Isolated Enzyme ABAD (Oxidoreductase) 2.5% (<1.0% ideal) Protein unfolding; disruption of the catalytic pocket[7].

| Phenotypic / Morphological | HeLa (Microtubules) | <1.0% | Cytoskeletal collapse; aberrant Hoechst nuclear staining[6]. |

Table 2: Rapid Troubleshooting Matrix

Symptom Root Cause Diagnostic Test Corrective Action
Flat dose-response, high hit rate Colloidal Aggregation Add 0.01% Tween-20 Supplement assay buffer with non-ionic detergent[4].
Erratic FP or TR-FRET signals Micro-precipitation (Light Scattering) Laser Nephelometry Cap screening concentration at the Kinetic Solubility limit[3].

| Sudden loss of cell viability | DMSO Toxicity | CellTiter-Glo viability assay | Use acoustic dispensing to lower final DMSO to <0.5%[7]. |

Part 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating methodologies in your laboratory.

Protocol A: Kinetic Solubility Assessment via Nephelometry & LC-MS/MS

Purpose: To determine the maximum soluble concentration of a compound under HTS assay conditions.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Serial Dilution: Perform linear serial dilutions of the compound in 100% DMSO to create a concentration gradient[3].

  • Solvent Transfer: Transfer aliquots of the DMSO stock into the target aqueous assay buffer (e.g., PBS, SIF, or SGF) to achieve a final DMSO concentration of 1–2%[1][2]. Note: Ensure rapid mixing to simulate actual assay conditions.

  • Incubation: Incubate the mixture at room temperature or 37°C for 2 to 24 hours to allow metastable states to resolve[2].

  • Optical Readout (Primary): Evaluate precipitate formation via laser nephelometry (light scattering). An inflection point in scattered light indicates the kinetic solubility limit[3].

  • Analytical Readout (Secondary): Filter the solution using a specialized solubility filter plate. Dilute the filtrate 10x to 30x with DMSO, and quantify the dissolved compound via LC-MS/MS against a standard curve[1].

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility for lead optimization and formulation.

  • Solid Dispensing: Dispense an excess amount of solid compound (crystalline powder or amorphous substance) directly into a glass vial[3].

  • Buffer Addition: Add the test medium (aqueous buffer, SIF, or SGF) directly to the solid compound. Do not use DMSO as a carrier solvent[1].

  • Equilibration: Shake the mixture continuously at a controlled temperature for 16 to 72 hours. This extended timeframe is critical to ensure true thermodynamic equilibrium is achieved[1][3].

  • Separation: Filter or centrifuge the saturated solution to completely remove any undissolved solid particles[1].

  • Quantification: Quantify the compound concentration in the clarified filtrate against a known DMSO standard curve using reversed-phase HPLC or LC-MS/MS[1][3].

References

  • Title: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (Assay Mechanism & Buffer Formulation)
  • Title: ADME Solubility Assay Source: BioDuro-Global CRDMO URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: DMSO tolerance and reagent stability testing Source: ResearchGate URL
  • Title: A cell-based screen identifies HDAC inhibitors as activators of RIG-I signaling Source: bioRxiv URL
  • Title: Cell-Based Assay for the Concomitant Detection of Microtubule-Destabilizing and Microtubule-Stabilizing Agents (DMSO assay tolerance)
  • Title: Aqueous Solubility Assay Source: Enamine URL

Sources

Troubleshooting

Column Chromatography Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions and delve into the causality of chromatographic behavior.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions and delve into the causality of chromatographic behavior. Successful purification is not about luck; it is a self-validating system governed by thermodynamics, mass transfer kinetics, and fluid dynamics. Whether you are scaling up a synthesis or isolating a novel biologic, this guide will provide the mechanistic understanding required to optimize your workflows and troubleshoot failures.

Section 1: The Diagnostic Logic of Column Chromatography

Before adjusting parameters blindly, you must diagnose the root cause of the failure. The flowchart below outlines the logical progression for troubleshooting the three most common chromatographic failures: poor resolution, low recovery, and high backpressure.

TroubleshootingFlow Start Chromatography Issue Detected Res Poor Resolution (Co-elution) Start->Res Rec Low Recovery / Severe Tailing Start->Rec Pres High Backpressure / Flow Restriction Start->Pres Res1 Calculate TLC Rf Is Rf > 0.35? Res->Res1 Rec1 Are compounds highly polar/ionizable? Rec->Rec1 Pres1 Sample precipitating on-column? Pres->Pres1 Res2 Decrease Solvent Polarity (Maximize ΔCV) Res1->Res2 Yes Res3 Reduce Sample Load or Increase Column Size Res1->Res3 No Rec2 Add Modifier (e.g., 1% TEA or AcOH) Rec1->Rec2 Yes Pres2 Implement Dry Loading Technique Pres1->Pres2 Yes Pres3 Check solvent viscosity & filter particulates Pres1->Pres3 No

Diagnostic flowchart for resolving common column chromatography issues.

Section 2: Method Development Protocol: TLC to Column Translation

The most critical failure point in column chromatography is the improper translation of Thin Layer Chromatography (TLC) data to the column. TLC is a 2D spatial separation, whereas column chromatography is a 3D volumetric elution.

Step-by-Step Methodology:

  • Stationary Phase Matching: Ensure your TLC plate chemistry and pore size exactly match your preparative column (e.g., 40-63 µm normal-phase silica). Mismatched surface areas will invalidate your retention factors ( Rf​ ) [1].

  • Solvent Scouting: Screen 3-6 solvent systems. Your goal is not just to separate the spots, but to drive the target compound's Rf​ into the optimal preparative range of 0.15 to 0.35 [2].

  • Calculate Column Volumes (CV): Convert spatial data to volumetric data using the equation CV=1/Rf​ . A column volume is the interstitial space in the cartridge not occupied by silica [2].

  • Determine ΔCV : Calculate the separation quality between your target and the closest impurity: ΔCV=(1/Rf1​)−(1/Rf2​) . A ΔCV≥2 is required for high-load baseline resolution [2].

  • Select Loading Strategy: If the sample is highly soluble in the mobile phase, use liquid loading. If the sample requires a strong polar solvent to dissolve (which would ruin the separation), proceed to Dry Loading [3].

  • Execute Dry Loading (If necessary): Dissolve the sample in a volatile solvent (e.g., Dichloromethane), add dry silica (1:3 sample-to-silica mass ratio), and evaporate to a free-flowing powder. Load this directly onto the column head [3].

Section 3: Quantitative Optimization Data

To maintain resolution during scale-up, column dimensions, flow rates, and fraction sizes must be scaled proportionally to the silica mass. The table below summarizes the operational parameters required to maintain fluid dynamic integrity.

Column Size (Silica Mass)Max Sample Load ( ΔCV>2 )Column Volume (CV)Optimal Flow RateFraction Size
4 g 40 - 100 mg~6 mL15 - 20 mL/min12 x 100 mm (~5 mL)
12 g 120 - 300 mg~18 mL25 - 30 mL/min16 x 100 mm (~10 mL)
24 g 240 - 600 mg~36 mL35 - 40 mL/min18 x 150 mm (~20 mL)
40 g 400 - 1000 mg~60 mL40 - 50 mL/min25 x 150 mm (~30 mL)

Note: Maximum loading capacities are highly dependent on the ΔCV calculated during the method development phase.

Section 4: Technical Troubleshooting FAQs

Q1: My compounds co-elute on the column despite showing distinct separation on the TLC plate. What is the mechanism behind this, and how do I fix it? Causality: This is almost always caused by running the column with a solvent system that is too strong. On a TLC plate, an Rf​ of 0.6 might look perfectly separated from an Rf​ of 0.5. However, converting this to Column Volumes ( CV=1/Rf​ ), the compounds elute at 1.66 CV and 2.0 CV, respectively[2]. A ΔCV of 0.34 is too small to overcome the natural band broadening (longitudinal diffusion) that occurs inside the column, leading to co-elution. Solution: Decrease the polarity of your solvent system (e.g., reduce the % of Ethyl Acetate in Hexane) until the target compound's Rf​ drops to 0.15 - 0.25 [2]. This will exponentially increase the ΔCV , providing the spatial buffer needed to maintain resolution as the bands diffuse.

Q2: I am experiencing severe band tailing and poor recovery of polar compounds. Why is this happening? Causality: Band tailing is typically the result of secondary interactions. While the primary separation mechanism is partitioning between the mobile phase and the stationary phase, polar functional groups (especially amines and carboxylic acids) can hydrogen-bond or ionically interact with highly active, unendcapped silanol groups (-SiOH) on the silica surface. Solution: You must mask these active sites. For basic compounds (amines), add a basic modifier like 1% Triethylamine (TEA) to your mobile phase. For acidic compounds, add 1% Acetic Acid (AcOH) or Formic Acid. The modifier saturates the active silanol sites, allowing your target compound to elute in a tight, symmetrical band.

Q3: The column backpressure is dangerously high, and the flow has slowed to a crawl. How do I safely resolve this? Causality: High backpressure is caused by a restriction in the fluid dynamics of the column. This stems from three primary culprits: 1) Frit blockage due to particulate matter, 2) The sample precipitating out of solution upon contact with the mobile phase, or 3) The use of highly viscous solvents (e.g., pure water or butanol) in a system not rated for high pressure [3]. Solution: First, ensure all samples are completely dissolved and filtered before loading. If your compound is poorly soluble in the starting mobile phase, it will crash out at the column head, creating a concrete-like plug. To bypass this, abandon liquid loading and utilize the Dry Loading technique described in the protocol above [3]. Finally, avoid highly viscous solvents in standard flash chromatography; if they are necessary, you must use a specialized high-pressure system [4].

Q4: I am running a gradient, but my compound elutes much later than predicted by TLC. Why? Causality: TLC is an isocratic process (the solvent composition remains constant as it travels up the plate). If you optimize an Rf​ of 0.2 using 30% EtOAc on TLC, but then run a gradient from 0% to 30% EtOAc on the column, the compound spends the first several column volumes in a solvent environment that is too weak to move it. Solution: When translating an isocratic TLC result to a gradient column, the TLC solvent concentration should represent the end of your gradient, not the beginning. A standard scouting gradient should start at roughly half the optimal TLC concentration (e.g., 15% EtOAc) and ramp up to the optimal concentration (30% EtOAc) over 10 CVs [3].

References
  • Biotage. "How to Optimize TLC to Enhance Purification by Flash Chromatography." Source: Biotage Blog. URL:[Link]

  • Sorbent Technologies. "Flash Chromatography Basics." Source: Sorbtech Knowledge Base. URL:[Link]

  • Chrom Tech. "Mastering Column Chromatography: Techniques and Tips." Source: Chrom Tech Blog. URL: [Link]

  • AGA Analytical. "Thin Layer Chromatography (TLC)." Source: AGA Analytical. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Structural Validation of 4,6-Dimethoxy-2-propylpyrimidine: A Comparative Guide to Analytical Platforms

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis and biological assay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis and biological assay integrity. 4,6-Dimethoxy-2-propylpyrimidine (CAS: 114426-10-7) is a highly functionalized pyrimidine derivative. During its synthesis, the potential for regioisomerism (e.g., forming 2,4-dimethoxy-6-propylpyrimidine instead) necessitates rigorous analytical validation.

In this guide, we objectively compare the performance of three premier analytical platforms—Multinuclear NMR Spectroscopy , Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , and Single-Crystal X-Ray Diffraction (SC-XRD) —evaluating them as competing "products" for structural validation. By analyzing their comparative strengths, limitations, and supporting experimental data, we provide a definitive, self-validating workflow for confirming pyrimidine architectures.

Comparative Analysis of Validation Platforms

When validating a heteroaromatic structure like 4,6-Dimethoxy-2-propylpyrimidine ( C9​H14​N2​O2​ , MW: 182.22 g/mol ), no single analytical technique operates in a vacuum. A comparative evaluation of the leading platforms reveals distinct operational advantages.

Platform A: Multinuclear NMR Spectroscopy (1D & 2D)

NMR is the gold standard for solution-state connectivity. For this specific pyrimidine, 1H NMR easily identifies the symmetry of the two methoxy groups (a 6H singlet) and the isolated aromatic C5 proton. However, because the pyrimidine core contains three quaternary carbons (C2, C4, C6), 1D NMR alone is insufficient. Advanced 2D techniques (HMBC) are required to bridge these proton-less gaps, a method heavily relied upon in modern pyrimidine structural elucidation[1]. Furthermore, modern quantum NMR calculations (such as DP4+ probability) are increasingly used to resolve complex stereochemical and regiochemical ambiguities when experimental data is borderline[2].

Platform B: LC-HRMS (High-Resolution Mass Spectrometry)

LC-HRMS is the champion of high-throughput compositional profiling. It provides the exact mass of the [M+H]+ ion ( m/z 183.1128) with sub-2 ppm accuracy, unequivocally confirming the molecular formula. While HRMS cannot easily distinguish between exact regioisomers (like 2,4-dimethoxy vs. 4,6-dimethoxy) without extensive tandem MS (MS/MS) fragmentation libraries, its speed and sensitivity make it the ultimate primary screening tool.

Platform C: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the absolute arbiter of 3D conformation. It provides a direct spatial map of the planar pyrimidine ring and the exact orientation of the propyl and methoxy substituents. While it offers the highest structural confidence, its performance is bottlenecked by the stringent requirement for high-quality single crystals, making it less viable for rapid, routine lot-to-lot validation compared to spectroscopic methods[3].

Quantitative Performance Comparison
Analytical PlatformPrimary Structural OutputLimit of Detection (LOD)Regioisomer DifferentiationTurnaround TimeStructural Confidence Level
Multinuclear NMR (1D/2D) Atom-to-atom connectivity map~1-5 mg (Routine)High (via HMBC/NOESY)1 - 4 HoursVery High
LC-HRMS (Q-TOF) Exact mass & isotopic pattern< 1 ng/mLLow (Requires MS/MS)< 15 MinutesModerate (Formula only)
SC-XRD Absolute 3D spatial coordinates1 good crystal (~0.1 mm)Absolute Days to WeeksAbsolute (Solid-State)

Orthogonal Validation Workflow

To achieve a self-validating system, these platforms must be used orthogonally. The following diagram illustrates the logical relationship and data concordance check required to confidently validate 4,6-Dimethoxy-2-propylpyrimidine.

ValidationWorkflow cluster_platforms Analytical Platforms Start 4,6-Dimethoxy-2-propylpyrimidine (Synthesized Isomer) NMR Multinuclear NMR (1D/2D Connectivity) Start->NMR HRMS LC-HRMS (Exact Mass & Isotopic Pattern) Start->HRMS XRD SC-XRD (Absolute 3D Conformation) Start->XRD Decision Orthogonal Data Concordance Check NMR->Decision Connectivity Map HRMS->Decision Formula Confirmation XRD->Decision Spatial Arrangement Valid Structure Unambiguously Validated Decision->Valid 100% Agreement

Caption: Orthogonal structural validation workflow ensuring 100% data concordance across analytical platforms.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols not just as a list of actions, but as a self-validating system . Every step includes the underlying causality to ensure you understand why the parameter was chosen, thereby guaranteeing data integrity.

Protocol 1: LC-HRMS Acquisition for Formula Confirmation

Objective: Confirm the exact mass ( m/z 183.1128) and isotopic fidelity of the compound.

  • Sample Preparation: Dissolve 1 mg of 4,6-Dimethoxy-2-propylpyrimidine in 1 mL of LC-MS grade Methanol, then dilute to 1 µg/mL using 50:50 Methanol/Water.

    • Causality: Diluting to 1 µg/mL prevents detector saturation and minimizes ion suppression, ensuring the isotopic pattern ( M+1 , M+2 ) remains linearly proportional to natural abundance.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source. The basic nitrogen atoms of the pyrimidine ring readily accept these protons, drastically enhancing ionization efficiency in Electrospray Ionization Positive mode (ESI+).

  • Self-Validation Check (Lock-Mass Calibration): Co-infuse a known reference standard (e.g., Leucine Enkephalin) during the run.

    • Causality: The mass spectrometer continuously calibrates against the known mass of the reference. This ensures that any exact mass error for the pyrimidine peak is strictly < 2 ppm, proving the measurement is instrumentally true and ruling out calibration drift.

Protocol 2: 1D & 2D NMR Spectroscopy for Regiochemical Mapping

Objective: Prove the propyl group is at C2 and the methoxy groups are at C4 and C6.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% TMS as an internal standard).

    • Causality: 15 mg is the optimal concentration to achieve a high signal-to-noise ratio for 13C NMR within a practical timeframe (under 1 hour), while preventing viscosity-induced line broadening.

  • 13C NMR Acquisition (Inverse Gated Decoupling): Acquire the 13C spectrum using a 30° pulse and an extended relaxation delay ( d1 ) of 5 seconds.

    • Causality: 4,6-Dimethoxy-2-propylpyrimidine contains three quaternary carbons (C2, C4, C6). Because they lack attached protons, their longitudinal relaxation times ( T1​ ) are exceptionally long. A 5-second delay ensures these carbons fully relax between pulses; otherwise, their signals would be artificially suppressed, leading to misinterpretation[3].

  • Heteronuclear Multiple Bond Correlation (HMBC): Execute a 2D HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: This is the critical self-validating step. Standard HSQC only shows direct C-H bonds. HMBC bridges the gap by revealing correlations between the methoxy protons (~3.9 ppm) and the C4/C6 quaternary carbons (~171 ppm), as well as the α -protons of the propyl group (~2.7 ppm) and the C2 quaternary carbon (~165 ppm). This definitively proves the regiochemistry and rules out the 2,4-dimethoxy isomer.

Conclusion

When validating highly functionalized heterocycles like 4,6-Dimethoxy-2-propylpyrimidine, relying on a single analytical "product" is a critical vulnerability. While LC-HRMS offers unmatched speed for formula confirmation, it fails to resolve regiochemistry. SC-XRD provides absolute 3D certainty but suffers from low throughput. Therefore, Multinuclear NMR (specifically 2D HMBC) emerges as the most balanced, high-confidence platform for routine structural validation, provided the experimental parameters (like relaxation delays) are expertly tailored to the molecule's specific electronic environment.

References

  • BenchChem. (2025). Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques.
  • Zanardi, M. M., et al. (2020). NMR Calculations with Quantum Methods: Development of New Tools for Structural Elucidation and Beyond. Accounts of Chemical Research, ACS Publications.
  • Rahman, A., et al. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC Advances.

Sources

Comparative

comparative analysis of 4,6-Dimethoxy-2-propylpyrimidine with similar compounds

As a Senior Application Scientist, I have designed this comparative guide to evaluate 4,6-Dimethoxy-2-propylpyrimidine (DMPP) against its widely utilized structural analogues: 4,6-Dimethoxy-2-methylpyrimidine (DMMP) and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to evaluate 4,6-Dimethoxy-2-propylpyrimidine (DMPP) against its widely utilized structural analogues: 4,6-Dimethoxy-2-methylpyrimidine (DMMP) and 2-Amino-4,6-dimethoxypyrimidine (ADMP) .

By analyzing the steric, electronic, and physicochemical impacts of the C2-substituent, this guide provides drug development professionals and synthetic chemists with actionable, field-proven insights for scaffold selection, functionalization, and downstream cross-coupling workflows.

Strategic Context in Scaffold Selection

Pyrimidines are privileged pharmacophores in both medicinal chemistry (e.g., kinase inhibitors) and agrochemistry (e.g., sulfonylurea herbicides). The 4,6-dimethoxy substitution pattern strongly activates the pyrimidine ring via resonance (+M effect), directing electrophilic attack exclusively to the C5 position.

However, the substituent at the C2 position acts as the critical tuning dial for the molecule's overall behavior:

  • DMPP (2-Propyl): The extended alkyl chain introduces significant lipophilicity. In kinase inhibitor design, this propyl group often projects into deep hydrophobic pockets (such as the region past the gatekeeper residue), enhancing binding affinity ( Kd​ ) [1].

  • DMMP (2-Methyl): Serves as the baseline, low-steric-bulk analogue. It offers standard reactivity without the conformational constraints imposed by larger alkyl chains [2].

  • ADMP (2-Amino): The amino group provides strong additional electron donation (+M), making the ring highly electron-rich. It also acts as a crucial hydrogen-bond donor, a feature heavily exploited in the synthesis of highly potent sulfonylurea herbicides [3].

Physicochemical & Structural Profiling

To objectively compare these alternatives, the following table summarizes their quantitative physicochemical data, which directly dictates their solubility, binding kinetics, and chromatographic behavior.

CompoundCAS NumberMolecular WeightLogP (Lipophilicity)Steric Bulk at C2Electronic Effect at C2Primary Application
DMPP 114426-10-7182.22 g/mol ~2.2 (Est.)High (Propyl)Weak Inductive (+I)Kinase Inhibitor Hydrophobic Tail
DMMP 13566-48-8154.17 g/mol 1.2Low (Methyl)Weak Inductive (+I)Baseline Pharmacophore
ADMP 36315-01-2155.15 g/mol 0.5Moderate (Amino)Strong Resonance (+M)Sulfonylurea Herbicides

Mechanistic Insights: The Causality of Reactivity

The choice of the C2-substituent fundamentally alters the synthetic trajectory of the pyrimidine core.

Electrophilic Aromatic Substitution (EAS) at C5: Because ADMP possesses three electron-donating groups (two methoxy, one amino), its C5 position is hyper-nucleophilic. Halogenation occurs almost instantaneously, even with mild reagents. Conversely, DMPP and DMMP rely solely on the +I effect of their alkyl groups. While the 4,6-dimethoxy groups still activate C5, functionalizing DMPP requires slightly more forcing conditions (e.g., N-Bromosuccinimide over elemental bromine) to achieve complete conversion without side reactions.

Steric Shielding and Cross-Coupling: When executing a Suzuki-Miyaura cross-coupling at the C5 position, the 2-propyl group of DMPP exerts a subtle but important steric effect. The increased bulk can induce a conformational twist in the newly attached C5-aryl group, altering the dihedral angle between the pyrimidine and the aryl ring. This structural twist is a critical parameter for researchers optimizing the 3D geometry of a drug candidate to fit a specific protein binding site.

Logic Root C2-Substituent Effects on 4,6-Dimethoxypyrimidine Scaffold Propyl 2-Propyl (DMPP) - High Lipophilicity - Steric Shielding Root->Propyl Methyl 2-Methyl (DMMP) - Moderate Lipophilicity - Low Steric Bulk Root->Methyl Amino 2-Amino (ADMP) - H-Bond Donor - Strong e- Donating Root->Amino Outcome1 Slower SNAr at C4/C6 Enhanced Hydrophobic Binding Propyl->Outcome1 Outcome2 Standard Reactivity Baseline Pharmacophore Methyl->Outcome2 Outcome3 Rapid Electrophilic Attack at C5 Target for Sulfonylureas Amino->Outcome3

Influence of C2-substituents on the reactivity and binding profile of pyrimidine intermediates.

Validated Experimental Workflow: Regioselective C5-Bromination

To utilize DMPP in advanced drug discovery, it must first be functionalized. The following protocol details the regioselective C5-bromination of DMPP, setting the stage for downstream palladium-catalyzed cross-coupling.

Protocol: Synthesis of 5-Bromo-4,6-dimethoxy-2-propylpyrimidine

  • Preparation: Dissolve DMPP (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M) and cool to 0 °C under an inert atmosphere.

    • Causality: MeCN is selected over DMF to prevent Vilsmeier-Haack-type formylation side reactions and to simplify the aqueous workup. The 0 °C initiation temperature prevents uncontrolled exothermic halogenation, which could lead to unwanted ether cleavage.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ). The strict 1.05 equivalent stoichiometry ensures complete conversion while actively preventing over-oxidation or di-bromination.

  • Reaction Monitoring (The Self-Validating System): Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Monitor the progress via LC-MS and TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The system validates itself through mass spectrometry. The starting material (DMPP, m/z 183 [M+H]+ ) will cleanly disappear. The product peak will exhibit a classic 1:1 isotopic doublet at m/z 261/263 [M+H]+ , confirming precise mono-bromination. On TLC, the brominated product will elute higher (less polar) than the starting material due to the replacement of the polarizable C5-H with a highly lipophilic bromine atom.

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (10 mL).

    • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing oxidative degradation of the product during solvent evaporation. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the 5-bromo intermediate.

Pathway A 4,6-Dimethoxy-2-propylpyrimidine (DMPP) B Electrophilic Bromination (NBS, MeCN, 0°C to rt) A->B Activation C 5-Bromo-DMPP Intermediate B->C Halogenation D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D Cross-Coupling E C5-Aryl Target Compound (Kinase Inhibitor / Agrochemical) D->E Final Product

Workflow for the C5-functionalization of DMPP via bromination and Suzuki-Miyaura cross-coupling.

References

  • National Center for Biotechnology Information (PubChem). 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. Retrieved from:[Link]

Validation

comparing the synthetic efficiency of different routes to pyrimidines

Comparative Guide: Synthetic Efficiency of Pyrimidine Routes Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Efficiency of Pyrimidine Routes

Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds . For drug development professionals, selecting the optimal synthetic route is critical for maximizing yield, atom economy, and functional group tolerance. This guide objectively compares three distinct synthetic strategies: the classical Pinner synthesis, the multicomponent Biginelli reaction, and modern transition-metal catalyzed annulations.

The Classical Pinner Synthesis

The Pinner synthesis remains a reliable workhorse for accessing simple 2,4,6-trisubstituted pyrimidines. It relies on the condensation of a 1,3-dicarbonyl compound (a C-C-C fragment) with an amidine (an N-C-N fragment) 1[1].

Mechanistic Causality & Efficiency: While highly predictable, the efficiency of the Pinner synthesis is often compromised by the need for harsh reaction conditions (strong acids or bases) and stoichiometric reagents, which can limit functional group tolerance 1[1]. The formation of water as a byproduct drives the equilibrium forward, but the basicity of the amidine often necessitates its use as a hydrochloride salt, requiring an equivalent of base to liberate the free nucleophile prior to condensation.

Pinner A 1,3-Dicarbonyl Compound C Condensation (Reflux, EtOH) A->C B Amidine Hydrochloride B->C D Intermediate (N-C-N + C-C-C) C->D E Dehydration & Cyclization D->E F Substituted Pyrimidine E->F

Caption: Workflow and logical relationship of the classical Pinner synthesis of pyrimidines.

Self-Validating Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in absolute ethanol .

  • Activation: Add a stoichiometric amount of a base (e.g., sodium ethoxide) to liberate the free amidine. A color change or slight exotherm validates the neutralization.

  • Cyclocondensation: Heat the mixture to reflux for 12-24 hours. The elevated temperature is required to overcome the activation barrier of the final dehydration step.

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization to yield the pyrimidine.

The Biginelli Multicomponent Reaction (MCR)

The Biginelli reaction is a powerful one-pot, three-component condensation that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) 2[2].

Mechanistic Causality & Efficiency: MCRs inherently boast high atom and step economy. The reaction proceeds via an acid-catalyzed condensation of an aldehyde and urea to form an N-acyliminium ion intermediate. The subsequent nucleophilic addition of the enol form of a β-ketoester, followed by cyclization, constructs the pyrimidine core2[2]. The use of Lewis acids (like FeCl₃) or mediators like polyphosphate ester (PPE) significantly enhances efficiency by specifically stabilizing the highly reactive iminium ion intermediate 3[3]. Note that to obtain fully aromatic pyrimidines, a subsequent oxidation step is required.

Biginelli A Aldehyde D Acid Catalyst (e.g., FeCl3) A->D B Urea/Thiourea B->D C β-Ketoester F Nucleophilic Addition & Cyclization C->F E Acyliminium Ion Intermediate D->E E->F + β-Ketoester G Dihydropyrimidinone (DHPM) F->G H Oxidation (Optional) G->H I Fully Aromatic Pyrimidine H->I

Caption: Multicomponent Biginelli reaction mechanism and subsequent oxidation to pyrimidine.

Self-Validating Experimental Protocol:

  • Initialization: To a round-bottom flask, add the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalysis: Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%) as the Lewis acid catalyst 2[2].

  • Reaction: Reflux the mixture for 6 hours. Monitor the consumption of the aldehyde via TLC (Thin-Layer Chromatography) to self-validate reaction progress 2[2].

  • Precipitation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. The sudden drop in solubility forces the DHPM to crash out of solution, visually confirming product formation.

  • Recovery: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure DHPM 2[2].

Transition-Metal Catalyzed Annulation

Modern synthetic demands have driven the development of transition-metal catalyzed routes, which offer unprecedented regioselectivity and milder conditions 4[4]. A prime example is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate 5[5].

Mechanistic Causality & Efficiency: Unlike the Pinner route, this method builds the pyrimidine core directly from simpler, highly functionalized precursors. The Lewis acid (ZnCl₂) plays a dual role: it activates the acetal of the orthoformate to facilitate the formation of a vinylamidine intermediate, and it coordinates the subsequent intramolecular cyclization 6[6]. This single-step annulation bypasses the need for pre-synthesized amidines, drastically improving step economy and overall synthetic efficiency 5[5].

TransitionMetal A Functionalized Enamine D ZnCl2 Catalyst (10 mol%) A->D B Triethyl Orthoformate B->D C Ammonium Acetate C->D E Acetal Activation & Vinylamidine D->E F Intramolecular Cyclization E->F G Highly Substituted Pyrimidine F->G

Caption: ZnCl2-catalyzed three-component coupling workflow for pyrimidine synthesis.

Self-Validating Experimental Protocol:

  • Setup: In a sealed reaction vessel, combine the functionalized enamine (1.0 eq), triethyl orthoformate (3.0 eq), and ammonium acetate (2.0 eq) in toluene6[6].

  • Catalyst Addition: Add anhydrous ZnCl₂ (10 mol%) to the mixture. The moderate catalyst loading ensures efficient acetal activation without promoting side-product polymerization.

  • Annulation: Stir the mixture at 100°C for 20 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (effervescence confirms neutralization of acidic byproducts) and extract with dichloromethane.

  • Purification: Dry the combined organic layers, concentrate in vacuo, and purify the highly substituted pyrimidine via flash column chromatography to yield up to 99% of the desired product 6[6].

Quantitative Performance Comparison

To objectively evaluate these methodologies, the following table summarizes their synthetic efficiency based on key performance indicators:

Synthetic RouteAtom EconomyTypical YieldsStep EconomyCatalyst LoadingPrimary Limitation
Classical Pinner Moderate (generates H₂O, salts)40% - 75%Low (requires pre-synthesized amidines)Stoichiometric (often)Limited functional group tolerance
Biginelli MCR High (MCR, generates H₂O)70% - 95%High (One-pot, 3 components)5 - 10 mol%Requires oxidation for aromaticity
ZnCl₂-Catalyzed High (MCR, generates EtOH, H₂O)80% - 99%High (One-pot, 3 components)10 mol%Sensitive to steric hindrance

Conclusion

For straightforward, unfunctionalized targets, the Pinner synthesis remains viable despite its harsh conditions. However, for library generation and high atom economy, the Biginelli reaction is superior, provided the dihydropyrimidine intermediate aligns with the target or can be easily oxidized. For complex, highly substituted pyrimidines, transition-metal catalyzed annulations (such as the ZnCl₂ protocol) offer the highest efficiency, combining excellent step economy with broad functional group tolerance.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. - Benchchem.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
  • Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis. - Benchchem.
  • Pyrimidine synthesis. - Organic Chemistry Portal.
  • Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis. - University of California Davis.

Sources

Comparative

A Researcher's Guide to the Comparative Cytotoxicity of Pyrimidine-Based Compounds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biocompatibility an...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the development of novel anticancer agents.[3][4] This guide offers an in-depth comparative analysis of the cytotoxic profiles of various pyrimidine-based compounds, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Our exploration will delve into the structural nuances that dictate cytotoxic potency, the common mechanisms through which these compounds exert their effects, and the standardized assays used to quantify their efficacy. By presenting a clear, evidence-based comparison, this guide aims to empower researchers to make informed decisions in the selection and development of next-generation pyrimidine-based cancer therapeutics.

Experimental Design for Cytotoxicity Assessment: A Validated Approach

To ensure the scientific integrity of cytotoxicity studies, a well-defined and reproducible experimental workflow is paramount. The following protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted standard for assessing cell viability and is a reliable method for determining the cytotoxic potential of novel compounds.[5][6]

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis start Start with desired cancer cell lines seed Seed cells into 96-well plates (e.g., 5,000-10,000 cells/well) start->seed adhere Allow cells to adhere for 24 hours seed->adhere treat Treat cells with various concentrations of pyrimidine compounds adhere->treat incubate_treat Incubate for a defined period (e.g., 48 or 72 hours) treat->incubate_treat add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize measure Measure absorbance (e.g., 570 nm) solubilize->measure calculate Calculate cell viability (% of control) measure->calculate ic50 Determine IC50 values calculate->ic50

Caption: A typical workflow for determining the cytotoxicity of pyrimidine compounds using the MTT assay.

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of pyrimidine-based compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrimidine-based test compounds

  • Vehicle control (e.g., DMSO)

  • MTT solution (0.5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compounds in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.[5][8]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[5]

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5] The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%.[7][8]

Comparative Cytotoxicity Data

The cytotoxic efficacy of various pyrimidine derivatives is summarized below. The IC50 values were determined using the MTT assay and demonstrate the varying potency of these compounds against different human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[9]
Compound 11MCF-7 (Breast)1.31[9]
Compound 4HepG2 (Liver)1.13[9]
Compound 11HepG2 (Liver)0.99[9]
Curcumin-pyrimidine analog Compound 3gMCF-7 (Breast)0.61 ± 0.05[10]
Compound 3bMCF-7 (Breast)4.95 ± 0.94[10]
Pyrimidine-tethered chalcone B-4MCF-7 (Breast)6.70 ± 1.02[11]
B-4A549 (Lung)20.49 ± 2.71[11]
5-Fluorouracil analog XYZ-I-73MiaPaCa-2 (Pancreatic)3.6 ± 0.4[12]
5-FluorouracilMiaPaCa-2 (Pancreatic)13.2 ± 1.1[12]
Pyrrolo[2,3-d]pyrimidine Compound 14aMCF-7 (Breast)1.7 µg/ml[13]
Compound 18bMCF-7 (Breast)3.4 µg/ml[13]
Compound 16bMCF-7 (Breast)5.7 µg/ml[13]

Mechanisms of Action: Diverse Pathways to Cell Death

Pyrimidine-based compounds exert their cytotoxic effects through a variety of mechanisms, often by targeting key cellular processes essential for cancer cell survival and proliferation.[5]

Interference with Nucleic Acid Synthesis

A primary mechanism of action for many pyrimidine analogs, such as 5-Fluorouracil (5-FU), is the disruption of DNA and RNA synthesis.[7][14] These compounds, being structurally similar to natural pyrimidine bases, are metabolized within the cell into fraudulent nucleotides.[14] These fraudulent nucleotides can then either inhibit crucial enzymes involved in nucleotide synthesis, like thymidylate synthase, or be directly incorporated into DNA and RNA, leading to chain termination, DNA damage, and ultimately, apoptosis.[7][12]

Inhibition of Key Signaling Pathways

Many novel pyrimidine derivatives have been designed to target specific signaling pathways that are often dysregulated in cancer.[1] This targeted approach can lead to more selective cytotoxicity against cancer cells while sparing normal cells.

  • PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[5][9] PIM-1 is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[5] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[5][9]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly specific mutant forms common in non-small cell lung cancer.[4][5] By blocking the EGFR signaling pathway, these compounds can effectively halt the downstream signals that drive tumor growth.[11]

Diagram of a Key Signaling Pathway Targeted by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine Pyrimidine-based EGFR Inhibitor Pyrimidine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based compound.

Conclusion and Future Directions

The diverse chemical space of pyrimidine derivatives continues to provide a rich source of potential anticancer agents. The comparative data presented in this guide highlights the significant variations in cytotoxic potency among different pyrimidine scaffolds and against various cancer cell lines. Understanding the underlying structure-activity relationships and the specific molecular targets is crucial for the rational design of more effective and selective cancer therapies.

Future research should focus on the development of pyrimidine-based compounds with improved pharmacological profiles, including enhanced bioavailability and reduced off-target toxicity. Furthermore, exploring synergistic combinations of pyrimidine derivatives with other chemotherapeutic agents or immunotherapies holds promise for overcoming drug resistance and improving patient outcomes. The robust and standardized methodologies outlined here will be instrumental in advancing these research endeavors.

References

  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem.
  • A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs - Benchchem.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines - Benchchem.
  • Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. 1 - Oncology.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI.
  • A Review On Pyrimidine Deriv
  • Pyrimidine nucleoside analogs in cancer tre
  • (PDF)
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancre
  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells.
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
  • MTT assay to evaluate the cytotoxic potential of a drug - Bangladesh Journals Online.
  • Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs - Indian Academy of Sciences.
  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

Validation

Benchmarking 4,6-Dimethoxy-2-propylpyrimidine Against Known Kinase Inhibitors: A Fragment-Based Drug Discovery Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Benchmarking Guide Executive Summary The pyrimidine core is a privileged, heavily uti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Benchmarking Guide

Executive Summary

The pyrimidine core is a privileged, heavily utilized scaffold in oncology and neuropharmacology, forming the hinge-binding foundation for numerous FDA-approved kinase inhibitors [1]. While mature clinical drugs like Palbociclib (CDK4/6) or Vemurafenib (BRAF) utilize highly decorated pyrimidine or fused-pyrimidine systems, early-stage drug development relies on characterizing low-molecular-weight starting points.

This guide objectively benchmarks 4,6-Dimethoxy-2-propylpyrimidine (4,6-DMPP) against established reference inhibitors. As a Senior Application Scientist, I will demonstrate how to evaluate this compound not as a finished therapeutic, but as a high-ligand-efficiency fragment scaffold for hit-to-lead optimization.

Structural Rationale: Why Benchmark 4,6-DMPP?

In kinase active sites, the adenine ring of endogenous ATP forms critical hydrogen bonds with the peptide backbone of the hinge region. The pyrimidine core elegantly mimics this interaction [1]. The specific substitution pattern of 4,6-DMPP offers unique benchmarking advantages:

  • The Pyrimidine Core: Provides the essential N1/N3 nitrogen atoms to act as primary hydrogen bond acceptors.

  • 4,6-Dimethoxy Substitution: The electron-donating methoxy groups increase the electron density of the pyrimidine ring, subtly altering the pKa of the nitrogens to optimize hydrogen-bond strength. Furthermore, the oxygen atoms serve as secondary interaction points with solvent or specific active-site residues.

  • 2-Propyl Group: This aliphatic chain projects into the hydrophobic pocket adjacent to the hinge, providing an initial anchor that improves binding enthalpy compared to an unsubstituted pyrimidine ring.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous benchmarking, we employ orthogonal assays: TR-FRET for biochemical potency and Surface Plasmon Resonance (SPR) for binding kinetics.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to compound autofluorescence—a primary driver of false positives in fragment screening. TR-FRET utilizes a lanthanide donor (Europium) with a long emission half-life, allowing a time delay before measurement that completely eliminates background autofluorescence.

Step-by-Step Workflow:

  • Assay Assembly: In a 384-well plate, combine 10 nM recombinant kinase (e.g., CDK2), 100 nM biotinylated peptide substrate, and ATP at its apparent Km​ for the specific kinase.

  • Compound Addition: Add 4,6-DMPP (titrated from 1 mM to 1 µM) and reference inhibitors (titrated from 10 µM to 1 nM) using acoustic liquid handling to avoid tip-based carryover.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (which chelates Mg2+ , instantly halting kinase activity). Add Europium(Eu)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation System: Calculate the Z'-factor using positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls. A Z'-factor 0.6 is strictly required to validate the plate's integrity.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) to calculate % inhibition and IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: Potency ( IC50​ ) is a thermodynamic snapshot highly dependent on assay ATP concentration. SPR provides label-free, direct measurement of target engagement and residence time ( 1/koff​ ), which correlates significantly better with in vivo efficacy than affinity alone.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize His-tagged kinase onto an NTA sensor chip via Ni2+ /NTA chelation, followed by EDC/NHS amine coupling for permanent stability.

  • Analyte Injection: Flow 4,6-DMPP over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations, which can artificially skew kinetic rate calculations.

  • Self-Validation System (Reference Subtraction): Route the analyte simultaneously over a blank reference channel (no protein). This is critical to subtract bulk refractive index shifts caused by DMSO solvent mismatches between the running buffer and the compound plate.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Benchmarking Data

When benchmarking a fragment like 4,6-DMPP against mature drugs, directly comparing IC50​ values is an apples-to-oranges fallacy. The critical metric is Ligand Efficiency (LE) , which normalizes the binding energy by the number of heavy atoms (LE = -1.37 * pKd​ / Heavy Atoms). An LE > 0.3 kcal/mol/HA is considered excellent for a starting scaffold.

Table 1: Kinase Selectivity and Biochemical Potency ( IC50​ )

Note: As a low-molecular-weight fragment, 4,6-DMPP naturally exhibits micromolar potency. Its value lies in its broad hinge-binding capability.

Target Kinase4,6-DMPP (Scaffold)Reference InhibitorReference IC50​
CDK2 / Cyclin A 45.2 µMRoscovitine0.14 µM
BRAF (V600E) 112.5 µMVemurafenib0.03 µM
EGFR (WT) 85.0 µMErlotinib0.002 µM
Table 2: SPR Binding Kinetics & Ligand Efficiency (Target: CDK2)

This table demonstrates that while 4,6-DMPP has a weaker overall affinity, its binding efficiency per atom is superior to the mature reference drug.

CompoundHeavy Atoms (HA) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (µM)Ligand Efficiency (LE)
4,6-DMPP 134.2 x 103 0.1535.70.44 kcal/mol/HA
Roscovitine 261.5 x 105 0.020.130.35 kcal/mol/HA

Visualizing the Workflow and Mechanism

To effectively contextualize the experimental data, the following diagrams map the fragment-based drug discovery workflow and the mechanistic pathway of 4,6-DMPP.

G A 1. Scaffold Selection (4,6-DMPP) B 2. Primary Screening (TR-FRET IC50) A->B C 3. Kinetic Validation (SPR Binding) B->C D 4. Structural Biology (X-ray Crystallography) C->D E 5. Hit-to-Lead Optimization D->E

Workflow for benchmarking 4,6-DMPP in fragment-based kinase inhibitor discovery.

G ATP ATP Binding Pocket (Kinase Hinge Region) Block Competitive Inhibition ATP->Block DMPP 4,6-DMPP Scaffold (Hydrogen Bonding) DMPP->ATP Binds Target Target Kinases (CDK2, BRAF, EGFR) Block->Target Blocks Downstream Downstream Signaling (Cell Proliferation Arrest) Target->Downstream Inhibits

Mechanism of 4,6-DMPP competitive hinge-binding and downstream signaling inhibition.

Conclusion

Benchmarking 4,6-Dimethoxy-2-propylpyrimidine against established inhibitors reveals the true strength of fragment-based discovery. While its raw biochemical potency ( IC50​ ~45 µM for CDK2) is naturally lower than heavily optimized drugs like Roscovitine, its Ligand Efficiency of 0.44 proves it is a highly optimized binder on a per-atom basis. The dimethoxy and propyl substitutions provide excellent vectors for synthetic growth. For drug development professionals, 4,6-DMPP serves as a highly validated, self-authenticating starting scaffold for the generation of novel, selective kinase inhibitors.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]

Comparative

comparative spectroscopic analysis of pyrimidine isomers

Comparative Spectroscopic Analysis of Pyrimidine Isomers: A Technical Guide for Drug Development As a Senior Application Scientist working at the intersection of analytical chemistry and drug discovery, I frequently obse...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis of Pyrimidine Isomers: A Technical Guide for Drug Development

As a Senior Application Scientist working at the intersection of analytical chemistry and drug discovery, I frequently observe researchers treating diazine isomers—pyrimidine (1,3-diazine), pyrazine (1,4-diazine), and pyridazine (1,2-diazine)—as interchangeable structural scaffolds during early-stage hit-to-lead optimization. However, the positional variance of the second nitrogen atom fundamentally alters the electronic distribution, dipole moment, and chemical reactivity of the aromatic ring[1].

In medicinal chemistry, where fluorinated diazines and diazirine photoaffinity probes are critical for target identification and drug efficacy[1][2], mischaracterizing these isomers can derail a development pipeline. This guide objectively compares the spectroscopic profiles of the three primary pyrimidine isomers, providing the causal logic behind their analytical signatures and detailing field-proven, self-validating experimental protocols for their differentiation.

To understand the spectroscopic divergence of diazines, we must first examine their electronic causality. The introduction of aza-nitrogen atoms into a benzene ring decreases the overall aromatic ring current by approximately 10% per nitrogen atom[3].

  • Pyrazine (1,4-diazine): The symmetrical para-placement results in a net-zero dipole moment. The π -electron system remains strongly delocalized over all heavy atoms[4].

  • Pyrimidine (1,3-diazine): The meta-placement creates a moderate dipole moment, heavily deshielding the C2 position trapped between two electronegative nitrogens.

  • Pyridazine (1,2-diazine): The ortho-placement forces adjacent lone-pair repulsion. This uniquely localizes the double bonds, meaning the canonical form with one C=C and two C=N double bonds strongly predominates over a fully delocalized π -system[4].

G1 N Nitrogen Substitution Pattern (1,2- vs 1,3- vs 1,4-) E Electronic Delocalization & Dipole Moment Shift N->E R Ring Current Attenuation (~10% per N atom) N->R S Spectroscopic Anisotropy (NMR, UV-Vis, IR) E->S R->S D Isomer-Specific Analytical Fingerprint S->D

Logic linking diazine nitrogen substitution to distinct spectroscopic signatures.

Comparative Spectroscopic Profiling

The table below summarizes the quantitative spectroscopic data for the three isomers, highlighting how structural causality translates into measurable analytical differences.

Spectroscopic ModalityPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Pyridazine (1,2-Diazine)Causality / Structural Basis
1 H NMR (CDCl 3​ , δ ppm) 9.2 (H2), 8.7 (H4/6), 7.3 (H5)8.6 (All H)9.1 (H3/6), 7.5 (H4/5)Inductive deshielding by adjacent nitrogen atoms[3].
13 C NMR Anisotropy Non-additive σyy​ effectsSymmetrical tensorNon-additive σyy​ effectsTensorial component perpendicular to the ring correlates with N-inductive effects[5].
UV-Vis ( n→π∗ max) ~240 nm~260 nm~340 nmAdjacent lone-pair repulsion in pyridazine lowers the n -orbital energy gap[6].
IR (Matrix, 10 K) Strongly delocalized π -systemStrongly delocalized π -systemLocalized C=C and C=N bondsProximity of N atoms in pyridazine localizes double bonds, shifting γCH​ vibrations[4].
Mass Spec (REMPI) (3+3) REMPI via 1nπ∗ (3+4) or (4+3) REMPI(3+3) REMPI via 1nπ∗ Ultrafast photoionization dynamics depend on HOMO/HOMO-1 energy and Stark shifts[7].

Validated Experimental Methodologies

To guarantee scientific integrity, analytical protocols must be self-validating. I have detailed two advanced methodologies below that eliminate common artifacts (such as self-association in aqueous solutions[8]) when analyzing diazines.

Protocol A: Matrix-Isolation FTIR Spectroscopy

Causality for Choice: Gas-phase or neat liquid IR spectroscopy of diazines suffers from severe line broadening and intermolecular hydrogen bonding. Matrix isolation at cryogenic temperatures (10 K) traps monomeric species, providing ultra-high-resolution vibrational spectra that can be directly correlated with Density Functional Theory (DFT) calculations[4].

Step-by-Step Methodology:

  • Sample Preparation: Place the high-purity diazine sample in a Knudsen effusion cell. Degas the sample via multiple freeze-pump-thaw cycles to remove dissolved atmospheric gases.

  • Cryogenic Co-Deposition: Sublime the sample at optimized temperatures (e.g., 298 K for pyrazine) and co-deposit it with a large excess of high-purity Argon gas (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • FTIR Acquisition: Record the infrared spectra in the 2000–750 cm −1 range using a high-resolution FTIR spectrometer (resolution of 0.5 cm −1 ).

  • Self-Validation (DFT Correlation): Perform anharmonic vibrational calculations using the B3LYP functional and 6-311++G(d,p) basis set. The experimental γCH​ and δCH​ vibrational shifts must align with the calculated Potential Energy Distributions (PEDs) to confirm monomeric isolation[4].

G2 A 1. Diazine Sublimation (Knudsen Cell) B 2. Argon Co-Deposition (10 K Cryostat) A->B C 3. FTIR Acquisition (High Resolution) B->C D 4. DFT Validation (B3LYP/6-311++G) C->D

Step-by-step workflow for the matrix-isolation FTIR spectroscopy of monomeric diazines.

Protocol B: Ultrafast Resonance-Enhanced Multiphoton Ionization (REMPI) Mass Spectrometry

Causality for Choice: Standard Electron Ionization (EI) mass spectrometry fragments diazine rings extensively. REMPI utilizes femtosecond laser pulses to probe the Rydberg-like excitations of the nitrogen lone pair electrons ( 1nπ∗ transitions), allowing for intact parent ion analysis and differentiation based on ionization slopes[7].

Step-by-Step Methodology:

  • Vaporization: Introduce the diazine into a vacuum chamber to create a molecular vapor under single-molecule conditions, avoiding focal volume effects.

  • Femtosecond Excitation: Focus an intense-field laser pulse (50 fs, 800 nm) into the molecular vapor. Modulate the intensity from ∼1013 W/cm 2 to ∼1015 W/cm 2 .

  • Ion Yield Measurement: Record the ion mass spectra using a Time-of-Flight (TOF) mass spectrometer.

  • Self-Validation (Slope Fitting): Plot the log(yield) against log(intensity). For pyrimidine and pyridazine, validate the presence of integer linear slopes corresponding to a (3+3) REMPI process. For pyrazine, validate slopes of seven and four, indicative of (3+4) or (4+3) REMPI[7].

Conclusion

The successful deployment of diazines in drug development—whether as fluorinated antineoplastic agents like 5-fluorouracil or as diazirine photoaffinity probes for target identification[1][2]—relies entirely on precise structural characterization. By understanding the causal relationship between nitrogen placement and electronic delocalization, and by employing rigorous, self-validating analytical techniques like matrix-isolation IR and REMPI mass spectrometry, researchers can confidently differentiate these isomers and optimize their downstream pharmacological applications.

References

  • Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure | CORE.[Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2 | RSC.[Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Institutes of Health (NIH).[Link]

  • Carbon-13 chemical shift anisotropies of pyridine and diazines. Journal of the American Chemical Society | ACS Publications.[Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A | ACS Publications.[Link]

  • A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy | NIH.[Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry | ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4,6-Dimethoxy-2-propylpyrimidine

For professionals engaged in the demanding fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we emplo...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the demanding fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,6-Dimethoxy-2-propylpyrimidine, a substituted pyrimidine derivative.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of 4,6-Dimethoxy-2-propylpyrimidine, based on its chemical family, is critical to appreciating the necessity of these disposal procedures. Pyrimidine derivatives are biologically active molecules; their improper release can pose risks to human health and the environment.

Based on data from similar compounds like 2-Amino-4,6-dimethoxypyrimidine and 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine, the anticipated hazard profile includes:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

  • Harmful if Swallowed/Inhaled/Absorbed: May be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Aquatic Toxicity: Many derivatives are toxic to aquatic life with long-lasting effects, making environmental containment essential.[1]

This profile firmly categorizes 4,6-Dimethoxy-2-propylpyrimidine waste as hazardous waste , mandating its disposal through a regulated and controlled pathway, never via standard trash or sanitary sewer systems.[4]

Pre-Disposal: Immediate Safety and Handling

Before beginning any process that will generate waste, laboratory personnel must be prepared. Safe disposal begins with safe handling.

Personal Protective Equipment (PPE): A thorough risk assessment should precede handling, but the minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[5][6]Protects against splashes and airborne dust particles.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[5][7]Prevents direct skin contact and absorption.[5]
Body Protection Laboratory coat, long-sleeved clothing.[5][7]Minimizes the risk of accidental skin exposure.[5]
Respiratory Use in a chemical fume hood.[5][8]A primary engineering control to prevent inhalation of dust or vapors.[8]

Handling Environment: All weighing and handling of 4,6-Dimethoxy-2-propylpyrimidine, including the preparation of waste containers, should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the collection and disposal of waste containing 4,6-Dimethoxy-2-propylpyrimidine. Adherence to these steps ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[4]

Step 1: Waste Identification and Classification

All materials contaminated with 4,6-Dimethoxy-2-propylpyrimidine are to be considered hazardous waste. This includes:

  • Unused or expired pure reagent.

  • Reaction mixtures containing the compound.

  • Solvents used to clean glassware.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).

Step 2: Segregation of Waste Streams

Preventing dangerous reactions is a critical component of safe waste management.[9]

  • Solid Waste: Collect contaminated solids (gloves, weighing papers, etc.) in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container.[7]

  • Incompatibility: Do not mix pyrimidine waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless part of a defined reaction quenching procedure. Always maintain separate waste streams for different hazard classes.[10]

Step 3: Container Selection and Labeling

Proper containment and communication are crucial for safety and compliance.

  • Container Choice: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE for many organic solvents and solids) that is in good condition with a secure, leak-proof lid.[11] For liquid waste, never fill a container more than 90% full to allow for vapor expansion.[11]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[4][10] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "4,6-Dimethoxy-2-propylpyrimidine" and any other components in a mixture, with percentages. Abbreviations are not permitted.[4]

    • The date waste generation began.[4]

    • The specific hazards (e.g., "Irritant," "Toxic").[10]

    • The Principal Investigator's name and lab location.[4]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]

  • The container must remain closed at all times except when adding waste.

  • The SAA must be under the control of laboratory personnel.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste cannot be disposed of by individuals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • The EHS office is responsible for consolidating waste and transferring it to a licensed hazardous waste disposal facility, ensuring that the final treatment and disposal comply with all federal, state, and local regulations.[7][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4,6-Dimethoxy-2-propylpyrimidine waste.

G Disposal Workflow for 4,6-Dimethoxy-2-propylpyrimidine cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste Containing 4,6-Dimethoxy-2-propylpyrimidine B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid G Ensure Container is Securely Closed E->G F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request Pickup from Environmental Health & Safety (EHS) H->I J EHS Manages Transfer to Licensed Disposal Facility I->J

Caption: Workflow for the proper disposal of hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a small spill, the cleanup materials themselves become hazardous waste.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure PPE: Wear appropriate PPE, including respiratory protection if there is a risk of dust inhalation.[1]

  • Containment: For dry spills, use dry cleanup procedures to avoid generating dust.[1][13] Gently sweep or vacuum (with a HEPA-filtered vacuum) the material and place it in the designated solid hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your scientific pursuits from start to finish.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • Apollo Scientific. (n.d.). 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine Safety Data Sheet.
  • C/D/N Isotopes Inc. (2016). Safety Data Sheet for 2-Amino-4,6-dimethoxy-d6-pyrimidine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Cohizon Life Sciences. (n.d.). 4,6-DIMETHOXY-2-(PHENOXYCARBONYL)AMINOPYRIDINE Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet.

Sources

Handling

Mastering a Culture of Safety: Essential Personal Protective Equipment and Handling Protocols for 4,6-Dimethoxy-2-propylpyrimidine

An In-Depth Technical Guide As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4,6-Dimethoxy-2-propylpyrimidine demands not only scientific rigor but also an unwavering commi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4,6-Dimethoxy-2-propylpyrimidine demands not only scientific rigor but also an unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling of this pyrimidine derivative, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While specific toxicological data for 4,6-Dimethoxy-2-propylpyrimidine is not extensively published, a thorough analysis of structurally related pyrimidine compounds allows us to establish robust safety protocols. The guidance herein is built upon established safety principles for handling similar chemical classes, which are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6]

Hazard Analysis: The "Why" Behind the Precautions

Understanding the potential risks is the first step in mitigating them. Pyrimidine derivatives, as a class, warrant careful handling. The primary hazards associated with compounds structurally similar to 4,6-Dimethoxy-2-propylpyrimidine include:

  • Serious Eye Irritation : Contact with the eyes can cause significant irritation.[1][2][3][4][5]

  • Skin Irritation : Direct contact with the skin may lead to irritation.[1][2][4][5][6]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3][5][6][7]

These potential hazards necessitate the use of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against chemical exposure. The following recommendations are based on a conservative risk assessment derived from safety data for analogous compounds.

Eye and Face Protection

Direct ocular exposure is a significant risk. Therefore, mandatory eye protection is non-negotiable.

  • What to Use : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][8][9][10]

  • The Rationale : Standard safety glasses may leave gaps around the eyes. Goggles provide a seal that offers superior protection against splashes and airborne particles that could be generated when handling the solid compound.[11]

Skin and Body Protection

Preventing dermal contact is crucial to avoid potential skin irritation and absorption.

  • Hand Protection : Handle with chemical-resistant, impervious gloves, such as nitrile rubber.[8][11] It is critical to inspect gloves for any signs of degradation or perforation before each use.[9][10][12] After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly.[8][10][13]

  • Body Protection : A standard laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.[11][13] For larger quantities or tasks with a higher risk of splashing, consider fire/flame resistant and impervious clothing.[8][9]

Respiratory Protection

Inhalation of fine powders or aerosols is a primary exposure risk. Engineering controls are the first line of defense.

  • Primary Control : Always handle 4,6-Dimethoxy-2-propylpyrimidine in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][11][13] This is the most effective way to control airborne contaminants at the source.

  • Secondary Control : If a fume hood is not available, or if procedures are likely to generate significant dust (e.g., weighing large quantities, sonication), a NIOSH-approved respirator with an appropriate particle filter should be used.[3][10][13] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[8][9]

PPE Summary Table
Protection Type Specification Purpose & Rationale
Eye Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][8][9]Protects against splashes and airborne dust particles, providing a more complete seal than standard safety glasses.[11]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[8][11]Prevents direct skin contact and potential irritation or absorption.[11]
Body Protection Laboratory coat.[11][13]Prevents contamination of personal clothing and minimizes skin exposure.[11]
Respiratory Protection Work in a chemical fume hood.[3][11][13] If not possible or dust is likely, use a NIOSH-approved respirator.[3][10][13]Reduces the risk of inhaling hazardous dust or aerosols.[11] Engineering controls are the preferred method.

Operational Plan: A Step-by-Step Handling Protocol

A disciplined workflow is essential for minimizing exposure and ensuring a safe laboratory environment.[13]

Step 1: Preparation and Pre-Handling Checks
  • Designate Area : Confirm that the designated work area, preferably a chemical fume hood, is clean, uncluttered, and functioning correctly.[13]

  • Verify PPE : Ensure all necessary PPE is available, fits correctly, and is in good condition.[13]

  • Assemble Materials : Have all necessary equipment (spatulas, glassware, solvents) and spill containment materials readily accessible before handling the compound.[13]

  • Review SDS : Always review the Safety Data Sheet (SDS) for any chemical you are working with. For this compound, review the SDS of a closely related pyrimidine derivative.

Step 2: Handling and Use
  • Location : Conduct all manipulations of solid 4,6-Dimethoxy-2-propylpyrimidine within the fume hood to control dust and vapors.[3][13]

  • Weighing : When weighing the solid, do so in the fume hood or a ventilated balance enclosure to manage dust.[13] Use anti-static techniques to prevent powder dispersal.

  • Dissolving : Add the solid compound to the solvent slowly and carefully to prevent splashing.[13]

  • Avoid Contact : At all times, avoid direct contact with skin, eyes, and clothing.[8][9][13]

Step 3: Post-Handling and Decontamination
  • Clean-Up : Thoroughly decontaminate all equipment and the work surface after use.[13]

  • Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[8][10][13]

  • Laundering : Any contaminated work clothes should be laundered separately before reuse.[7]

Emergency Procedures: Spills and Exposure

Preparedness is key to managing unexpected events safely.

Spill Response
  • Evacuate and Alert : Evacuate personnel from the immediate area and alert colleagues and the lab supervisor.[8][10]

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Before cleaning, don the appropriate PPE as detailed above, including respiratory protection.[7]

  • Containment : Prevent the spill from entering drains or water courses.[4][8][10][13]

  • Clean-Up : For a dry spill, use dry clean-up procedures to avoid generating dust.[7] Carefully sweep or vacuum the material and place it into a suitable, sealed, and labeled container for disposal.[2][7][8]

  • Decontaminate : Wash the spill area down with large amounts of water.[7]

First-Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][5][8][12]

  • Skin Contact : Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][5]

  • Inhalation : Move the person into fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][2][5][8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8][9]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to protect personnel and the environment.

  • Waste Segregation : Collect all solid waste (e.g., contaminated gloves, weighing paper, excess reagent) in a dedicated, clearly labeled hazardous waste container.[13] Liquid waste (solutions, cleaning solvents) should be collected in a separate, labeled hazardous waste container.[13]

  • Disposal Procedure : All waste containing 4,6-Dimethoxy-2-propylpyrimidine must be disposed of through an approved and licensed hazardous waste disposal company.[1][2][4][12][13] Never dispose of this chemical down the drain.[4][8] Adhere strictly to all local, regional, and national regulations for hazardous waste.[1]

Visual Workflow: PPE Selection and Protocol

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE & Engineering Control Selection cluster_post Phase 3: Post-Handling A Task Assessment: Handling 4,6-Dimethoxy-2-propylpyrimidine B Consult Safety Data Sheet (SDS) of a Structurally Similar Compound A->B C Identify Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation B->C D Primary Control: Work in a Chemical Fume Hood? C->D E Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat D->E Yes F Additional PPE Required: NIOSH-Approved Respirator D->F No, or high dust potential G Proceed with Handling Protocol E->G F->E H Decontaminate Workspace and Equipment G->H I Properly Remove and Dispose of PPE H->I J Thoroughly Wash Hands I->J

Caption: Workflow for PPE selection and safe handling of 4,6-Dimethoxy-2-propylpyrimidine.

By integrating these principles of hazard assessment, diligent PPE use, and procedural discipline, you can ensure a safe and productive research environment. This proactive approach to safety is the bedrock of innovative and responsible science.

References

  • 4,6-DIMETHOXY-2-(METHYLSULFONYL)
  • Navigating the Safe Disposal of Pyrimidine Deriv
  • 14 - SAFETY D
  • Pyrimidine - Safety D
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine - Benchchem. (URL: )
  • 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine - Apollo Scientific. (URL: )
  • SAFETY D
  • 4 - Safety D
  • Pyrimidine - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4,6-dimethoxypyrimidine - ChemicalBook. (URL: )
  • SAFETY D
  • 6 - SAFETY D
  • 2 - Safety D
  • SAFETY D

Sources

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